1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZRXCCZKYDEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390299 | |
| Record name | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3524-41-2 | |
| Record name | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Aminopyrazole scaffolds are prevalent in a wide array of pharmacologically active molecules, acting as crucial building blocks in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[1][2][3] This document details two primary, field-proven synthetic strategies, elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses critical aspects of process control, including regioselectivity and purification. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this and structurally related compounds.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] When functionalized with an amino group, particularly at the C5 position, the resulting 5-aminopyrazole structure becomes a versatile synthon, capable of acting as a binucleophile in the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] These fused systems are of immense interest as they often mimic purine bases found in nucleic acids, leading to potent biological activity.[2] The target molecule, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, combines this privileged aminopyrazole core with a 4-chlorobenzyl substituent at the N1 position, a common feature in pharmacophores designed to interact with specific enzymatic binding pockets.
This guide will explore the two most logical and efficient synthetic approaches to this molecule, providing the causal reasoning behind each strategic choice.
Strategic Overview: Two Convergent Synthetic Pathways
The can be approached from two primary directions, each with distinct advantages regarding starting material availability, reaction control, and overall efficiency.
-
Strategy A: A two-step approach involving the initial synthesis of the core intermediate, 3-methyl-1H-pyrazol-5-amine, followed by a regioselective N-alkylation.
-
Strategy B: A more direct, single-step cyclization using a pre-functionalized hydrazine, namely (4-chlorobenzyl)hydrazine, which circumvents the issue of regioselectivity inherent in Strategy A.
Caption: Overview of the two primary synthetic strategies.
Synthesis via Strategy A: Sequential Cyclization and Alkylation
This method separates the formation of the pyrazole ring from the introduction of the benzyl substituent. While involving two distinct synthetic operations, it allows for the isolation and purification of the key aminopyrazole intermediate.
Part I: Synthesis of 3-methyl-1H-pyrazol-5-amine
The most robust and widely adopted method for constructing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][3] This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a hydrazone intermediate which subsequently cyclizes through an intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon.[1]
Table 1: Starting Materials for Synthesis of Intermediate
| Compound | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| Acetoacetonitrile | C₄H₅NO | 83.09 | 2469-99-0 | Also known as cyanoacetone. Often used as its more stable sodium salt. |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | Highly toxic and corrosive. Use with extreme caution. |
| Hydrazinium Salt | H₅ClN₂ | 68.51 | 10034-93-2 | (e.g., Hydrochloride) Less hazardous alternative to hydrazine hydrate. |
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbonyl of acetoacetonitrile, forming a hydrazone intermediate. Tautomerization and subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom attacking the nitrile group, leads to the formation of the stable, aromatic pyrazole ring.
Caption: Mechanistic workflow for pyrazole ring formation.
This protocol is adapted from established procedures for the synthesis of 3-amino-5-methylpyrazole.[5]
-
Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a solution of hydrazinium monohydrochloride (97.3 g, 1.42 mol) in 250 mL of deionized water.
-
pH Adjustment: Adjust the pH of the hydrazinium solution to approximately 1.5 by the careful, dropwise addition of concentrated hydrochloric acid.
-
Reagent Addition: At room temperature (25-30 °C), add a solution of sodium cyanoacetone (149.1 g, 1.42 mol) in 400 mL of water dropwise from the addition funnel over a period of 45-60 minutes. Maintain the internal temperature below 35 °C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3), visualizing with UV light and/or potassium permanganate stain.
-
Work-up and Isolation: Upon completion, add 650 mL of toluene to the reaction mixture. Equip the flask for azeotropic distillation (e.g., with a Dean-Stark trap) and heat to remove the water.
-
Salt Removal: After all water has been removed, cool the toluene solution. The inorganic salt (NaCl) will precipitate. Add an equal volume of ethanol to the solution to further precipitate the salt.
-
Final Purification: Filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield 3-methyl-1H-pyrazol-5-amine as a solid.[5]
Part II: N-Alkylation with 4-chlorobenzyl chloride
This step introduces the 4-chlorobenzyl group onto the pyrazole ring. The primary challenge in this step is regioselectivity . The 3-methyl-1H-pyrazol-5-amine intermediate possesses three potential nucleophilic sites for alkylation: the exocyclic amino group (-NH₂) and the two nitrogen atoms within the pyrazole ring (N1 and N2).
Caption: Regioselectivity challenge in the N-alkylation step.
Controlling Regioselectivity: The N1 position is generally the most thermodynamically favored site for alkylation on an unsubstituted pyrazole ring. To selectively obtain the N1-alkylated product, the reaction conditions must be carefully controlled. The use of a suitable base and solvent is critical. A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile typically favors N1 alkylation by deprotonating the ring nitrogen, which is more acidic than the exocyclic amine.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-1H-pyrazol-5-amine (10.0 g, 0.103 mol) and 200 mL of anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.53 g, 0.113 mol) portion-wise over 20 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-chlorobenzyl chloride (16.59 g, 0.103 mol) in 50 mL of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N1-isomer, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Synthesis via Strategy B: Direct Regiocontrolled Cyclization
This strategy offers a more elegant and often higher-yielding route by building the desired substitution pattern directly into the starting materials. By using (4-chlorobenzyl)hydrazine, the N1 substituent is pre-defined, eliminating the possibility of forming N2-isomers during the cyclization step.[6]
Table 2: Key Reagents for Direct Cyclization
| Compound | Formula | MW ( g/mol ) | CAS No. | Key Properties |
| (4-chlorobenzyl)hydrazine | C₇H₉ClN₂ | 156.61 | 10355-33-6 | Often prepared from 4-chlorobenzyl chloride and hydrazine. |
| Acetoacetonitrile | C₄H₅NO | 83.09 | 2469-99-0 | As in Strategy A. |
Rationale and Advantages
The primary advantage of this approach is the complete control over regiochemistry. The substituted hydrazine has only one free -NH₂ group available to initiate the condensation with the ketone, and the benzyl-substituted nitrogen is necessarily incorporated as N1 of the pyrazole ring. This typically results in a cleaner reaction profile with fewer major byproducts, simplifying purification.
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chlorobenzyl)hydrazine hydrochloride (20.0 g, 0.103 mol) and acetoacetonitrile (8.56 g, 0.103 mol) in 250 mL of ethanol.
-
Catalyst: Add a catalytic amount of acetic acid (approx. 1 mL).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Comparative Analysis and Characterization
Table 3: Comparison of Synthetic Strategies
| Parameter | Strategy A (Sequential) | Strategy B (Direct) |
| Steps | 2 | 1 (plus synthesis of hydrazine) |
| Regiocontrol | Potential issue, requires careful control | Inherent to the strategy |
| Purification | Two major purifications, chromatography often required | Simpler, often requires only recrystallization |
| Overall Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Uses simpler, more common starting materials | Higher regioselectivity and process efficiency |
| Key Disadvantage | Risk of isomeric mixtures | Requires synthesis or purchase of substituted hydrazine |
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.2 ppm), the pyrazole C4 proton (singlet, ~5.5 ppm), the exocyclic amine protons (broad singlet, ~4.5-5.0 ppm), the benzylic methylene protons (singlet, ~5.1 ppm), and the aromatic protons of the chlorobenzyl group (two doublets, ~7.3 ppm).
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₁H₁₂ClN₃ should be observed, along with a characteristic M+2 peak due to the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Key stretches include N-H bands for the amine (~3300-3400 cm⁻¹) and C=N/C=C bands for the aromatic rings.
Safety and Handling Considerations
-
Hydrazine and its derivatives: Hydrazine and substituted hydrazines are highly toxic, corrosive, and potential carcinogens. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere. Mineral oil dispersions reduce its pyrophoricity but require careful handling.
-
Benzyl Halides: 4-chlorobenzyl chloride is a lachrymator and should be handled in a fume hood.
-
Solvents: Anhydrous solvents like DMF and acetonitrile have their own specific handling requirements. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
References
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Google Scholar.
- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.
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synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]
- Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Modern Chemistry & Chemical Technology.
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]
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Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
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Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved from [Link]
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1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. Retrieved from [Link]
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El-Mekkawy, A. I., & Abdel-Mohsen, H. T. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 259–285. Retrieved from [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Publishing System. Retrieved from [Link]
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Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. Retrieved from [Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved from [Link]
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Preparation of 4-chlorobenzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
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Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Retrieved from [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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El-Mekkawy, A. I., & Abdel-Mohsen, H. T. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 259-285. Retrieved from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine chemical properties
An In-depth Technical Guide to 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a "privileged scaffold" in drug design.[1][2][3] Pyrazole-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][4][5] Several commercially successful drugs, such as Celecoxib (an anti-inflammatory) and Crizotinib (an anticancer agent), feature the pyrazole core, underscoring its therapeutic relevance.[4][5] The subject of this guide, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, combines this important heterocyclic core with specific substituents that modulate its chemical and biological properties.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physicochemical properties is fundamental to its application in research and development.
2.1. Chemical Structure
The structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is characterized by a central 3-methyl-pyrazol-5-amine ring. A 4-chlorobenzyl group is attached to the N1 position of the pyrazole ring.
Caption: Chemical structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
2.2. Physicochemical Data
The following table summarizes key physicochemical properties for a related compound, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, which can provide insights into the properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C10H10ClN3 | PubChem |
| Molecular Weight | 207.66 g/mol | PubChem[6][7] |
| XLogP3 | 2.6 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Reactivity
The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
3.1. General Synthetic Approach
A common and versatile method for the synthesis of 5-aminopyrazoles is the reaction of a β-ketonitrile with a hydrazine. For 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a plausible synthetic route would involve the reaction of (4-chlorobenzyl)hydrazine with 3-aminocrotononitrile or a related precursor.
Caption: General synthetic workflow for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
3.2. Experimental Protocol (Illustrative)
The following is an illustrative protocol based on general procedures for pyrazole synthesis.[8][9]
-
Preparation of (4-chlorobenzyl)hydrazine: This intermediate can be prepared from 4-chlorobenzaldehyde and hydrazine.[8]
-
Cyclocondensation:
-
To a solution of (4-chlorobenzyl)hydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of 3-aminocrotononitrile.
-
The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
3.3. Reactivity
The chemical reactivity of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is influenced by its functional groups:
-
Amino Group: The 5-amino group is a key site for further functionalization. It can undergo acylation, alkylation, and diazotization reactions, providing a handle for the synthesis of a diverse library of derivatives.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the position of substitution is directed by the existing substituents. Halogenation, for instance, has been reported on related 3-aryl-1H-pyrazol-5-amines.[10]
-
Chlorobenzyl Group: The chlorobenzyl moiety can participate in nucleophilic substitution reactions at the benzylic carbon, although this is less common under typical conditions. The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under forcing conditions or participate in cross-coupling reactions.
Spectral Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the pyrazole ring proton, signals for the benzylic methylene protons, and a characteristic AA'BB' pattern for the protons of the 4-substituted benzene ring. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the carbons of the pyrazole ring, the benzylic carbon, and the carbons of the chlorophenyl group.
4.2. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature.
4.3. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching of the chlorobenzyl group.
Applications in Drug Discovery and Medicinal Chemistry
The 5-aminopyrazole scaffold is a versatile framework in drug discovery.[5] Derivatives have been investigated for a range of therapeutic applications.
5.1. Kinase Inhibition
Many 5-aminopyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[5] The amino group can form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.
5.2. Antimicrobial Activity
Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[2][5] The specific substitution pattern on the pyrazole ring and the N-substituent can be tailored to enhance activity against specific microbial strains.
5.3. Anti-inflammatory Properties
As a class of compounds, pyrazoles are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]
Safety and Handling
While a specific safety data sheet (SDS) for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is not available, general precautions for handling similar chemical compounds should be followed. Related aminopyrazole and chlorobenzyl compounds may cause skin and eye irritation and may be harmful if swallowed.[6][13][14][15]
6.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles should be worn.[14][15]
-
Hand Protection: Chemical-resistant gloves are recommended.[14][15]
-
Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin contact.[14][15]
6.2. Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][16]
-
Store in a tightly closed container in a cool, dry place.[16]
-
Avoid contact with strong oxidizing agents.[16]
6.3. First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[14]
-
In case of skin contact: Wash off with soap and plenty of water.[14]
-
If inhaled: Move the person into fresh air.[14]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[13][14]
-
In all cases of exposure, seek medical attention.[14]
Conclusion
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its reactive handles allow for the creation of diverse chemical libraries for biological screening. The combination of the privileged pyrazole scaffold with the specific substitution pattern makes it a valuable building block for the development of novel therapeutic agents. Further research into its biological activities is warranted to fully explore its potential.
References
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
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1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]
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1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS Number: 1431964-92-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound identified by CAS number 1431964-92-9, chemically known as 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data regarding its chemical identity, structural features, and key physicochemical parameters. Given the limited availability of direct experimental data for this specific compound, this guide integrates reported information with robustly predicted values to offer a holistic understanding of its characteristics.
Chemical Identity and Molecular Structure
IUPAC Name: 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride
Synonyms: 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine HCl
CAS Number: 1431964-92-9
The molecular structure of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the 3-position and an amine group at the 5-position. A 4-chlorobenzyl group is attached to one of the nitrogen atoms of the pyrazole ring. The compound exists as a hydrochloride salt, which typically enhances its solubility in aqueous media.
Molecular Formula: C₁₁H₁₃Cl₂N₃[1]
Molecular Weight: 258.15 g/mol [1]
Below is a two-dimensional representation of the chemical structure.
Caption: 2D Structure of 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride.
Physicochemical Data
A comprehensive understanding of a compound's physicochemical properties is fundamental for its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. Due to the absence of extensive experimental data in publicly accessible literature, the following table includes predicted values from reputable computational models alongside any available information.
| Property | Value | Source |
| Molecular Weight | 258.15 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃Cl₂N₃ | [1] |
| Physical Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Predicted to be higher than the free base due to the hydrochloride salt form. Amine hydrochlorides are generally more water-soluble than their corresponding free bases.[2] | General Chemical Knowledge |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.5 (for the free base) | Computational Prediction |
| pKa (Acid Dissociation Constant) | Predicted: ~4-5 for the pyrazole nitrogen and ~8-9 for the exocyclic amine (for the free base) | Computational Prediction |
Note on Predicted Values: The logP and pKa values are estimated for the free base form (1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine) using computational algorithms. The logP value suggests moderate lipophilicity, which is a critical factor for cell membrane permeability. The predicted pKa values indicate that the compound will be protonated at physiological pH, a characteristic that influences its solubility and interaction with biological targets.
Synthesis and Characterization
While a specific synthesis protocol for CAS number 1431964-92-9 is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrazoles.[3][4][5][6][7][8] A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Workflow
A potential synthetic pathway for 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is outlined below. The final step would involve the formation of the hydrochloride salt.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This has led to the development of a multitude of clinically successful drugs across a wide therapeutic spectrum. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and visualize the intricate signaling pathways they modulate. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.
Introduction: The Enduring Significance of the Pyrazole Moiety
Since its initial synthesis, the pyrazole ring has captivated the attention of medicinal chemists. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal building block for designing bioactive molecules.[1] A vast number of approved drugs, including the anti-inflammatory agent celecoxib, the anticancer drug ibrutinib, and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[2] This guide will systematically explore the key biological activities that have established pyrazole derivatives as a crucial class of compounds in the pharmaceutical landscape.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a paramount challenge in modern medicine. Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating the ability to interfere with various signaling pathways that are dysregulated in cancer.[3][4]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature in many cancers.[5] Certain pyrazole derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[6][7] Several pyrazole-based compounds have been developed as EGFR inhibitors, effectively blocking these oncogenic signals.[8]
-
Other Kinase Inhibition: Beyond CDKs and EGFR, pyrazole derivatives have been found to inhibit a range of other kinases implicated in cancer, such as PI3K, BTK, and VEGFR-2, showcasing their broad therapeutic potential.[3]
Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well).[11]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in a suitable solvent (e.g., DMSO) and then in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quality Control and Troubleshooting:
-
Low Signal: Ensure optimal cell density and sufficient incubation time.[11]
-
High Background: Use fresh reagents and include media-only controls.[11]
-
Edge Effects: Fill the outer wells with sterile PBS or medium to maintain humidity.[11]
-
Compound Interference: Run controls with the compound in the absence of cells to check for direct reduction of MTT.[14]
Quantitative Data: Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-benzoxazine hybrid | MCF-7 (Breast) | 2.82 - 6.28 | [8] |
| Pyrazole-benzoxazine hybrid | A549 (Lung) | 2.82 - 6.28 | [8] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 17.12 | [8] |
| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | 10.05 | [8] |
| Pyrazole-isoxazole hybrid | HCT-116 (Colon) | <20 | [15] |
| Pyrazole-indole hybrid | HepG2 (Liver) | 3.53 | [8] |
| Pyrazole-indole hybrid | MCF-7 (Breast) | 6.71 | [8] |
Visualization: Signaling Pathways Targeted by Anticancer Pyrazoles
Caption: Pyrazole derivatives inhibit key oncogenic signaling pathways.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a range of diseases. Pyrazole derivatives, most notably celecoxib, are renowned for their potent anti-inflammatory properties.[16]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[11][17]
-
COX Isoforms: There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11]
-
Selective Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. The structural features of certain pyrazole derivatives, such as the sulfonamide group in celecoxib, allow them to bind preferentially to the active site of COX-2, which is larger than that of COX-1.[3][11] This selectivity leads to a reduction in inflammation with a lower risk of gastric complications.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[8][18]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats or mice (e.g., Wistar rats, Swiss albino mice) and allow them to acclimatize to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium or celecoxib), and test groups for different doses of the pyrazole derivative.
-
-
Compound Administration:
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[18]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Determine the ED₅₀ value (the dose that produces 50% of the maximum effect).
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal ethics committee and international standards for animal welfare, such as the 3Rs (Replacement, Reduction, and Refinement).[10][12][15][19][20]
Quantitative Data: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |
| Polysubstituted Pyrazole | Rat | 35.7 (oral) | [21] |
| Pyrano[2,3-c]pyrazole | Rat | 38.7 (oral) | [21] |
| Pyrazole derivative (N5) | Rat | - (higher activity than celecoxib) | [22] |
| Pyrazole derivative (N7) | Rat | - (higher activity than celecoxib) | [22] |
Visualization: Mechanism of COX-2 Inhibition by Pyrazole Derivatives
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[17][18][23]
Mechanism of Action: Diverse Modes of Microbial Inhibition
The antimicrobial mechanisms of pyrazole derivatives are varied and can include:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[4][24]
-
Cell Wall Disruption: Some pyrazole derivatives can interfere with the integrity of the bacterial cell wall.[4]
-
Other Targets: Pyrazoles have also been shown to target other microbial processes, although the exact mechanisms are still under investigation for many compounds.
Experimental Protocol: In Vitro Antimicrobial Activity Assessment using the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[25][26]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a logarithmic growth phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
-
Quantitative Data: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-thiadiazine hybrid | Aspergillus niger | 2.9 - 7.8 | [18] |
| Pyrazole-thiadiazine hybrid | Bacillus subtilis | 62.5 - 125 | [18] |
| Imidazo-pyridine pyrazole | E. coli | <1 | [17] |
| Imidazo-pyridine pyrazole | S. aureus | <1 | [17] |
| Pyrazole-thiazole hybrid | E. coli | 16 | [17] |
| Pyrazole-triazole hybrid | Gram-positive bacteria | 10 - 15 | [17] |
Visualization: A Simplified Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticonvulsant Activity: Calming Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have demonstrated significant anticonvulsant activity, offering potential new therapeutic avenues for this condition.[26][27]
Mechanism of Action: Modulation of Neuronal Ion Channels and Receptors
The anticonvulsant effects of pyrazole derivatives are thought to be mediated by their interaction with key neuronal targets:
-
GABAa Receptor Modulation: The GABAa receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Some pyrazole derivatives can potentiate the action of GABA at this receptor, leading to increased neuronal inhibition and a reduction in seizure susceptibility.[28]
-
Sodium Channel Blockade: Voltage-gated sodium channels are crucial for the generation and propagation of action potentials. Certain pyrazole compounds may act by blocking these channels, thereby reducing neuronal hyperexcitability.
Experimental Protocol: In Vivo Anticonvulsant Activity Assessment using the Maximal Electroshock (MES) Seizure Test
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23][29]
Principle: Application of a maximal electrical stimulus to the cornea or scalp of a rodent induces a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation and Grouping:
-
Use adult mice or rats and group them as described for the carrageenan-induced paw edema model.
-
Administer the vehicle, standard drug (e.g., phenytoin, carbamazepine), or test compound.
-
-
MES Induction:
-
At the time of peak effect of the drug, apply a drop of saline or electrode gel to the animal's corneas.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes using a constant-current stimulator.[30]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
-
Data Analysis:
-
Calculate the percentage of protection in each group.
-
Determine the ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension).
-
Ethical Considerations: As with all animal studies, adherence to ethical guidelines for animal welfare is paramount.[10][12][15][19][20]
Quantitative Data: Anticonvulsant Activity of Representative Pyrazole Derivatives
| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |
| Triazolopyrimidine derivative (6d) | Mouse (MES) | 15.8 (i.p.) | [31] |
| Triazolopyrimidine derivative (6d) | Mouse (PTZ) | 14.1 (i.p.) | [31] |
| Benzothiazole-dimethylpyrazole hybrid (3n) | Mouse (MES) | 46.1 | [32] |
| Benzothiazole-dimethylpyrazole hybrid (3q) | Mouse (MES) | 64.3 | [32] |
| PRAX-628 | Mouse (MES) | 0.42 (oral) | [2] |
Visualization: A Simplified Representation of Neuronal Inhibition
Caption: Anticonvulsant pyrazoles enhance neuronal inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
-
Anticancer Activity: The presence of specific aryl groups at the 1, 3, and 5-positions of the pyrazole ring is often crucial for potent anticancer activity. The nature of the substituents on these aryl rings can significantly influence the compound's interaction with target kinases.[9]
-
Anti-inflammatory Activity: For selective COX-2 inhibition, a key structural feature is the presence of a sulfonamide or a similar group on a phenyl ring attached to the pyrazole core, as seen in celecoxib.[3][33] This group interacts with a specific side pocket in the COX-2 active site.
-
Antimicrobial Activity: The antimicrobial activity of pyrazoles can be enhanced by the introduction of various heterocyclic moieties or specific functional groups like halogens.[34][24]
-
Anticonvulsant Activity: The anticonvulsant properties are influenced by the substituents at the 1 and 5-positions of the pyrazole ring, with lipophilicity playing a significant role.[26]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and anti-inflammatory to antimicrobial and anticonvulsant, underscore its privileged status in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation pyrazole-based drugs with enhanced efficacy and improved safety profiles. The experimental protocols and mechanistic insights provided in this guide aim to empower researchers in their quest to unlock the full therapeutic potential of this versatile heterocyclic core.
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Bekhit, A. A., Ashour, H. M., Guemei, A., & Abdel-Aziem, T. (2008). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(4), 349–360. [Link]
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spectroscopic data (NMR, IR, MS) for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as crucial scaffolds in the development of novel therapeutic agents.[1][2] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine . While direct experimental spectra for this specific molecule are not universally published, this document synthesizes data from analogous structures and first principles to present a robust, expected spectroscopic profile. It is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazole derivatives.
Introduction and Molecular Structure
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (Molecular Formula: C₁₀H₁₁ClN₄, Molecular Weight: 222.67 g/mol ) is a heterocyclic compound featuring a pyrazole core substituted with three distinct functional groups: a 4-chlorobenzyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position. Each of these components imparts a unique signature to the compound's spectroscopic profile, which, when analyzed in concert, allows for unambiguous structural confirmation. The characterization workflow is a critical, self-validating process where data from orthogonal techniques converge to support a single molecular structure.[2]
The molecular structure, with atoms numbered for the subsequent NMR analysis, is presented below.
Caption: Molecular structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide definitive information on its connectivity and chemical environment.
Experimental Protocol: NMR
-
Sample Preparation: Weigh 5-10 mg of the synthesized compound.[3]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as protic solvents may lead to the exchange of the amine protons.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[3]
-
Data Acquisition (¹³C NMR): Acquire the spectrum at a corresponding frequency (e.g., 101 MHz). Typical parameters include a spectral width of 220-250 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a significantly larger number of scans (≥1024) due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the peaks to determine the relative proton counts.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~ 7.30 | Doublet | 2H | H-10, H-12 | Protons on the chlorophenyl ring ortho to the chlorine atom. The electron-withdrawing nature of chlorine results in a downfield shift. They appear as a doublet due to coupling with H-9 and H-13. |
| ~ 7.15 | Doublet | 2H | H-9, H-13 | Protons on the chlorophenyl ring meta to the chlorine atom and ortho to the CH₂ group. They appear as a doublet due to coupling with H-10 and H-12. |
| ~ 5.40 | Singlet | 1H | H-4 | The lone proton on the pyrazole ring. Its chemical shift is characteristic of heterocyclic aromatic protons and is influenced by the adjacent amine and N-benzyl groups.[3] |
| ~ 5.10 | Singlet | 2H | H-7 (CH₂) | The benzylic protons. Their position is downfield due to the adjacent aromatic ring and the N1 atom of the pyrazole. The signal is a singlet as there are no adjacent protons. |
| ~ 3.80 | Broad Singlet | 2H | NH₂ | Amine protons. The signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak may exchange with D₂O. |
| ~ 2.20 | Singlet | 3H | H-6 (CH₃) | Methyl protons attached to the pyrazole ring. This signal is a sharp singlet in a typical aliphatic region.[3] |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display 8 unique signals for the 10 carbon atoms in the molecule, due to the chemical equivalence of C9/C13 and C10/C12 in the 4-chlorophenyl ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~ 155 | C5 | Carbon bearing the amine group. The nitrogen atom causes a significant downfield shift. |
| ~ 148 | C3 | Carbon bearing the methyl group. Its position is characteristic for substituted pyrazole rings. |
| ~ 136 | C8 | Quaternary aromatic carbon of the chlorophenyl ring attached to the CH₂ group. |
| ~ 134 | C11 | Quaternary aromatic carbon bearing the chlorine atom. The direct attachment to the electronegative Cl causes a downfield shift. |
| ~ 129 | C10, C12 | Aromatic CH carbons ortho to the chlorine atom. |
| ~ 128 | C9, C13 | Aromatic CH carbons meta to the chlorine atom. |
| ~ 90 | C4 | The lone CH carbon on the pyrazole ring. It is typically found significantly upfield compared to other aromatic carbons.[5] |
| ~ 52 | C7 (CH₂) | The benzylic carbon. Its chemical shift is typical for sp³ carbons attached to both an aromatic ring and a nitrogen atom. |
| ~ 14 | C6 (CH₃) | The methyl carbon, appearing in the far upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Predicted Characteristic IR Absorption Bands
The IR spectrum will provide clear evidence for the key functional groups within the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A primary amine is expected to show two distinct bands in this region, a hallmark of the -NH₂ group.[6] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of sp² C-H bonds in the chlorophenyl and pyrazole rings. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | These bands correspond to the stretching vibrations of the sp³ C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. |
| ~ 1620 | N-H Scissoring | Primary Amine (-NH₂) | This bending vibration is also characteristic of a primary amine.[6] |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings | Multiple sharp bands in this region are indicative of the skeletal vibrations of the aromatic systems. |
| ~ 1100 - 1000 | C-Cl Stretch | Aryl-Chloride | A strong absorption in this region of the fingerprint is expected for the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial pieces of the structural puzzle. For this molecule, electron ionization (EI) would likely be employed.
Experimental Protocol: MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV in EI mode) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which plots ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222 . A crucial feature will be the M+2 peak at m/z 224 with an intensity of approximately one-third of the M⁺ peak. This characteristic isotopic pattern is definitive proof of the presence of one chlorine atom in the molecule.
-
Major Fragmentation Pathways: The high-energy ionization process will cause the molecular ion to fragment in predictable ways. The most likely fragmentation is the benzylic cleavage, which is highly favored due to the stability of the resulting carbocation.
Caption: Predicted major fragmentation pathway in EI-MS.
-
Benzylic Cleavage: The bond between the benzyl CH₂ and the pyrazole N1 is weak and prone to cleavage. This can happen in two ways:
-
Formation of the 4-chlorobenzyl cation (m/z 125/127) . This is expected to be a very abundant peak. This cation can further lose a chlorine radical to form the tropylium ion (m/z 91 ), another common and stable fragment.
-
Formation of the 3-methyl-1H-pyrazol-5-amine radical cation (m/z 97) .
-
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a novel compound is a holistic process. Data from each spectroscopic technique provides a piece of the puzzle, and their combination validates the final structure.
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. The predicted chemical shifts, absorption frequencies, and fragmentation patterns are based on established principles of spectroscopy and data from structurally related pyrazole compounds. By following the detailed protocols and using the predictive data tables as a reference, researchers can confidently acquire, interpret, and validate the spectroscopic characterization of this and similar heterocyclic molecules, ensuring the scientific integrity of their work in chemical synthesis and drug discovery.
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A Technical Guide to the Therapeutic Targets of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties have enabled the development of a multitude of clinically successful drugs across a wide range of therapeutic areas.[2][3] Pyrazole-containing compounds have demonstrated remarkable versatility, targeting a diverse array of proteins including kinases, cyclooxygenases, and G-protein coupled receptors (GPCRs).[4][5][6] This guide provides an in-depth technical overview of the primary therapeutic targets of pyrazole compounds, detailing the underlying mechanisms of action, showcasing key drug examples, and presenting validated experimental protocols for target engagement and validation. The content herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and exploitation of the pyrazole scaffold for novel therapeutic interventions.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is an attractive pharmacophore for several reasons. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[2] Furthermore, the pyrazole core can serve as a bioisosteric replacement for other aromatic rings, like benzene or imidazole, often leading to improved potency and optimized physicochemical properties such as solubility and metabolic stability.[2] This inherent versatility has led to the U.S. Food and Drug Administration (FDA) approving over 40 pyrazole-containing drugs for conditions ranging from cancer and inflammation to neurological and infectious diseases.[2][7] This guide will systematically explore the major classes of proteins targeted by these remarkable compounds.
Protein Kinase Inhibition: A Dominant Application
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] The pyrazole scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors.[8][9]
Mechanism and Key Targets
Pyrazole-based inhibitors typically function as ATP-competitive antagonists. The pyrazole core serves as a central scaffold to optimally position substituents that interact with specific residues within the ATP-binding pocket of the kinase.[10] Key interactions often involve hydrogen bonding with the "hinge" region of the kinase, which is crucial for ATP binding.
Prominent Kinase Targets:
-
p38 MAP Kinase: Involved in inflammatory responses, inhibitors are being investigated for autoimmune disorders. The pyrazole group helps to optimally position aromatic groups in the ATP binding site.[10]
-
Aurora Kinases: Critical for mitosis, these are major targets for cancer therapy.[8]
-
BCR-ABL Kinase: The target for treating chronic myeloid leukemia (CML). Pyrazole-based compounds include both ATP-competitive and allosteric inhibitors like Asciminib.[8]
-
Akt (Protein Kinase B): A central node in the PI3K-Akt-mTOR signaling pathway, crucial for cell survival and proliferation, making it a key cancer target.[8]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, its inhibition is a key strategy in cancer treatment.[11]
Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes key data for representative pyrazole-based kinase inhibitors, highlighting their targets and therapeutic indications.
| Compound Name | Primary Target(s) | Therapeutic Area | Potency (IC50/Kd) |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer | ALK IC50: ~24 nM |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1/2 IC50: ~3 nM |
| Asciminib | BCR-ABL (Allosteric) | Chronic Myeloid Leukemia | Kd: 0.5–0.8 nM[8] |
| Pirtobrutinib | BTK | Mantle Cell Lymphoma | BTK IC50: ~0.5 nM |
Signaling Pathway Visualization: p38 MAPK
The diagram below illustrates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key inflammatory cascade often targeted by pyrazole inhibitors.
Caption: Experimental workflow for COX-2 inhibitor validation.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are the largest family of membrane receptors and are the targets of a significant portion of all modern drugs. [6]Pyrazole compounds have been developed as modulators for several GPCRs, acting as antagonists, inverse agonists, or allosteric modulators. [12][13]
Mechanism and Key Targets
Unlike enzyme inhibitors, pyrazole modulators of GPCRs bind to specific pockets on the receptor protein, preventing the binding of the endogenous ligand (antagonism) or altering the receptor's conformation and signaling activity in other ways.
-
Cannabinoid Receptor 1 (CB1): Rimonabant, a pyrazole-based inverse agonist, was developed as an anti-obesity agent. It binds to the CB1 receptor, primarily found in the brain and peripheral tissues, and blocks its activity.
-
Metabotropic Glutamate Receptors (mGluRs): Pyrazoles have been developed as negative allosteric modulators (NAMs) for mGluR subtypes like mGlu2. [12]NAMs bind to a site topographically distinct from the endogenous ligand (glutamate) binding site, reducing the receptor's response to glutamate. [13][14]This approach offers greater specificity and a more nuanced modulation of signaling compared to direct antagonists.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol describes a classic method to determine a compound's affinity (Ki) for a target receptor, such as the CB1 receptor.
I. Rationale and Causality: This competition binding assay directly measures the ability of the test compound to displace a high-affinity, radioactively labeled ligand ("radioligand") from the receptor. This is the gold-standard method for determining binding affinity. The choice of membrane preparations from cells overexpressing the target receptor ensures a high signal-to-noise ratio.
II. Materials & Reagents:
-
Cell Membranes (from HEK293 cells overexpressing the target GPCR, e.g., CB1)
-
Radioligand (e.g., [3H]CP-55,940 for CB1)
-
Test Pyrazole Compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Non-specific Binding Control (a high concentration of a known unlabeled ligand)
-
96-well filter plates (GF/C filters)
-
Scintillation fluid and microplate scintillation counter
III. Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the pyrazole test compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
50 µL of radioligand at a fixed concentration (typically at its Kd).
-
50 µL of test compound at various concentrations.
-
50 µL of cell membrane preparation.
-
For total binding wells, add buffer instead of test compound.
-
For non-specific binding wells, add the non-specific control instead of the test compound.
-
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Other Notable Therapeutic Targets
The versatility of the pyrazole scaffold extends to other important enzyme classes.
-
Monoamine Oxidase (MAO): Pyrazoline derivatives have been shown to inhibit MAO-A and MAO-B, enzymes that metabolize neurotransmitters. [15][16]This activity is relevant for treating depression and neurodegenerative diseases like Parkinson's disease. [15][16]* Factor Xa (FXa): Apixaban is a highly successful pyrazole-based direct inhibitor of FXa, a critical enzyme in the blood coagulation cascade. It is widely used as an anticoagulant. [2]* Phosphodiesterase 5 (PDE5): Sildenafil, famous for treating erectile dysfunction, contains a pyrazolo-pyrimidinone core that is crucial for its selective inhibition of PDE5. [2][17]
Conclusion and Future Perspectives
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, providing the foundation for drugs that target a remarkable breadth of proteins, including kinases, cyclooxygenases, and GPCRs. The success of pyrazole-based drugs is a testament to the scaffold's favorable physicochemical properties and its ability to be readily and diversely functionalized to achieve high potency and selectivity. Future research will undoubtedly continue to exploit this privileged structure, focusing on developing inhibitors for novel and challenging targets, designing multi-targeted agents for complex diseases like cancer, and refining existing molecules to improve safety and efficacy profiles. The principles and protocols outlined in this guide provide a solid framework for scientists contributing to this exciting and impactful field.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Aminopyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, and within this class, 5-aminopyrazole derivatives have emerged as particularly valuable scaffolds.[1][2] Their synthetic tractability and versatile chemical nature allow for the creation of diverse compound libraries targeting a wide range of biological entities.[3][4][5] Notably, these derivatives have been successfully developed as potent inhibitors of kinases, enzymes that are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory conditions.[6][7] A prominent example of their clinical success is Pirtobrutinib, a 5-aminopyrazole-based Bruton's tyrosine kinase (BTK) inhibitor, highlighting the therapeutic potential of this chemical class.[1]
This guide provides a comprehensive framework for the in vitro investigation of novel 5-aminopyrazole derivatives. Moving beyond simple protocols, we will delve into the causality behind experimental choices, emphasizing the design of self-validating assays to ensure data integrity. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rigorously characterize these promising compounds, from initial target identification to mechanistic validation in a cellular context.
Chapter 1: The Foundational Step – Target Identification and Validation
Before embarking on extensive in vitro testing, the primary challenge is often to identify the specific protein(s) with which a bioactive 5-aminopyrazole derivative interacts. A compound's observed phenotypic effect in a cell-based screen is the beginning of the story, not the end; understanding its direct molecular target is crucial for mechanism-of-action studies and is a preferred component of successful drug development programs.[8][9][10] Without this knowledge, interpreting efficacy and off-target effects becomes exceedingly difficult.[8]
The Rationale for Target Deconvolution
Target deconvolution, the process of identifying the molecular target of a bioactive compound, provides the mechanistic confidence needed to advance a project.[8] It links a compound's biochemical potency to its cellular activity, ensuring that the observed effects are due to the intended interaction.[8][9] This process can be broadly approached through direct biochemical methods, genetic interaction studies, and computational inference.[10]
Key Methodologies for Target Identification
A multi-pronged approach is often necessary to confidently identify a drug's target.
-
Affinity-Based Methods: These are the most direct approaches and remain widely used.[10][11] The core principle involves using a modified version of the bioactive small molecule to "pull down" its binding partners from a complex mixture like a cell lysate.[12][13]
-
Immobilization: The 5-aminopyrazole derivative is chemically linked to a solid support (e.g., agarose beads) to create an affinity matrix.[11]
-
Incubation: The matrix is incubated with cell lysate, allowing the target protein(s) to bind to the immobilized compound.
-
Elution & Identification: Bound proteins are washed, eluted, and subsequently identified using mass spectrometry.[11]
-
-
Activity-Based Protein Profiling (ABPP): This powerful chemical proteomic technique uses reactive probes to covalently label the active sites of enzymes.[12] It is particularly useful for identifying targets within broad enzyme families.
-
Cellular Thermal Shift Assay (CETSA): This method leverages the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (un-denatured) target protein is quantified, often by Western blot. An upward shift in the melting curve in the presence of the compound indicates direct target engagement.[9]
Below is a logical workflow for moving from a bioactive compound to a validated target.
The Imperative of Target Validation
Identifying a list of potential binding partners is not sufficient. Validation is required to confirm that interaction with a specific target is responsible for the compound's therapeutic effect.[14] This involves a suite of experiments:
-
Biochemical Confirmation: Does the compound directly modulate the activity of the purified, recombinant target protein? This is a critical first validation step.[14]
-
Cellular Confirmation: Does the compound engage the target in a live cell environment? Techniques like CETSA are invaluable here.[15][16]
-
Genetic Validation: Does knocking down or knocking out the target protein using techniques like siRNA or CRISPR mimic the phenotypic effect of the compound? This provides strong evidence for the target's role.[14]
Chapter 2: A Hierarchy of In Vitro Assays
Once a target is validated, or if a target-agnostic (phenotypic) approach is being pursued, a structured cascade of in vitro assays is required to characterize the compound's potency, selectivity, and mechanism of action. The progression typically moves from simple, purified systems to more complex, physiologically relevant cellular models.[17]
Biochemical Assays: Quantifying Direct Target Interaction
Biochemical assays, conducted with purified recombinant proteins, are essential for determining a compound's intrinsic potency against its target without the confounding variables of a cellular environment (e.g., membrane permeability).[18] For 5-aminopyrazole derivatives, which are often kinase inhibitors, enzyme inhibition assays are paramount.[19]
Causality Behind the Assay: Why Measure IC50 and Kᵢ?
The goal is to quantify how effectively the compound inhibits the enzyme.
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[18] It is a practical measure of potency.
-
Kᵢ (Inhibition constant): This is the equilibrium dissociation constant for the inhibitor-enzyme complex. Unlike the IC50, which can vary with substrate concentration (especially for competitive inhibitors), the Kᵢ is an intrinsic, thermodynamic measure of binding affinity, making it more suitable for comparing the potencies of different compounds.[18][20] For competitive inhibitors, the Kᵢ can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[20]
Self-Validating System: The Critical Role of ATP Concentration
A common pitfall in kinase inhibitor testing is the use of arbitrary or non-physiological ATP concentrations.[18] Since many inhibitors compete with ATP for binding to the kinase's active site, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[21]
-
The Principle: To generate comparable and meaningful data, especially for ATP-competitive inhibitors, it is recommended to run the assay with an ATP concentration equal to its Kₘ for that specific kinase.[18] This standardized condition allows for more reliable structure-activity relationship (SAR) studies.
This protocol describes a classic and highly sensitive method for measuring kinase activity and its inhibition.[18]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Enzyme Dilution: Prepare a working solution of the purified recombinant kinase in kinase buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a solution of the specific peptide or protein substrate in kinase buffer.
-
ATP Solution: Prepare a stock of "cold" (non-radioactive) ATP. Prepare a working solution of [γ-³²P]ATP mixed with cold ATP to achieve the desired specific activity and a final concentration equal to the Kₘ of the kinase.
-
Inhibitor Dilutions: Prepare a serial dilution series of the 5-aminopyrazole derivative in DMSO, then further dilute in kinase buffer. Ensure the final DMSO concentration in the assay is constant and non-inhibitory (typically ≤1%).
-
Stop Solution: Prepare a solution of phosphoric acid (e.g., 75 mM H₃PO₄) to terminate the reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of each inhibitor dilution (or vehicle for control wells).
-
Add 20 µL of the substrate/enzyme mixture to all wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the radioactive ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear phase (typically <10-15% substrate turnover).
-
Terminate the reaction by adding 50 µL of the stop solution.
-
Spot 50 µL of the reaction mixture from each well onto a phosphocellulose membrane (e.g., P81 paper). The positively charged paper will bind the negatively charged phosphorylated substrate.
-
Wash the membrane 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the membrane with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
-
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are crucial for determining intrinsic potency, they do not predict a compound's behavior in a living system.[17] Cell-based assays are essential for evaluating critical properties such as membrane permeability, potential for cellular efflux, metabolic stability, and on-target efficacy within the complex cellular milieu.[9][22]
These are often the first cellular assays performed to determine the concentration range at which a compound affects cell proliferation or health.[19][22]
Causality Behind the Assay: Why Use MTT or XTT?
Both MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[23][24]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[23][24] A key drawback is that these crystals are insoluble and must be dissolved with a solubilizing agent (like DMSO or isopropanol) before absorbance can be read, adding an extra step and potential source of error.[25]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is a second-generation tetrazolium salt.[24] Its advantage is that the formazan product it forms is water-soluble, eliminating the need for a solubilization step.[26] This simplifies the protocol, reduces handling errors, and makes it more amenable to high-throughput screening.[24]
This protocol provides a general framework for assessing the effect of 5-aminopyrazole derivatives on cell viability.[23]
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of the 5-aminopyrazole derivatives in culture medium from a concentrated stock (e.g., 10 mM in DMSO).
-
Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of solvent (e.g., 0.1% DMSO) used in the compound dilutions.
-
Untreated Control: Cells in medium only.
-
Medium Blank: Wells with medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[23]
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator. The incubation time should be optimized based on the cell type's metabolic rate.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Express the viability of treated cells as a percentage of the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50.
-
If a 5-aminopyrazole derivative is designed to inhibit a specific kinase, it is crucial to verify that it inhibits the target's signaling pathway within the cell. Western blotting is a cornerstone technique for this purpose, allowing for the detection and semi-quantification of specific proteins.[27]
Causality Behind the Assay: Why Probe for Phospho-Proteins?
Kinases function by phosphorylating their downstream substrate proteins. An effective kinase inhibitor should therefore decrease the phosphorylation level of its direct substrates. By using an antibody specific to the phosphorylated form of a substrate (a "phospho-specific" antibody), one can directly measure the inhibitor's effect on the signaling pathway.[27] Comparing the amount of the phosphorylated protein to the amount of the total protein provides a normalized measure of pathway inhibition.
This protocol outlines the key steps to assess the phosphorylation status of a target kinase's substrate following treatment with a 5-aminopyrazole derivative.[27][28]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.[28]
-
Treat cells with various concentrations of the inhibitor (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[29] This is essential for equal loading of protein in the next step.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[27]
-
Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Separate the proteins by size via electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]
-
-
Immunoblotting:
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. This prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-substrate) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[27]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) that recognizes the primary antibody, for 1 hour at room temperature.[30]
-
Washing: Repeat the washing step with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[30]
-
Capture the signal using an imaging system or X-ray film.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) substrate protein, and subsequently a loading control like GAPDH or β-actin.
-
Chapter 3: Data Interpretation and Troubleshooting
Data Presentation and Interpretation
Quantitative data should always be summarized in a clear, tabular format to facilitate comparison between derivatives.
Table 1: Example In Vitro Data for a Series of 5-Aminopyrazole Derivatives
| Compound ID | Target Kinase IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |
| 5AP-001 | 15 | 0.5 | 0.8 |
| 5AP-002 | 250 | 12.5 | > 20 |
| 5AP-003 | 8 | 15.0 | 18.2 |
| Control | 0.5 | 0.01 | 0.02 |
Interpreting the Data:
-
Structure-Activity Relationship (SAR): 5AP-001 and 5AP-003 are potent biochemical inhibitors. The high IC50 of 5AP-002 suggests its chemical structure is less optimal for binding.
-
Biochemical vs. Cellular Potency: 5AP-001 shows good correlation, with a potent biochemical IC50 translating to sub-micromolar cellular activity. In contrast, 5AP-003 is a potent biochemical inhibitor but has poor cellular activity, suggesting potential issues with cell permeability or that it is a substrate for an efflux pump.[31] This is a critical insight guiding further chemical optimization.
Troubleshooting Common In Vitro Challenges
Conclusion
The in vitro evaluation of 5-aminopyrazole derivatives is a systematic process that builds a comprehensive understanding of a compound's biological activity. By progressing logically from target identification to biochemical characterization and finally to mechanistic validation in cellular systems, researchers can generate high-quality, reproducible data. The key to success lies not in merely following protocols, but in understanding the scientific principles that underpin them—from the critical role of ATP concentration in kinase assays to the necessity of phosphatase inhibitors in lysate preparation. This rigorous, hypothesis-driven approach is essential for identifying promising lead candidates and advancing the development of the next generation of 5-aminopyrazole-based therapeutics.
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1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine literature review
An In-depth Technical Guide to 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[1] This document delineates a robust and logical synthetic pathway for the title compound, starting from common precursors. We will detail the synthesis of the 3-methyl-1H-pyrazol-5-amine core and the subsequent N-alkylation to introduce the 4-chlorobenzyl moiety. Furthermore, this guide explores the mechanistic underpinnings of these reactions, outlines protocols for spectroscopic characterization, and discusses the compound's significant, albeit prospective, therapeutic potential as an anticancer and anti-inflammatory agent, with a particular focus on its likely role as a kinase inhibitor.[2] This whitepaper is intended for researchers and professionals in drug discovery and development, providing both the theoretical framework and practical methodologies for working with this promising molecule.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, conferring a unique combination of physicochemical properties that make it ideal for molecular scaffolding. These five-membered heterocyclic aromatic rings, containing two adjacent nitrogen atoms, are featured in numerous FDA-approved drugs and clinical candidates. Their π-excessive nature and ability to act as both hydrogen bond donors and acceptors allow for versatile interactions with biological targets.[3]
The biological profile of pyrazole derivatives is remarkably diverse, encompassing antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][4] This versatility is largely due to the ease with which the pyrazole core can be functionalized. Substitutions at various positions on the ring modulate the molecule's steric, electronic, and lipophilic properties, allowing for the fine-tuning of its activity against specific targets. The 3-methyl and 5-amino groups are key functional handles, while substitution at the N1 position is critical for orienting the molecule within a target's binding pocket. The inclusion of a 4-chlorobenzyl group, a common pharmacophore in kinase inhibitors, is a rational design choice aimed at enhancing potency and selectivity.
This guide focuses on 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a compound designed to leverage the therapeutic potential of the pyrazole scaffold. We will provide a detailed roadmap for its synthesis and a scientifically grounded perspective on its potential applications.
Synthesis and Mechanistic Rationale
The synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is most logically approached via a two-stage process: first, the construction of the pyrazole core, followed by its selective N-alkylation.
Stage 1: Synthesis of the 3-methyl-1H-pyrazol-5-amine Core
The formation of the 5-aminopyrazole ring is classically achieved through the condensation of a β-ketonitrile with hydrazine. This is a robust and high-yielding reaction.
-
Retrosynthetic Analysis : The 3-methyl-1H-pyrazol-5-amine core can be disconnected at the N-N and N-C bonds, revealing hydrazine and a β-ketonitrile, specifically acetoacetonitrile (cyanoacetone), as the logical starting materials.
-
Forward Synthesis : The reaction proceeds by treating cyanoacetone or its more stable alkali metal salt with a hydrazine source, such as hydrazine hydrate or a hydrazinium salt.[5] The reaction involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Synthetic pathway for the 3-methyl-1H-pyrazol-5-amine core.
Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5-amine [5]
-
Reaction Setup : To a solution of an alkali metal salt of cyanoacetone (1.0 eq) in a suitable solvent such as water or a lower alkanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.[5] The use of the salt enhances stability and reactivity.
-
Reaction Conditions : The reaction mixture is typically stirred at a temperature ranging from 20°C to 60°C.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled. If an inorganic salt precipitates (e.g., from using a hydrazinium salt), it is removed by filtration. The solvent is then removed under reduced pressure.
-
Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-methyl-1H-pyrazol-5-amine.[6]
Stage 2: N-Alkylation with 4-Chlorobenzyl Chloride
With the pyrazole core in hand, the final step is the introduction of the 4-chlorobenzyl group. This is achieved via a nucleophilic substitution reaction. The pyrazole ring contains two nitrogen atoms, but N-alkylation typically occurs at the N1 position due to steric and electronic factors, though regioselectivity can be influenced by reaction conditions.
-
Reaction Principle : 3-methyl-1H-pyrazol-5-amine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The reaction is facilitated by a non-nucleophilic base, which deprotonates the pyrazole nitrogen, increasing its nucleophilicity.
Caption: N-Alkylation of the pyrazole core to yield the title compound.
Experimental Protocol: Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
-
Reaction Setup : Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Addition of Base : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir for 15-30 minutes at room temperature to facilitate deprotonation.
-
Addition of Alkylating Agent : Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Conditions : Heat the mixture to 60-80°C and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation : Cool the reaction to room temperature and pour it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound.
Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. The following tables summarize the expected properties and key spectroscopic signals for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClN₃ |
| Molecular Weight | 221.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| XLogP3 | 2.8 (Predicted) |
| Hydrogen Bond Donor Count | 1 (from -NH₂) |
| Hydrogen Bond Acceptor Count | 3 (from pyrazole N and -NH₂) |
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Expected Signals |
| ¹H NMR | δ (ppm) : ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.5 (s, 1H, pyrazole C4-H), ~5.1 (s, 2H, -CH₂-Ar), ~4.0 (br s, 2H, -NH₂), ~2.1 (s, 3H, -CH₃) |
| ¹³C NMR | δ (ppm) : ~155 (pyrazole C5-NH₂), ~148 (pyrazole C3-CH₃), ~135-128 (aromatic carbons), ~95 (pyrazole C4), ~52 (-CH₂-), ~12 (-CH₃) |
| Mass Spec (ESI+) | m/z : 222.07 [M+H]⁺, 224.07 [M+H]⁺ (isotopic peak for Cl) |
Potential Biological Activities and Therapeutic Applications
While specific biological data for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is not extensively published, a strong inference of its potential activity can be drawn from the vast body of literature on structurally related pyrazole derivatives.
Kinase Inhibition
The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Numerous pyrazole-containing molecules have been developed as inhibitors of targets like EGFR, JAK, and PI3K.[7][8] The 4-chlorobenzyl moiety is frequently found in potent kinase inhibitors, where it often occupies a hydrophobic pocket adjacent to the ATP-binding site. Therefore, the title compound is a prime candidate for screening against a panel of cancer- and inflammation-related kinases.
Anticancer Activity
Many substituted pyrazoles exhibit significant cytotoxic activity against various cancer cell lines.[7][9] For instance, pyrazole derivatives have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cells.[1][7] The mechanism often involves the inhibition of critical signaling pathways (like PI3K/AKT) or enzymes essential for cell proliferation.[8] Given its structure, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine could potentially induce apoptosis or cell cycle arrest in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are historically significant, with some derivatives acting as COX-2 inhibitors.[1] More recently, their role in modulating inflammatory signaling through kinase inhibition has become a major area of research.[2] By targeting kinases involved in inflammatory pathways (e.g., JAK/STAT), the title compound could potentially be developed for treating autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease.[10]
Proposed Workflows for Biological Evaluation
To validate the therapeutic potential of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a logical progression of in vitro assays is required.
In Vitro Cytotoxicity Screening (MTT Assay)
This initial assay determines the concentration at which the compound inhibits cancer cell growth.
-
Cell Culture : Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the title compound for 48-72 hours.
-
MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Analysis : Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to an untreated control.
Kinase Inhibition Assay (Generic Workflow)
This assay directly measures the ability of the compound to inhibit a specific kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Summary and Future Directions
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a synthetically accessible compound with significant therapeutic potential. Its structure combines the privileged pyrazole scaffold with a 4-chlorobenzyl moiety, making it a strong candidate for development as a kinase inhibitor for oncology or anti-inflammatory applications. The synthetic routes are well-established, relying on classical heterocyclic chemistry and standard alkylation procedures.
Future work should focus on:
-
Empirical Validation : Synthesizing the compound and confirming its structure and purity using the characterization methods outlined.
-
Biological Screening : Performing the proposed in vitro cytotoxicity and kinase inhibition assays to confirm its biological activity and identify primary molecular targets.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs by modifying the substitutions on both the pyrazole and benzyl rings to optimize potency and selectivity.
-
In Vivo Studies : Advancing promising candidates into animal models of cancer or inflammation to evaluate efficacy and safety.
This technical guide provides a solid foundation for initiating research into this promising molecule, bridging the gap between rational drug design and practical laboratory investigation.
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Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors Using 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous diseases, most notably cancer. This has established them as high-priority targets in modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its synthetic tractability and its capacity to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[1][2] Specifically, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a highly versatile intermediate, engineered with key structural features for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview, detailed synthesis protocols, and methods for biological evaluation of kinase inhibitors derived from this advanced starting material.
Introduction: The Strategic Advantage of the Pyrazole Scaffold
The pyrazole ring system is a bioisosteric mimic of the adenine core of ATP, allowing molecules that contain this scaffold to effectively compete with ATP for binding in the kinase hinge region.[3][4] This fundamental interaction is a common feature of many type I and type II kinase inhibitors. The subject of this guide, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, offers a trifecta of strategically positioned functional groups designed for optimal kinase inhibitor synthesis:
-
The 5-Amino Group: This primary amine serves as a nucleophilic handle for the facile construction of more complex heterocyclic systems, most commonly pyrazolo[3,4-d]pyrimidines, which further enhance the mimicry of the natural ATP substrate.[3][4]
-
The N1-Substituted 4-Chlorobenzyl Group: This moiety is directed towards a hydrophobic region of the ATP-binding pocket, often referred to as the "back pocket." Modification of this group is a key strategy for modulating inhibitor potency and, critically, for achieving selectivity against specific kinases over others.
-
The C3-Methyl Group: This small alkyl group can provide beneficial van der Waals interactions within the active site and influence the overall conformation of the inhibitor.
Derivatives from this scaffold have shown promise in targeting a range of oncologically-relevant kinases, including those in the PI3K/Akt/mTOR and MAPK signaling pathways.[5][6]
Core Synthesis Strategy: Building the Pyrazolo[3,4-d]pyrimidine Core
The most prevalent and effective strategy for elaborating 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is its condensation with a substituted pyrimidine to form the fused pyrazolo[3,4-d]pyrimidine ring system. This scaffold is at the heart of numerous potent kinase inhibitors. The general workflow involves a two-step nucleophilic aromatic substitution (SNAr) sequence.
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protocol for synthesizing derivatives from 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
An Application Note for the Synthesis of Bioactive Derivatives from 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Abstract
The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous FDA-approved drugs and agrochemicals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] 5-Aminopyrazoles, in particular, serve as exceptionally versatile building blocks for the synthesis of diverse and complex bioactive molecules, including fused heterocyclic systems.[4][5] This application note provides detailed, field-proven protocols for the derivatization of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate for generating chemical libraries for drug discovery. We present three robust synthetic pathways: N-acylation, Schiff base formation, and diazotization-azo coupling, explaining the mechanistic rationale behind each protocol and offering guidance for adapting these methods to a variety of substrates.
Introduction: The Strategic Value of 5-Aminopyrazoles
The primary amine at the C5 position of the pyrazole ring is a potent nucleophile and a synthetic handle for a multitude of chemical transformations. Its reactivity allows for the straightforward introduction of diverse pharmacophores and functional groups, enabling systematic structure-activity relationship (SAR) studies. The 1-(4-chlorobenzyl) and 3-methyl substituents on the starting scaffold provide a balance of lipophilicity and structural definition, making the resulting derivatives suitable for screening in various biological assays. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
General Laboratory & Safety Considerations
-
Reagent Purity: All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified, particularly for acylation reactions using moisture-sensitive acyl chlorides.
-
Reaction Monitoring: All reactions should be monitored by Thin Layer Chromatography (TLC) using appropriate mobile phases (e.g., ethyl acetate/hexane mixtures) and visualized under UV light (254 nm) and/or with a suitable staining agent.
-
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts are potentially explosive when isolated and dry; they should always be prepared and used in solution at low temperatures without isolation.[6]
Protocol 1: Synthesis of N-Acyl Derivatives via Nucleophilic Acyl Substitution
This protocol facilitates the formation of a stable amide linkage, a cornerstone of medicinal chemistry.[7] The reaction proceeds via the nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of an acylating agent.
Causality and Experimental Rationale
The use of a tertiary amine base like triethylamine (Et₃N) or pyridine is critical. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction with acyl chlorides, preventing the protonation and deactivation of the starting pyrazol-5-amine and driving the reaction to completion. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature.
Experimental Workflow: N-Acylation
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Application of Pyrazole Compounds in Cancer Research: A Technical Guide for Drug Discovery Professionals
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural properties and synthetic accessibility have established it as a "privileged structure," forming the core of numerous kinase inhibitors and other anti-cancer agents.[1][2] This guide provides an in-depth exploration of the application of pyrazole compounds in oncology, offering both the theoretical underpinnings and practical protocols for their evaluation.
The Pyrazole Scaffold: A Versatile Tool in Oncology Research
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a versatile framework for designing molecules that can interact with high specificity and affinity with biological targets.[3][4] In cancer research, pyrazole derivatives have been extensively developed as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Pyrazole-based compounds have shown remarkable efficacy in targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), BRAF, and others, leading to the development of several FDA-approved drugs.[2]
This guide will delve into the application of pyrazole compounds in targeting key cancer-related pathways, providing detailed protocols for their in vitro and in vivo evaluation.
Section 1: Targeting the Cell Cycle with Pyrazole-Based CDK Inhibitors
Uncontrolled cell proliferation is a fundamental characteristic of cancer, and the cell cycle is orchestrated by a family of enzymes known as Cyclin-Dependent Kinases (CDKs).[6] The pyrazole scaffold has been instrumental in the development of potent and selective CDK inhibitors.[6][7][8]
Scientific Rationale: CDK2 Inhibition
CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[9] Aberrant CDK2 activity is frequently observed in various cancers, making it an attractive therapeutic target.[10] Pyrazole-based inhibitors are designed to fit into the ATP-binding pocket of CDK2, preventing its phosphorylation activity and thereby inducing cell cycle arrest and apoptosis.[10][11]
Signaling Pathway: CDK2 and Cell Cycle Regulation
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and its inhibition by a pyrazole-based inhibitor.
Experimental Protocols
This protocol describes a luminescence-based assay to determine the IC50 value of a pyrazole compound against CDK2/cyclin A2.[11]
Rationale: The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the ADP concentration, and therefore, to the kinase activity.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
CDK2 substrate (e.g., Histone H1)
-
Pyrazole test compound
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrazole test compound and staurosporine in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or control. Add 2.5 µL of the CDK2/cyclin A2 enzyme solution (pre-diluted in kinase buffer).
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a mixture containing the CDK2 substrate and ATP (final concentrations are typically at or near the Km for each).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
This protocol details the analysis of cell cycle distribution in cancer cells treated with a pyrazole-based CDK2 inhibitor using propidium iodide (PI) staining.[7]
Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Pyrazole test compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole compound for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Section 2: Targeting Inflammatory Pathways with Pyrazole-Based COX-2 Inhibitors
Chronic inflammation is a known driver of cancer development and progression. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a key role in producing pro-inflammatory prostaglandins.[12]
Scientific Rationale: Celecoxib in Oncology
Celecoxib is a selective COX-2 inhibitor that contains a pyrazole core. Its anti-cancer effects are attributed to both COX-2-dependent and -independent mechanisms. By inhibiting COX-2, celecoxib reduces the production of prostaglandin E2 (PGE2), which in turn can inhibit tumor growth, angiogenesis, and metastasis.[12][13] COX-2 independent mechanisms may involve the inhibition of signaling pathways like Akt.[13]
Signaling Pathway: COX-2 and Tumor Microenvironment
The following diagram illustrates how Celecoxib, a pyrazole-containing compound, inhibits the COX-2/PGE2 axis, thereby modulating the tumor microenvironment.
Section 3: Targeting Oncogenic Signaling with Pyrazole-Based Kinase Inhibitors
Mutations in key signaling pathways are a common feature of many cancers. Pyrazole-based inhibitors have been successfully developed to target several of these oncogenic kinases.
JAK-STAT Pathway and Ruxolitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[14] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and other cancers.[14] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[14][15]
The diagram below depicts the inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
BRAF and the MAPK Pathway
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, driving cell proliferation in melanoma and other cancers.[16] Several pyrazole-based inhibitors have been developed to target this mutated kinase.[16]
The following diagram illustrates the role of BRAF V600E in the MAPK pathway and its inhibition by a pyrazole-based compound.
Section 4: In Vivo Evaluation of Pyrazole Compounds
Preclinical in vivo studies are essential to evaluate the efficacy and safety of novel pyrazole-based anti-cancer agents. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used for this purpose.[9][17]
Experimental Workflow: Xenograft Study
The diagram below outlines the general workflow for an in vivo xenograft study to evaluate a pyrazole compound.
Protocol 4.1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of a pyrazole compound in a subcutaneous xenograft model.
Rationale: This study design allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on efficacy and potential toxicity before clinical trials.
Materials:
-
Human cancer cell line (e.g., A549, HT-29)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pyrazole test compound
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)[2]
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for health and tumor growth. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Prepare the pyrazole compound in the chosen vehicle. Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage at 50 mg/kg). The control group receives the vehicle only.
-
Data Collection: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. At the endpoint, humanely euthanize the mice, and excise and weigh the tumors. Tumors can be further processed for histological or molecular analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the pyrazole compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based CDK2 Inhibitor | CDK2 | HCT-116 (Colon) | 0.96 | [11] |
| Pyrazole-based BRAF Inhibitor | BRAF V600E | A375 (Melanoma) | 3.16 | [12] |
| Pyrazole Derivative | Tubulin | K562 (Leukemia) | 0.021 | [14] |
| Pyrazolylindolin-2-one | BRAF V600E | A375 (Melanoma) | 1.033 | [15] |
Conclusion
The pyrazole scaffold is a remarkably versatile and powerful tool in the arsenal of cancer drug discovery. Its adaptability allows for the rational design of potent and selective inhibitors against a multitude of oncogenic targets. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to effectively evaluate the potential of novel pyrazole compounds in the ongoing fight against cancer. Rigorous and well-designed preclinical studies, as outlined here, are the critical first step in translating promising compounds from the laboratory to the clinic.
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Application Note: A High-Throughput Screening Workflow for the Interrogation of Pyrazole Libraries
Introduction: The Enduring Promise of the Pyrazole Scaffold
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, spanning therapeutics for cancer, inflammation, viral infections, and cardiovascular diseases.[2][3] The metabolic stability of the pyrazole nucleus, coupled with its capacity to serve as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions, makes it an exceptionally fertile starting point for drug discovery campaigns.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including potent inhibition of kinases, proteases, and other key enzyme families implicated in human disease.[4][5][6]
High-Throughput Screening (HTS) is the engine that drives the exploration of large chemical libraries, enabling the rapid identification of novel bioactive molecules.[7] When applied to pyrazole-based libraries, HTS provides a powerful methodology to unlock the full therapeutic potential of this scaffold. However, a successful screening campaign is not merely a matter of automation; it is a multi-stage process demanding rigorous planning, meticulous execution, and intelligent data analysis to separate true biological "hits" from a sea of artifacts.[8][9]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for pyrazole libraries. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from library preparation to validated hit confirmation.
Section 1: Pyrazole Library: Curation and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality of the chemical library.[10] A poorly curated library will yield ambiguous results, wasting significant time and resources on the pursuit of false positives.[11] For pyrazole libraries, which can be synthesized through various combinatorial and parallel synthesis methods, stringent quality control is non-negotiable.[12][13]
The Rationale for Stringent QC: The goal is to ensure that any observed biological activity is attributable to the intended pyrazole structure at a known concentration. Impurities can inhibit or activate the target, interfere with the assay signal, or be cytotoxic, all of which are confounding factors. Compound precipitation due to poor solubility is a common cause of false positives in HTS.
Protocol 1: Pyrazole Library Quality Control
-
Identity and Purity Assessment:
-
Analyze each compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the parent compound and assess its purity.
-
Causality: LC-MS provides a rapid and sensitive confirmation that the correct molecule was synthesized and identifies the presence of impurities from the synthesis or degradation.
-
Acceptance Criterion: Purity ≥ 95%.
-
-
Structural Confirmation:
-
For representative compounds from each synthetic route or cluster, perform ¹H NMR analysis to confirm the specific pyrazole isomer and substitution pattern.
-
Causality: NMR provides unambiguous structural confirmation, which is critical as pyrazole synthesis can sometimes yield regioisomers.[13]
-
-
Solubility Assessment:
-
Employ nephelometry or a similar light-scattering technique to determine the kinetic solubility of each compound in the specific assay buffer to be used.
-
Causality: Undissolved compound particles can scatter light, quench fluorescence, or physically interact with assay components, leading to artifacts.[14] Knowing the solubility limit is crucial for setting the top screening concentration.
-
Best Practice: Compounds should be fully soluble at the highest concentration tested. If not, this must be flagged in the data analysis phase.
-
-
Compound Storage and Handling:
-
Prepare master stock plates in 100% DMSO at a standard concentration (e.g., 10 mM).
-
Store master plates at -20°C or -80°C in a desiccated, low-humidity environment to prevent water absorption and compound precipitation.
-
Limit freeze-thaw cycles by creating intermediate or "daughter" plates for routine use.
-
Causality: DMSO is hygroscopic; water absorption can lower compound solubility and lead to degradation over time. Repeated freeze-thaw cycles can compromise compound integrity.
-
Table 1: Recommended Quality Control Parameters for Screening Libraries
| Parameter | Method | Recommended Specification | Rationale |
| Identity | Mass Spec (MS) | Measured MW ± 0.5 Da of Theoretical | Confirms the correct compound was synthesized. |
| Purity | LC (UV) | ≥ 95% | Minimizes artifacts from impurities. |
| Structure | NMR | Matches expected structure | Confirms isomeric structure, critical for SAR. |
| Solubility | Nephelometry | Soluble in assay buffer | Prevents false positives/negatives due to compound precipitation. |
| Concentration | - | 10 mM in 100% DMSO | Standardizes the library for automated handling. |
Section 2: HTS Assay Development: Building a Robust and Validated System
The screening assay is the core of the experiment. Its design must be sensitive enough to detect real hits, robust enough to withstand minor process variations, and miniaturized for throughput.[7] The choice between a biochemical and a cell-based assay is the first critical decision point.
-
Biochemical Assays (e.g., Kinase Activity Assays): These are simpler, directly measuring the interaction between the compound and a purified target protein. They are excellent for identifying direct inhibitors but lack physiological context.
-
Cell-Based Assays (e.g., Cell Viability, Reporter Gene Assays): These measure a compound's effect in a living cell, providing more physiologically relevant data and accounting for factors like cell permeability.[15] However, they are more complex, and hit identification can be challenging due to off-target effects or general cytotoxicity.[8]
The following workflow is essential for developing a trustworthy assay, validated by the Z-factor, a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]
Caption: HTS Assay Development and Validation Workflow.
Protocol 2: Z-Factor Validation Plate
-
Objective: To determine the statistical separation between positive and negative controls, confirming the assay's suitability for HTS.
-
Plate Layout: Prepare a 384-well plate. Fill half the wells (e.g., columns 1-12) with reagents for the minimum signal (negative control, e.g., buffer + DMSO). Fill the other half (e.g., columns 13-24) with reagents for the maximum signal (positive control, e.g., buffer + activating ligand or no inhibitor).
-
Execution: Run the assay under the optimized conditions (incubation time, temperature).
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
Interpretation:
-
Z' > 0.5: Excellent. The assay is robust and ready for HTS.
-
0 < Z' < 0.5: Marginal. The assay may be acceptable but has a higher risk of false negatives/positives. Further optimization is recommended.
-
Z' < 0: Unacceptable. The signal window is too small or the variability is too high for screening.
-
Section 3: The HTS Campaign: From Primary Screen to Confirmed Hits
The HTS campaign itself is a highly automated, multi-stage process designed to efficiently funnel a large library down to a small number of high-confidence hits.
Caption: General workflow for a high-throughput screening campaign.
Protocol 3: Primary HTS (Single-Point Screen)
-
Objective: To rapidly identify compounds that show activity at a single, high concentration (e.g., 10 µM).
-
Plate Preparation:
-
Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of pyrazole library compounds from daughter plates into 384- or 1536-well assay plates.
-
Dedicate specific columns for controls: negative (DMSO only) and positive (known activator/inhibitor).
-
-
Reagent Addition: Use automated dispensers to add cells or biochemical reagents to all wells.
-
Incubation: Incubate plates for the predetermined time in automated incubators to ensure consistency.
-
Signal Detection: Read plates on a high-throughput plate reader (e.g., for fluorescence, luminescence, or absorbance).
-
Data Analysis and Hit Selection:
-
Normalize the data per-plate. A common method is to scale the raw data such that the median of the negative controls is 0% inhibition and the median of the positive controls is 100% inhibition.
-
Calculate a robust Z-score for each compound well: Z-score = (value - median_of_samples) / MAD_of_samples , where MAD is the Median Absolute Deviation.
-
A "hit" is defined as a compound whose activity exceeds a predefined threshold (e.g., Z-score > 3 or < -3, or >50% inhibition).[16] This step identifies a list of "primary hits" for follow-up.
-
Section 4: The Hit Validation Cascade: Ensuring Trustworthiness
A primary hit is merely a starting point. The majority of initial hits from a single-point screen are often false positives.[11] A rigorous validation cascade is essential to eliminate artifacts and build confidence in the remaining compounds.[11]
The Rationale for the Cascade: This multi-step process systematically addresses the common pitfalls of HTS. Re-testing confirms the initial observation, dose-response analysis quantifies potency, orthogonal assays rule out technology-specific artifacts, and secondary assays begin to probe the mechanism of action.[11]
Caption: A workflow for hit validation and artifact triage.
Protocol 4: Dose-Response Confirmation and Orthogonal Testing
-
Compound Re-order and QC:
-
Obtain fresh, dry powder samples of the primary hits.
-
Causality: This crucial step ensures the observed activity was not due to a degraded or contaminated sample in the original screening plate.
-
Perform the full QC panel described in Protocol 1 on the new sample.
-
-
Dose-Response Assay:
-
Create a serial dilution series for each confirmed hit (e.g., 8-point, 1:3 dilution starting from 30 µM).
-
Test this dilution series in the primary assay in triplicate.
-
Fit the resulting data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) and the quality of the curve fit (e.g., R²).[17]
-
Advancement Criterion: Compounds with a clear sigmoidal dose-response curve and a potent IC50 (e.g., <10 µM) are advanced.[15]
-
-
Orthogonal Assay:
-
Test the potent, confirmed hits in a secondary assay that uses a different detection technology.
-
Example: If the primary screen was a luminescence-based kinase assay, the orthogonal assay could be a fluorescence polarization (FP) binding assay or a label-free technology like surface plasmon resonance (SPR).
-
Causality: This step is critical for eliminating compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors, fluorescent compounds) rather than interacting with the biological target.
-
Advancement Criterion: The compound must show dose-dependent activity in the orthogonal assay.
-
-
Computational and Chemical Triage:
-
Use computational filters to flag compounds containing substructures known to be Pan-Assay Interference Compounds (PAINS).[11] These are chemical culprits known to be frequent hitters through non-specific mechanisms like aggregation or redox cycling.
-
Analyze the preliminary Structure-Activity Relationship (SAR). Do multiple related pyrazole analogs from the library show activity? "Singletons" (active compounds with no active analogs) are treated with higher suspicion than clusters of related active compounds.[11]
-
Table 2: Hit Validation Cascade: Assays and Advancement Criteria
| Stage | Assay Type | Purpose | Advancement Criteria |
| 1. Confirmation | Primary Assay (Dose-Response) | Confirm activity and determine potency (IC50) | IC50 < 10 µM, full dose-response curve, R² > 0.9 |
| 2. Artifact Triage | Orthogonal Assay (e.g., Binding vs. Activity) | Rule out assay-specific artifacts | Confirmed dose-dependent activity |
| 3. Specificity | Counter-Screen / Selectivity Panel | Assess specificity against related targets | >10-fold selectivity over related targets |
| 4. Liability | Computational Filters & Promiscuity Assays | Identify PAINS and frequent hitters | Compound is not a known PAINS or promiscuous actor |
| 5. Cell Activity | Cell-Based Target Engagement or Phenotypic Assay | Confirm activity in a physiological context | Potency in a cellular context (e.g., EC50 < 10 µM) |
Conclusion
The high-throughput screening of pyrazole libraries is a proven strategy for identifying novel and potent chemical matter for drug discovery programs. This application note outlines a robust, multi-stage workflow designed to maximize the chances of success while minimizing the investment in false leads. The core principles of this approach are grounded in scientific integrity: beginning with a high-quality, well-characterized library; developing a sensitive and reliable assay validated by objective statistical measures; and, most importantly, subjecting initial findings to a rigorous cascade of confirmatory and orthogonal assays. By understanding the causality behind each step—from compound QC to hit validation—researchers can navigate the complexities of HTS and confidently identify high-quality, validated pyrazole hits worthy of advancement into lead optimization.
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- 17. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Introduction
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole scaffold is a critical pharmacophore found in a wide array of therapeutic agents, making compounds like this one of significant interest in pharmaceutical research and development.[1][2] Whether it is being assessed as a new chemical entity, a process intermediate, or a potential impurity, the ability to accurately and reliably quantify this molecule is paramount for quality control, pharmacokinetic studies, and stability testing.[3]
This document provides a comprehensive guide to the analytical methodologies for the quantification of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. It is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for method selection and parameter optimization. The protocols are grounded in established principles of analytical chemistry and adhere to international validation standards.[4][5][6]
Part 1: Principles and Methodologies
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, three primary chromatographic techniques are considered.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.
-
Causality of Selection : The target molecule possesses a molecular weight (207.66 g/mol ) and structural features (aromatic rings) that make it non-volatile and an excellent candidate for HPLC.[7] The presence of chromophores—the chlorobenzyl group and the pyrazole ring—allows for sensitive detection using a standard Ultraviolet (UV) detector. Reversed-Phase HPLC (RP-HPLC) is the logical choice, as the relatively non-polar analyte will be retained on a non-polar stationary phase (like C18) and can be eluted with a polar mobile phase.[8][9] This method is ideal for purity assessments, content uniformity, and routine quality control of bulk drug substances and formulated products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or trace impurity analysis, LC-MS/MS is the superior technique.
-
Causality of Selection : LC-MS/MS combines the powerful separation capabilities of HPLC with the specific and sensitive detection of tandem mass spectrometry. The basic amine moiety on the pyrazole ring is readily protonated, making it ideal for positive-mode Electrospray Ionization (ESI). The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, effectively filtering out interferences from complex matrices and allowing for quantification at very low concentrations (pg/mL to ng/mL levels).[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this type of molecule, GC-MS can be a valuable tool, particularly for identification and structural confirmation.
-
Causality of Selection : The applicability of GC-MS depends on the thermal stability and volatility of the analyte. While the molecule may be amenable to GC analysis, its polarity and potential for thermal degradation are concerns. Derivatization may be necessary to improve its chromatographic properties. The primary strength of GC-MS lies in the use of Electron Ionization (EI), which generates reproducible and information-rich fragmentation patterns.[12] These fragmentation patterns serve as a "fingerprint" for the molecule, which is invaluable for unequivocal identification when compared against a spectral library.[13]
Part 2: Experimental Protocols & Validation
The following protocols provide detailed, validated starting points for the quantification of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. All methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][6][14]
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This method is designed for the accurate quantification of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in bulk material or simple formulations.
Method Validation Summary
The method must be validated to demonstrate its performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Source |
| Linearity (r²) | ≥ 0.999 | [3][15] |
| Range | 80% - 120% of the target concentration | [5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [3] |
| Precision (% RSD) | ≤ 2.0% (Repeatability & Intermediate) | [15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | [8] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | [8] |
| Specificity | Peak purity index > 0.999; no interference at analyte RT | [14] |
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Rationale: A C18 column provides excellent retention for the non-polar analyte. The mobile phase composition ensures adequate retention and a sharp peak shape. Formic acid is used to control pH and ensure the amine group is protonated, which improves peak symmetry.
Step-by-Step Procedure
-
Reagent and Solution Preparation:
-
Mobile Phase: Carefully mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water containing 1.0 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL) by diluting the Standard Stock Solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Make a further dilution if necessary to bring the final concentration into the middle of the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject each working standard solution in triplicate.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
-
General Analytical Workflow Diagram
Caption: General workflow for chromatographic quantification.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is optimized for the trace-level quantification of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in complex biological matrices.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 10% B to 95% B over 3 min; hold at 95% B for 1 min; return to 10% B and re-equilibrate for 1 min |
| MS Source Temp. | 150°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 208.1 [M+H]⁺ | 125.1 (chlorobenzyl fragment) | 20 |
| Analyte (Confirming) | 208.1 [M+H]⁺ | 83.1 (pyrazole fragment) | 25 |
Rationale: A UHPLC system with a sub-2 µm column provides faster analysis and better resolution. The gradient elution is necessary to efficiently elute the analyte while separating it from matrix components. The MRM transitions are selected for specificity: the 125.1 m/z product ion corresponds to the characteristic chlorobenzyl moiety, providing a robust signal for quantification.
Step-by-Step Procedure
-
Solution Preparation:
-
Use LC-MS grade solvents for all preparations.
-
Prepare stock and working standard solutions as described in Protocol 1, but at much lower concentrations (e.g., stock at 100 µg/mL, with final calibration standards in the 0.1 - 100 ng/mL range).
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variability.
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Analysis:
-
Optimize MS parameters (capillary voltage, gas flows, collision energy) by infusing a standard solution of the analyte.
-
Equilibrate the system with the initial mobile phase conditions.
-
Perform the analysis using the defined LC gradient and MRM transitions.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
LC-MS/MS Principle Diagram
Caption: Principle of quantification by tandem mass spectrometry.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][6][14]
-
Al-Othman, Z. A., et al. (2022). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Carbothioamide in Nanosuspension. Molecules. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Al-Majedy, Y. K., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
ICH. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]
-
NIH. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
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PubMed. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
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University of Pretoria. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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ResearchGate. Gas Chromatograph of Pyrazole Isomer Mixture. [Link]
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TUprints. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
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PubMed Central. Structural Optimization and Biological Activity of Pyrazole Derivatives.... [Link]
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RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives.... [Link]
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EJBPS. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. [Link]
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ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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PubMed Central. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents.... [Link]
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SpectraBase. 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine. [Link]
-
ResearchGate. Four component reaction for preparation of pyrazoles 5. Reagents and conditions. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
MDPI. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. [Link]
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Application Notes and Protocols: Synthetic Routes for Functionalizing the Pyrazole Core
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs and agrochemicals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold for developing novel therapeutic agents.[3] This guide provides an in-depth exploration of the primary synthetic strategies for the functionalization of the pyrazole core. We will delve into the causality behind key experimental choices for N-functionalization, regioselective C-functionalization, and advanced C-H activation techniques. Detailed, field-proven protocols are provided to empower researchers in drug discovery and synthetic chemistry to effectively leverage this critical heterocyclic motif.
The Pyrazole Core: A Chemist's Overview
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This arrangement creates a unique electronic landscape. The ring system is π-electron rich, possessing 6π electrons that satisfy Hückel's rule for aromaticity.[5] One nitrogen atom is a pyrrole-like (N1) proton donor, while the other is a pyridine-like (N2) proton acceptor.[6] This duality governs the scaffold's reactivity.[7]
Inherent Reactivity:
-
Nucleophilic Positions: The nitrogen atoms (N1, N2) and the C4 carbon are nucleophilic in nature.[7]
-
Electrophilic Positions: The C3 and C5 carbons are more electron-deficient and thus electrophilic, susceptible to attack by nucleophiles.[7]
-
Acidity: The C5 proton is the most acidic C-H bond on the ring, a critical feature exploited in deprotonation strategies.[8]
-
Site of Electrophilic Attack: Electrophilic substitution reactions preferentially occur at the electron-rich C4 position.[5][9]
The following diagram illustrates the distinct electronic nature of the positions on the pyrazole ring, which dictates the strategic approach to its functionalization.
Caption: General reactivity map of the pyrazole scaffold.
N-Functionalization: The Gateway to Diversity
Substitution at the N1 position is often the initial and most crucial step in a synthetic campaign. It not only introduces a key diversity element but also prevents tautomerism and directs the regioselectivity of subsequent C-H functionalization reactions.
N-Arylation Strategies
Attaching an aryl group to the pyrazole nitrogen is a paramount transformation in medicinal chemistry. Several robust methods have been developed to achieve this.
-
Ullmann Condensation: This classic method involves the copper-catalyzed coupling of a pyrazole with an aryl halide.[1] While effective, it often requires high temperatures and can have limited functional group tolerance.
-
Buchwald-Hartwig Cross-Coupling: A more modern and versatile approach uses palladium catalysts with specialized biarylphosphine ligands (e.g., tBuBrettPhos) to couple pyrazoles with aryl halides or triflates under milder conditions.[10][11] This method offers excellent scope and tolerance for sensitive functional groups.
-
Copper-Catalyzed N-Arylation: Recent advances have led to milder copper-catalyzed protocols that serve as a practical alternative to palladium-based systems, sometimes offering complementary reactivity.[12]
Protocol: Copper-Catalyzed N-Arylation of Pyrazole
This protocol describes a general procedure for the N-arylation of a substituted pyrazole with an aryl iodide using a copper(I) catalyst.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Aryl Iodide (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of 0.5 M.
-
Stir the reaction mixture vigorously at 90-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpyrazole.
Causality:
-
Cu(I) Iodide: Serves as the active catalyst for the C-N bond formation.
-
L-Proline: Acts as a ligand for the copper catalyst, stabilizing it and facilitating the coupling reaction, allowing for milder conditions.
-
K₂CO₃: A robust base required to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion.
-
DMSO: A polar aprotic solvent capable of dissolving the inorganic base and facilitating the reaction at elevated temperatures.
C-Functionalization: Decorating the Core
Direct modification of the carbon atoms of the pyrazole ring is essential for tuning the pharmacological properties of the final compound. Strategies are highly dependent on the targeted position.
C4-Functionalization via Electrophilic Aromatic Substitution
The C4 position is the most electron-rich carbon, making it the prime target for electrophilic substitution. Halogenation at this position is a particularly valuable transformation as it installs a handle for subsequent cross-coupling reactions.[7]
| Reaction | Reagents | Typical Conditions | Notes |
| Bromination | N-Bromosuccinimide (NBS) | CH₃CN or DMF, RT | A mild and highly effective method.[1] |
| Bromination | HBr / DMSO | 60-80 °C | An oxidative bromination pathway.[1] |
| Iodination | N-Iodosuccinimide (NIS) | CH₃CN or DMF, RT | Similar to NBS for introducing iodine.[1] |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | 0 °C to RT | Installs a key aldehyde functional group.[1] |
Protocol: C4-Bromination of an N-Arylpyrazole
This protocol details the regioselective bromination at the C4 position using N-Bromosuccinimide (NBS).
Materials:
-
N-Arylpyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the N-Arylpyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Note: The reaction can be slightly exothermic.
-
Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to afford the 4-bromo-N-arylpyrazole.
C5-Functionalization via Directed Deprotonation
The C5-proton is the most acidic on the pyrazole ring, enabling its selective removal with a strong base.[8] This directed metalation strategy creates a potent nucleophile that can react with a wide array of electrophiles.
Causality: The proximity of the C5-H to the pyridine-like N2 nitrogen enhances its acidity, allowing for regioselective deprotonation. N-substitution is a prerequisite to block the more acidic N-H proton.
Workflow: The general workflow involves deprotonation with an organolithium reagent like n-butyllithium (nBuLi) at low temperature, followed by the addition of an electrophile.[1]
Caption: Workflow for C5-functionalization via lithiation.
Protocol: C5-Lithiation and Quench with an Aldehyde
This protocol provides a method for introducing a hydroxymethyl group at the C5 position.
Materials:
-
N-Substituted Pyrazole (1.0 eq)
-
n-Butyllithium (nBuLi) (1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., 2-bromobenzaldehyde, 1.2 eq)[1]
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve the N-substituted pyrazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add nBuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.[1]
C-H Activation: The Modern Frontier
Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy that bypasses the need for pre-functionalized starting materials like halo-pyrazoles.[8][13] These reactions often rely on a directing group to guide the metal catalyst to a specific C-H bond, most commonly at the C5 position. The pyridine-like N2 atom of the pyrazole can itself act as a directing group for the functionalization of a substituent at the N1 position.[8] Palladium is the most common catalyst for these transformations, enabling direct arylation, alkenylation, and other valuable C-C bond formations.[14]
Constructing Functionalized Pyrazoles: Cyclization Strategies
An alternative to functionalizing a pre-formed pyrazole ring is to build the ring from acyclic precursors that already contain the desired substituents.
The Knorr Pyrazole Synthesis
This is the quintessential method for pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[4][15] The choice of substituted hydrazines and dicarbonyls allows for the direct installation of up to four substituents on the pyrazole core. A primary consideration is regioselectivity, as unsymmetrical dicarbonyls can potentially yield two different pyrazole isomers.[15]
Caption: Schematic of the Knorr Pyrazole Synthesis.
[3+2] Cycloaddition Reactions
These reactions are highly efficient for constructing the pyrazole ring by combining a 3-atom component with a 2-atom component. A common strategy involves the 1,3-dipolar cycloaddition of a diazo compound (the 3-atom dipole) with an alkyne or alkene.[15][16][17] This approach offers excellent control over substitution patterns and is often conducted under mild conditions.
Conclusion
The functionalization of the pyrazole core is a rich and evolving field, offering a multitude of strategic pathways to access novel chemical entities. From classical electrophilic substitutions and directed lithiations to modern transition-metal-catalyzed C-H activations, the chemist's toolkit is expansive. Understanding the inherent reactivity of the pyrazole ring is paramount to selecting the appropriate synthetic route. The protocols and strategies outlined in this guide provide a robust foundation for researchers to confidently design and execute syntheses, accelerating the discovery of the next generation of pyrazole-based therapeutics and advanced materials.
References
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- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
- Pyrazole. SlideShare.
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- synthesis of pyrazoles. (2019). YouTube.
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. Retrieved from [Link]
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Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025). PubMed. Retrieved from [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. Retrieved from [Link]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Retrieved from [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine as a potential antimicrobial agent. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2][3] Some pyrazole-containing antibiotics, such as cefoselis, have already seen clinical application, underscoring the therapeutic potential of this heterocyclic system.[1] This guide outlines detailed, self-validating protocols for a systematic in vitro assessment, from determining initial efficacy against a panel of pathogenic bacteria to evaluating preliminary safety and selectivity. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to generate robust, reproducible data essential for preclinical decision-making.[4][5]
Introduction: The Rationale for Pyrazole Scaffolds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[6] Heterocyclic compounds, particularly those containing the pyrazole ring, represent a promising avenue of research.[3][7] The pyrazole core is a versatile pharmacophore found in various clinically approved drugs.[7][8] In the context of infectious diseases, pyrazole derivatives have been reported to exert their antimicrobial effects through diverse mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and the disruption of cell wall integrity.[1]
The subject of this guide, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine , combines the pyrazole core with key functional groups:
-
A 4-chlorobenzyl group at the N1 position, which can enhance lipophilicity and potentially improve cell membrane penetration.
-
A methyl group at the C3 position.
-
An amine group at the C5 position, which can be crucial for biological activity and can serve as a handle for further chemical modification.
This document provides the foundational protocols to rigorously test the hypothesis that this specific molecular architecture confers significant antimicrobial activity.
General Experimental Workflow
The evaluation of a novel antimicrobial compound follows a logical, tiered progression. The workflow outlined below ensures that comprehensive data on efficacy and preliminary safety are collected efficiently, allowing for informed decisions at each stage of the investigation.
Figure 1: High-level experimental workflow for antimicrobial evaluation.
Application Note 1: Determination of In Vitro Antimicrobial Potency
Principle
The first critical step is to quantify the compound's activity against a relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] Following this, the Minimum Bactericidal Concentration (MBC) is determined; this is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, thereby distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10][11] The broth microdilution method is a standardized, scalable, and widely accepted technique for determining MIC values.[4][5]
Protocol 1.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from CLSI guidelines and is designed for a 96-well microtiter plate format.[4][12]
Materials:
-
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (Compound X)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
96-well sterile, clear, flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Fresh (18-24 hour) bacterial cultures on agar plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Procedure:
-
Compound Stock Preparation: Prepare a 10 mg/mL stock solution of Compound X in sterile DMSO. Causality: DMSO is used to solubilize the often-hydrophobic organic compounds. A high concentration is prepared to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
Working Solution Preparation: Create a working solution of the compound at twice the highest desired final concentration (e.g., 512 µg/mL) in CAMHB. This will be the starting concentration in column 1 of the microtiter plate.
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound working solution (e.g., 512 µg/mL) to each well in column 1. Causality: This setup prepares the plate for a 2-fold serial dilution.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate from column 2 to column 10. Discard the final 100 µL from column 10.
-
This results in a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL). Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the compound, while too low can lead to falsely susceptible results.[13]
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile CAMHB (without bacteria) to column 12 to verify the sterility of the medium.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[9] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Protocol 1.2: Minimum Bactericidal Concentration (MBC)
Procedure:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and from the growth control well. Spot-plate onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: Count the number of colonies (CFU) for each plated concentration. The MBC is defined as the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[10] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Data Presentation
Summarize the results in a clear, tabular format.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 29213 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Enterococcus faecalis | 29212 | |||
| Methicillin-Resistant S. aureus | BAA-1717 |
Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 suggests bacteriostatic activity.[14]
Application Note 2: Preliminary Assessment of Selectivity
Principle
An effective antimicrobial agent must be potent against pathogens while exhibiting minimal toxicity to host cells.[15][16] A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in evaluating the therapeutic potential of a compound.[17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[18]
Protocol 2.1: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (as prepared in Protocol 1.1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well sterile tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) and cells with medium containing DMSO (vehicle control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Interpretation: The Selectivity Index
The Selectivity Index (SI) provides a quantitative measure of a compound's specificity for microbial cells over mammalian cells.
SI = IC₅₀ / MIC
A higher SI value is desirable, indicating greater selectivity.
Figure 2: Decision-making logic based on efficacy and selectivity data.
Application Note 3: Investigating the Mechanism of Action (MoA)
While detailed MoA protocols are beyond the scope of this introductory guide, the results from the initial screens can inform the direction of subsequent studies. Based on extensive literature on pyrazole antimicrobials, a plausible mechanism for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine could be the inhibition of bacterial DNA gyrase.[1][8]
Suggested Next Steps:
-
DNA Gyrase Inhibition Assay: Commercially available kits can be used to assess the compound's ability to inhibit the supercoiling activity of E. coli DNA gyrase.
-
Cell Membrane Integrity Assay: Use dyes like propidium iodide to determine if the compound disrupts the bacterial cell membrane, leading to leakage of cellular contents.
-
Time-Kill Kinetic Assays: These studies provide insight into the concentration- and time-dependent killing characteristics of the compound.
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- Vertex AI Search. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
- Vertex AI Search. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Vertex AI Search. (n.d.). Animal models in the evaluation of antimicrobial agents. ASM Journals.
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- Vertex AI Search. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. Benchchem.
- Vertex AI Search. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Vertex AI Search. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- Vertex AI Search. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Vertex AI Search. (2024).
- Vertex AI Search. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Vertex AI Search. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. PubMed.
- Vertex AI Search. (n.d.). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.
- Vertex AI Search. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. JoVE.
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Characterizing the Bioactivity of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CBMPA) in Cell-Based Assays
An Application & Protocol Guide:
Abstract
This document provides a detailed framework for researchers to investigate the cellular activities of the novel pyrazole-containing compound, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (PubChem CID: 2835848), hereafter referred to as CBMPA. Due to the limited specific biological data available for CBMPA, this guide adopts a hypothesis-driven approach. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition and anti-inflammatory properties. Therefore, we present a series of robust, validated cell-based assay protocols to explore these potential activities. The protocols are designed to be self-validating, providing researchers with a logical workflow to first assess cytotoxicity and then probe for specific mechanistic actions, such as the modulation of inflammatory signaling pathways and key cellular kinases.
Introduction: The Scientific Rationale
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CBMPA) is a synthetic organic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which serves as a versatile scaffold for designing bioactive molecules. Its derivatives have been successfully developed into drugs with a wide range of clinical applications, from anti-inflammatory agents like celecoxib (a COX-2 inhibitor) to kinase inhibitors used in oncology, such as ruxolitinib (a JAK1/2 inhibitor).
The structural motifs of CBMPA—a substituted pyrazole ring, a chlorobenzyl group, and a primary amine—suggest a high potential for interaction with biological macromolecules. The amine group can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-stacking interactions within protein binding pockets.
Given this context, a logical starting point for characterizing CBMPA's bioactivity is to investigate its effects in two key areas where pyrazole derivatives have shown significant promise:
-
Anti-Inflammatory Activity: Assessing the ability of CBMPA to modulate inflammatory responses in immune cells.
-
Kinase Inhibition: Evaluating the effect of CBMPA on critical cell signaling pathways regulated by protein kinases.
This guide provides a three-step experimental workflow designed to efficiently characterize the compound's cellular profile.
Experimental Workflow Overview
Caption: Proposed workflow for the cellular characterization of CBMPA.
Protocol 1: Cytotoxicity Profiling using MTT Assay
Causality: Before assessing the specific bioactivity of CBMPA, it is imperative to determine the concentration range at which it does not induce cell death. Any observed effect in a functional assay (e.g., reduced cytokine production) is meaningless if it is merely a consequence of cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials
-
Cell Line: A549 (human lung carcinoma) or HEK293 (human embryonic kidney) are common choices for initial toxicity screening.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CBMPA Stock Solution: 10 mM stock in DMSO.
-
Reagents: MTT solution (5 mg/mL in PBS), DMSO (cell culture grade), PBS (phosphate-buffered saline).
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm wavelength).
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of CBMPA in culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control, e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the CC₅₀ (50% cytotoxic concentration).
-
Data Interpretation Table
| Parameter | Description | Example Interpretation |
| CC₅₀ | Concentration of CBMPA that reduces cell viability by 50%. | A CC₅₀ > 50 µM suggests low cytotoxicity. |
| Max Non-Toxic Conc. | Highest concentration with >90% cell viability. | This concentration (and lower) should be used for subsequent functional assays. |
Protocol 2: Anti-Inflammatory Activity Assay
Causality: Many pyrazole-based compounds exhibit anti-inflammatory effects by inhibiting key signaling pathways in immune cells. This protocol assesses CBMPA's ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response.
Signaling Pathway
Caption: Hypothesized inhibition of the LPS-TLR4-NF-κB pathway by CBMPA.
Materials
-
Cell Line: RAW 264.7 (mouse macrophage).
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: CBMPA stock (10 mM in DMSO), LPS from E. coli O111:B4 (1 mg/mL stock in sterile water), Mouse TNF-α ELISA Kit.
-
Equipment: 24-well plates, incubator, centrifuge, microplate reader.
Step-by-Step Protocol
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Prepare dilutions of CBMPA in culture medium at concentrations determined from the cytotoxicity assay (e.g., 20 µM, 10 µM, 5 µM, 1 µM). Remove the old medium and add 500 µL of the CBMPA dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation (Pre-treatment): Incubate the cells with CBMPA for 1-2 hours. This allows the compound to enter the cells and engage its potential target before the inflammatory stimulus is added.
-
Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 100 ng/mL.
-
Incubation (Stimulation): Incubate the plate for 6-18 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for analysis. Samples can be stored at -80°C if not analyzed immediately.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial Mouse TNF-α ELISA kit. Follow the manufacturer's instructions precisely.
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Normalize the data by expressing TNF-α production as a percentage of the LPS-stimulated vehicle control.
-
Plot the percentage of TNF-α production against CBMPA concentration to determine the IC₅₀ (concentration for 50% inhibition).
-
Protocol 3: Kinase Signaling Pathway Modulation Assay
Causality: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling node that regulates cell growth, proliferation, and differentiation. Its dysregulation is common in many diseases, making it a prime target for kinase inhibitors. This protocol uses Western blotting to assess if CBMPA can inhibit the phosphorylation of ERK1/2 (p-ERK) in cells stimulated with a growth factor, providing direct evidence of kinase pathway modulation.
Materials
-
Cell Line: HeLa (human cervical cancer) or A549 cells.
-
Reagents: CBMPA, Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA) as a stimulant, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total-ERK1/2. HRP-conjugated secondary antibody.
-
Equipment: 6-well plates, equipment for SDS-PAGE and Western blotting, chemiluminescence detection system.
Step-by-Step Protocol
-
Cell Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal kinase activity, replace the growth medium with serum-free medium and incubate for 12-18 hours.
-
Pre-treatment: Treat cells with various non-toxic concentrations of CBMPA (and a vehicle control) for 1-2 hours.
-
Stimulation: Add a stimulant such as EGF (e.g., 50 ng/mL) to the wells for 10-15 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total-ERK1/2.
-
Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. For each sample, calculate the ratio of the p-ERK signal to the total-ERK signal. A dose-dependent decrease in this ratio in CBMPA-treated samples indicates inhibitory activity.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]
-
Wieking, G., & Rix, U. (2019). The pyrazole scaffold in medicinal chemistry: a review of recent literature. Expert Opinion on Drug Discovery, 14(7), 695-716. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]
-
Zhang, G., & Ghosh, S. (2001). Toll-like receptor-mediated NF-kappaB activation: a phylogenetically conserved paradigm in innate immunity. The Journal of Clinical Investigation, 107(1), 13-19. Available at: [Link]
-
Guo, Y. J., et al. (2020). The role of the ERK/MAPK signalling pathway in the regulation of pathological pain. Journal of Experimental Pharmacology, 12, 547-559. Available at: [Link]
protocols for N-alkylation of pyrazoles
An Application Guide to Methodologies and Protocols for the N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and advanced materials.[1][2] The functionalization of the pyrazole nitrogen atoms is a critical strategy for modulating the physicochemical and pharmacological properties of these heterocyclic compounds.[3] However, the inherent presence of two reactive nitrogen atoms in unsymmetrical pyrazoles presents a significant synthetic challenge: controlling the regioselectivity of N-alkylation.[4] This application guide provides a comprehensive overview of key protocols for the N-alkylation of pyrazoles, grounded in mechanistic principles. We will explore classical base-mediated methods, phase-transfer catalysis, the Mitsunobu reaction, and modern microwave-assisted and acid-catalyzed techniques. Each section offers detailed, step-by-step protocols, explains the causal reasoning behind experimental choices, and provides data to guide methods development.
The Core Challenge: Regioselectivity in Pyrazole N-Alkylation
The pyrazole ring contains two adjacent nitrogen atoms, conventionally labeled N1 and N2. In a symmetrically substituted pyrazole (e.g., 3,5-dimethylpyrazole), these nitrogens are equivalent, and alkylation yields a single product. However, for unsymmetrical pyrazoles, alkylation can occur at either nitrogen, leading to a mixture of N1 and N2 regioisomers that are often difficult to separate.[4] Achieving high regioselectivity is paramount for efficient synthesis and is governed by a subtle interplay of electronic and steric factors.
Several key factors influence the N1/N2 ratio:
-
Steric Hindrance : Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will preferentially direct the reaction to the more accessible nitrogen.[4][5][6]
-
Electronic Effects : The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.
-
Base and Counter-ion : The choice of base and the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can significantly alter the regiochemical outcome by coordinating with the pyrazole anion.[5]
-
Solvent Choice : The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO are commonly employed and can favor the formation of a single regioisomer.[4]
Protocol I: Classical N-Alkylation with Alkyl Halides
This is the most traditional and widely used method for N-alkylation. The protocol relies on the deprotonation of the pyrazole N-H by a strong base to form a nucleophilic pyrazolate anion, which then displaces a halide from the alkylating agent in a standard SN2 reaction.
Causality Behind Experimental Choices:
-
Base : A strong base is required to fully deprotonate the pyrazole N-H (pKa ≈ 14). Sodium hydride (NaH) is highly effective as it generates the sodium pyrazolate and hydrogen gas, which bubbles out of the reaction, driving it to completion.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents at elevated temperatures.[4]
-
Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They readily dissolve the pyrazolate salt and promote the SN2 mechanism without interfering with the strong base.[3][4]
-
Temperature : The initial deprotonation is often performed at 0 °C to control the exothermic reaction of NaH with DMF and the pyrazole. The subsequent alkylation is typically allowed to proceed at room temperature.[3]
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the N1-alkylation of a substituted pyrazole.[3]
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition : Under a positive pressure of nitrogen, add anhydrous DMF via syringe to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Deprotonation : Dissolve the starting pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Anion Formation : Allow the reaction mixture to stir at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates the complete formation of the pyrazolate anion.[3]
-
Alkylation : Add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Quenching : Upon completion, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Work-up : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.[3]
Data Presentation: Typical Conditions for Classical N-Alkylation
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodomethane | NaH | DMF | 0 to RT | 2-4 | >90 |
| Benzyl Bromide | NaH | DMF/THF | 0 to RT | 4-8 | 85-95 |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 80 | 6 | 70-85 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 65-80 |
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start -> deprotonation; deprotonation -> alkylation; alkylation -> quench; quench -> workup; workup -> purify; purify -> end; }
Protocol II: Phase-Transfer Catalysis (PTC) N-Alkylation
Phase-transfer catalysis offers a powerful and often milder alternative to classical methods. It is particularly advantageous as it can be performed without strong, air-sensitive bases and sometimes even without a solvent.[7][8] The reaction involves a solid base (like KOH) and a catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).
Causality Behind Experimental Choices:
-
Mechanism : The pyrazole is deprotonated by the solid base at the liquid-solid interface. The TBAB catalyst then exchanges its bromide anion for the pyrazolate anion, forming a lipophilic ion pair that is soluble in the organic phase (or the liquid alkyl halide itself in solvent-free conditions). This ion pair reacts with the alkyl halide, regenerating the TBAB catalyst to continue the cycle.
-
Advantages : This method avoids the need for anhydrous solvents and strong bases like NaH. The work-up is often simpler, and high yields can be obtained under mild conditions.[7] The absence of solvent can also prevent the co-distillation of volatile products like N-methylpyrazole, a common issue in traditional methods.[7]
Detailed Experimental Protocol
This protocol is based on a solvent-free PTC procedure.[7][8]
-
Setup : In a round-bottom flask, combine the pyrazole (1.0 eq.), powdered potassium hydroxide (KOH, 3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reagent Addition : Add the alkyl halide (1.1 eq.) directly to the solid mixture.
-
Reaction : Stir the mixture vigorously at the desired temperature (room temperature to 80 °C). The reaction is often exothermic. Monitor progress by TLC. Reaction times are typically 1-6 hours.[8]
-
Work-up : After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or, if sufficiently pure, by ball-to-ball distillation.[7]
Protocol III: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol as the alkyl source, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[9][10] It operates under mild, neutral conditions, making it suitable for substrates with base-sensitive functional groups.
Causality Behind Experimental Choices:
-
Mechanism : The reaction is initiated by the formation of a phosphorane intermediate from a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This intermediate activates the alcohol, which is then displaced by the nucleophilic pyrazole N-H.[10]
-
Key Reagents :
-
Phosphine (PPh₃) : Acts as the oxygen acceptor (reductant).
-
Azodicarboxylate (DEAD/DIAD) : The ultimate oxidant, it is reduced to a hydrazine byproduct.
-
Nucleophile : The pyrazole must have a sufficiently acidic N-H to participate in the reaction.[11]
-
-
Advantages : This method avoids the need for alkyl halides and strong bases. It is particularly valuable for synthesizing chiral N-alkyl pyrazoles from chiral secondary alcohols due to the predictable SN2-type inversion of configuration.[10]
Detailed Experimental Protocol
This is a general protocol for a Mitsunobu reaction involving an N-heteroaryl.[11]
-
Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).
-
Solvent : Dissolve the components in a suitable anhydrous solvent, typically THF.
-
Initiation : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add the azodicarboxylate (DEAD or DIAD, 1.2 eq.) dropwise to the stirred solution. The characteristic red/orange color of the azodicarboxylate may fade as the reaction proceeds.
-
Reaction : After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up & Purification : The main challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by silica gel chromatography to separate the desired product from the byproducts.
-
Alternatively, precipitation techniques can be used. For example, adding a nonpolar solvent like hexanes or ether can sometimes precipitate the triphenylphosphine oxide.
-
Modern & Alternative Protocols
A. Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[12][13] For pyrazole N-alkylation, it can dramatically reduce reaction times from hours to minutes and often improves yields.[4][8]
Protocol Example (adapted from[8]):
-
In a microwave vial, combine the 4-iodopyrazole (1.0 eq.), K₂CO₃ (2.0 eq.), and the alkyl halide (1.2 eq.) in a suitable solvent (e.g., DMF or even water).[8][14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes.[8][14]
-
After cooling, dilute the mixture with water and extract with an organic solvent for standard work-up and purification.
B. Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides a mild alternative for N-alkylation that avoids strong bases and high temperatures.[2][6] It is particularly useful for preparing N-benzyl or N-benzhydryl pyrazoles.
Protocol Example (adapted from[6]):
-
Combine the pyrazole (1.0 eq.) and the trichloroacetimidate electrophile (e.g., phenethyl trichloroacetimidate, 1.1 eq.) in a solvent like 1,2-dichloroethane (DCE).
-
Add a catalytic amount of a Brønsted acid, such as camphorsulfonic acid (CSA, 10 mol%).[6]
-
Stir the reaction at room temperature for 4-24 hours.
-
The reaction can be quenched with a mild base (e.g., sat. NaHCO₃ solution) and worked up via standard extraction and purification procedures.
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Insufficiently strong base; Poorly reactive alkyl halide; Suboptimal temperature. | Switch to a stronger base (e.g., K₂CO₃ to NaH). Use a more reactive halide (Cl < Br < I). Increase reaction temperature and monitor by TLC.[4] |
| Poor Regioselectivity | Steric and electronic factors are closely balanced. | Change the Base/Solvent : K₂CO₃ in DMSO is effective for N1-alkylation of 3-substituted pyrazoles.[15] Change Alkylating Agent : Use a bulkier alkylating agent to favor the less hindered nitrogen.[16] Change the Method : Consider the Mitsunobu or acid-catalyzed methods which may offer different selectivity.[6] |
| Side Reactions | Dialkylation (formation of pyrazolium salt); Reaction with solvent (e.g., NaH with DMF at high temp). | Use a controlled stoichiometry of the alkylating agent (1.0-1.1 eq.). Maintain temperature control, especially during deprotonation. |
| Difficult Purification | Byproducts from Mitsunobu reaction; Similar polarity of regioisomers. | Use polymer-supported PPh₃ for Mitsunobu to simplify removal.[11] Optimize chromatography conditions (try different solvent systems or use a high-performance chromatography system). |
References
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- ResearchGate (2025).
- Marcel Dekker, Inc. (1990).
- MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Semantic Scholar (2022).
- Magnesium-Catalyzed N2-Regioselective Alkyl
- BenchChem (2025).
- BenchChem (2025).
- ACS Publications (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- PubMed Central (PMC).
- WuXi AppTec.
- Thieme (2010).
- MDPI (2022).
- Semantic Scholar (2022).
- ResearchGate (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate.
- ACS Publications.
- ChemistryViews (2024).
- ACS Publications (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- NIH (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Reddit (2023).
- PubMed (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments.
- Google Patents.
- DergiPark (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
- Osaka University of Pharmaceutical Sciences (2015).
- RSC Publishing (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- MDPI.
- Mitsunobu Reaction - Common Conditions.
- High speed synthesis of pyrazolones using microwave-assisted ne
- Beilstein Journals.
- Organic Chemistry Portal. Mitsunobu Reaction.
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Application Notes and Protocols for Green Chemistry Approaches in Pyrazole Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Preamble: Reimagining Pyrazole Synthesis for a Sustainable Future
The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural heart of blockbuster drugs like Celecoxib (analgesic), Sildenafil (Viagra®), and a host of essential agrochemicals.[1][2] Traditionally, the synthesis of this privileged scaffold has often relied on protocols that are at odds with contemporary environmental standards, utilizing hazardous solvents, stoichiometric reagents, and energy-intensive conditions.[2][3]
The principles of green chemistry offer not merely an ethical alternative but a scientifically elegant and efficient paradigm for heterocyclic synthesis.[4] By prioritizing atom economy, minimizing waste, employing benign solvents, reducing energy consumption, and utilizing catalytic over stoichiometric reagents, we can develop synthetic pathways that are safer, more cost-effective, and environmentally responsible.[5][6] This guide moves beyond theoretical discussion to provide field-tested insights and detailed, actionable protocols for the green synthesis of pyrazoles, designed for immediate application in the research and development laboratory.
Core Strategy 1: The Power of Aqueous Media and Benign Solvents
Application Note: Leveraging Water as a Transformative Reaction Medium
The departure from volatile organic compounds (VOCs) is a primary objective in green synthesis. Water, nature's own solvent, stands out as an unparalleled choice due to its non-toxicity, non-flammability, abundance, and low cost.[7][8] While the poor solubility of organic substrates in water may seem like a barrier, it can be ingeniously exploited. Hydrophobic effects can drive reagents together, accelerating reaction rates, while the high polarity and hydrogen-bonding capacity of water can stabilize transition states and intermediates in unique ways not achievable in organic solvents.[5] Furthermore, product precipitation from the aqueous medium often simplifies purification, sometimes eliminating the need for column chromatography entirely.[8] When water alone is insufficient, benign co-solvents like ethanol can be used, or surfactants like cetyltrimethylammonium bromide (CTAB) can create micelles that act as microreactors, facilitating reactions between hydrophobic substrates.[5][9]
Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol details a four-component reaction that leverages the synergistic effects of water as a green solvent and ultrasonic irradiation for energy efficiency, proceeding without any added catalyst.[9]
-
Principle: The Knoevenagel condensation, Michael addition, and subsequent cyclization reactions are efficiently promoted in an aqueous medium. Ultrasound provides the activation energy through acoustic cavitation, creating localized high-pressure and high-temperature "hot spots" that dramatically accelerate the reaction rate while the bulk temperature remains low.[10][11]
-
Materials and Reagents:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine monohydrate
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ultrasonic bath/probe sonicator (e.g., 40 kHz)
-
-
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and hydrazine monohydrate (10 mmol) in 20 mL of deionized water.
-
Place the flask in an ultrasonic bath, ensuring the water level of the bath is level with the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, a solid precipitate will have formed. Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from hot ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
-
Dry the product under vacuum.
-
-
Self-Validation & Characterization: The purity of the synthesized compound can be confirmed by its sharp melting point. Structural confirmation is achieved via FT-IR (presence of -NH2 and -CN stretches), ¹H NMR, and ¹³C NMR spectroscopy.
-
Safety Precautions: Handle hydrazine monohydrate with extreme care in a fume hood as it is corrosive and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Core Strategy 2: Energy-Efficient Synthesis via Microwave Irradiation
Application Note: The Rationale for Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on inefficient conduction to transfer energy from an external source through the vessel walls to the solvent and finally to the reagents. Microwave irradiation, conversely, heats the reaction mixture directly and volumetrically through dielectric heating.[12] Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field, generating heat through molecular friction. This leads to incredibly rapid and uniform heating, significantly reducing reaction times from hours to minutes.[2][13] This efficiency not only saves energy but often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[14] The combination of MAOS with solvent-free conditions represents a particularly potent green chemistry strategy.[15]
Workflow Comparison: Conventional vs. Microwave Synthesis
The following diagram illustrates the typical time savings achieved by switching from conventional reflux to microwave-assisted synthesis.
Caption: Workflow comparison showing dramatic time reduction in MAOS.
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine under microwave irradiation, a classic and highly efficient method for pyrazole synthesis.[16][17]
-
Principle: The condensation of hydrazine with the chalcone followed by intramolecular cyclization and oxidation (or dehydration) is dramatically accelerated by microwave heating. Acetic acid serves as both a solvent and a catalyst for the condensation steps.
-
Materials and Reagents:
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Microwave synthesis reactor with sealed vessels
-
Ethanol (for recrystallization)
-
-
Step-by-Step Procedure:
-
Place the chalcone (5 mmol), phenylhydrazine hydrochloride (5.5 mmol), and glacial acetic acid (10 mL) into a 20 mL microwave reaction vessel.
-
Add a magnetic stir bar and securely seal the vessel.
-
Place the vessel into the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate at 120 °C (temperature control) with a power of 300 W for 10 minutes. Set the stirring to a medium speed.
-
After the irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air stream in the reactor).
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to yield the pure 1,3,5-trisubstituted pyrazole.
-
-
Self-Validation & Characterization: Purity is assessed by melting point and TLC. The structure is confirmed by NMR, where the disappearance of the vinylic protons of the chalcone and the appearance of the pyrazole C4-H proton are key diagnostic signals.
-
Safety Precautions: Microwave synthesis involves superheating solvents under pressure. Never exceed the recommended volume or temperature for the reaction vessels. Always use a dedicated microwave reactor with appropriate pressure and temperature sensors. Handle acetic acid in a fume hood.
Data Comparison: Microwave vs. Conventional Heating
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazole Synthesis | Conventional | 80 | 1.4 hours | 80 | [9] |
| Pyrano[2,3-c]pyrazole Synthesis | Microwave | 80 | 25 min | 88 | [9] |
| Quinolinone-Pyrazole Synthesis | Conventional (Reflux) | ~118 | 10-12 hours | 59-71 | [17] |
| Quinolinone-Pyrazole Synthesis | Microwave | 120 | 7-10 min | 68-86 | [17] |
Core Strategy 3: Multicomponent Reactions (MCRs) for Supreme Atom Economy
Application Note: The Logic of Convergent Synthesis
Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot process to form a single product, are the epitome of atom- and step-economy.[18] Instead of a lengthy, linear synthesis involving multiple steps with intermediate isolation and purification (which generates significant waste), MCRs build molecular complexity in a single, efficient operation.[19] This approach is not only greener but also significantly accelerates the discovery process, allowing for the rapid creation of diverse libraries of compounds from readily available building blocks.[20] The synthesis of pyrano[2,3-c]pyrazoles is a classic example of a highly successful MCR in green chemistry.[9]
Conceptual Diagram: Linear Synthesis vs. Multicomponent Reaction
Caption: MCRs build complexity in one step, enhancing atom economy.
Core Strategy 4: Mechanochemistry and Advanced Catalysis
Application Note: Synthesis Without Solvents
Mechanochemistry, or synthesis via mechanical force (e.g., ball milling or grinding), represents a frontier in green synthesis by often eliminating the need for bulk solvents entirely.[21][22] The intense grinding action brings reactants into close contact, breaks down the crystal lattice, and provides the activation energy needed for the reaction to proceed in the solid state.[23] This solvent-free approach dramatically reduces waste and simplifies product isolation, which often involves a simple wash to remove the catalyst.[23] This technique is highly effective for reactions like the Knorr pyrazole synthesis and the reaction of chalcones with hydrazines.[23][24]
Protocol 3: Solvent-Free Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazole
This protocol is adapted from methods using a planetary ball mill to synthesize pyrazoles from chalcones under solvent-free conditions.[23]
-
Principle: High-energy ball milling provides the energy for the reaction between solid chalcone and hydrazine hydrate. An oxidant is then added to facilitate the aromatization of the intermediate pyrazoline to the final pyrazole product, all within the same reaction vessel.
-
Materials and Reagents:
-
Chalcone (1,3-diphenylprop-2-en-1-one)
-
Hydrazine hydrate
-
Sodium persulfate (Na₂S₂O₈) as the oxidant
-
Planetary ball mill with stainless steel grinding jars and balls
-
Water
-
-
Step-by-Step Procedure:
-
Place the chalcone (5 mmol), hydrazine hydrate (6 mmol), and several stainless-steel balls (e.g., 5 x 10 mm diameter) into a stainless-steel grinding jar.
-
Seal the jar and place it in the ball mill. Mill the mixture at high speed (e.g., 400 rpm) for 30 minutes.
-
Pause the milling and carefully open the jar in a fume hood. Add the oxidant, sodium persulfate (6 mmol), to the mixture.
-
Reseal the jar and continue milling for another 30 minutes.
-
After milling is complete, remove the contents from the jar.
-
Disperse the solid reaction mixture in 50 mL of water and stir for 10 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The product is often of high purity, but can be recrystallized from ethanol if necessary.
-
-
Self-Validation & Characterization: The product's identity and purity can be confirmed via melting point, TLC, and spectroscopic methods (NMR, IR) as described in previous protocols.
-
Safety Precautions: Ball milling can generate heat and pressure. Ensure the grinding jars are properly sealed and designed for the intended speed. Open jars carefully, especially when volatile reagents are used.
Data Comparison: Mechanochemical vs. Solution Phase
| Reaction | Method | Solvent | Time | Yield (%) | Reference |
| 3,5-Diphenyl-1H-pyrazole | Conventional | Organic Solvents | Hours | Lower | [23] |
| 3,5-Diphenyl-1H-pyrazole | Ball Milling | None | 60 min | >90% | [23] |
References
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Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1035-1071. [Link]
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Gaikwad, M. A., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(2). [Link]
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Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Shaikh, I. A., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 14(38), 27690-27713. [Link]
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Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8443-8467. [Link]
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Padwa, A., et al. (2005). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 7(10), 717-722. [Link]
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Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]
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Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
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Jana, G., & Bhowmik, A. (2022). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 87(19), 13203-13213. [Link]
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Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Pontiki, E., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 25(23), 5766. [Link]
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Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
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Khiste, R. H., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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Mali, S. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6667. [Link]
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Kamal, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]
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Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(01), 297-312. [Link]
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Kumar, D., et al. (2025). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Current Organic Synthesis, 22(4). [Link]
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Nagpure, S. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 143-153. [Link]
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Sharma, S., et al. (2025). Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ChemistrySelect. [Link]
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Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
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Rostami, B., et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-8. [Link]
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Cella, R., et al. (2016). Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Li, J., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(17), 3959. [Link]
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Borah, P. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society, 99(11), 100746. [Link]
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Al-Najjar, H. J., & Al-Zaydi, K. M. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic & Medicinal Chemistry International Journal, 7(1). [Link]
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Organic Chemistry Portal. (2024). Synthesis of pyrazoles. [Link]
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Al-wsabai, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. International Journal of Molecular Sciences, 24(17), 13580. [Link]
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Mosslemin, M. H., et al. (2015). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry, 1(1), 1083981. [Link]
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Zhang, Z., et al. (2014). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. ChemInform, 45(32). [Link]
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Becerra, D., & Castillo, J. C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8443-8467. [Link]
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Cacchi, S., et al. (2008). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 13(3), 646-661. [Link]
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Troubleshooting & Optimization
improving yield of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine synthesis
Welcome to the Technical Support Center for the synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during this synthesis.
As Senior Application Scientists, we understand that optimizing a synthetic route goes beyond simply following steps; it requires a deep understanding of the reaction mechanism and the rationale behind each experimental choice. This center is structured to provide that insight, moving from general questions to in-depth troubleshooting for specific experimental hurdles.
Overall Synthesis Workflow
The synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is typically achieved via a two-step process. First, the pyrazole core is constructed, followed by a regioselective N-alkylation.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine?
A1: The most prevalent and efficient route involves two key steps:
-
Pyrazole Ring Formation: The condensation reaction of a β-ketonitrile, such as 3-aminocrotononitrile, with hydrazine hydrate. This reaction forms the core intermediate, 3-methyl-1H-pyrazol-5-amine.[1][2]
-
N-Alkylation: The selective alkylation of the N1 position of the pyrazole ring of 3-methyl-1H-pyrazol-5-amine using 4-chlorobenzyl chloride in the presence of a suitable base and solvent.[3][4]
Q2: How can I be sure I have synthesized the correct N1-alkylated regioisomer and not the N2-isomer?
A2: Regiochemistry is a critical challenge in pyrazole synthesis.[5] The most definitive method for confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shift of the pyrazole ring proton (at the C4 position) and the benzylic methylene (-CH₂-) protons will differ significantly between the N1 and N2 isomers.
-
¹³C NMR: The carbon shifts of the pyrazole ring will also be distinct for each isomer.
-
HMBC/NOESY: 2D NMR experiments like HMBC can show long-range correlations between the benzylic methylene protons and the pyrazole ring carbons (C5 and C3a), confirming connectivity. NOESY can show through-space correlations that help elucidate the structure. Comparing your spectral data to published values for analogous N-alkylated pyrazoles is essential for confirmation.[6]
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
A3:
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
4-Chlorobenzyl Chloride: It is a lachrymator (causes tearing) and is corrosive. Handle in a fume hood with proper PPE.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Ensure all glassware is anhydrous before use.
Q4: How should I effectively monitor the progress of the N-alkylation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Setup: Use a silica gel plate and an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Analysis: Spot the starting material (3-methyl-1H-pyrazol-5-amine), the co-reactant (4-chlorobenzyl chloride, if UV active), and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progress. The formation of two new spots close to each other may indicate the presence of both N1 and N2 isomers.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 3-methyl-1H-pyrazol-5-amine (Intermediate)
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incomplete Reaction | The cyclization reaction may be slow or require energy to overcome the activation barrier. Reaction monitoring is crucial to ensure all starting material is consumed. | Increase Reaction Time & Temperature: Monitor the reaction by TLC until the starting nitrile is fully consumed. Heating the reaction, often to reflux in a solvent like ethanol, can significantly improve the reaction rate and yield.[7] |
| Sub-optimal pH | The initial condensation and subsequent cyclization are sensitive to pH. The reaction typically proceeds well under neutral to slightly acidic conditions when using hydrazine salts, or in the presence of a slight excess of hydrazine hydrate.[8] | Use Hydrazine Hydrate or Add Acetic Acid: Employing hydrazine hydrate directly is common. Alternatively, if using a hydrazine salt, the reaction can be catalyzed by a small amount of acetic acid to facilitate the condensation. |
| Side Reactions | At high temperatures, hydrazine can decompose, and starting materials or the product might be susceptible to air oxidation or polymerization, leading to the formation of tarry byproducts.[9] | Inert Atmosphere & Controlled Heating: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessive heating and prolonged reaction times once the starting material is consumed. |
Optimized Protocol: Synthesis of 3-methyl-1H-pyrazol-5-amine
-
To a round-bottom flask equipped with a reflux condenser, add 3-aminocrotononitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (Eluent: 10% Methanol in Dichloromethane).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography if necessary.[9]
Problem 2: Low Yield or Impure Product in N-Alkylation Step
Caption: Troubleshooting decision tree for the N-alkylation step.
The regioselectivity of the N-alkylation is the most critical factor. The N1 and N2 positions of the pyrazole ring have different nucleophilicities, which can be influenced by the solvent and the counter-ion of the base.[3]
Optimizing N-Alkylation Regioselectivity
| Parameter | Effect on N1/N2 Ratio | Recommendation |
| Base | Strong, non-nucleophilic bases are preferred. Potassium carbonate (K₂CO₃) is a common and effective choice. Sodium hydride (NaH) can also be used to fully deprotonate the pyrazole, but may lead to lower selectivity in some cases. | Start with 2.0 equivalents of finely ground K₂CO₃. Ensure it is anhydrous. |
| Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard. The choice of solvent can influence which tautomer of the aminopyrazole is present and the solvation of the resulting anion, thereby affecting the N1/N2 ratio. | Acetonitrile is often a good starting point as it is easier to remove than DMF. |
| Temperature | Lower temperatures (0°C to room temperature) often favor the thermodynamically more stable N1 product. Running the reaction at elevated temperatures can sometimes decrease selectivity. | Start the reaction at room temperature. If the reaction is slow, gentle heating (40-50°C) can be applied, but monitor the isomer ratio by TLC or LC-MS. |
Optimized Protocol: N-Alkylation
-
In an oven-dried, three-necked flask under an inert atmosphere (N₂), dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of amine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous acetonitrile dropwise over 20 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion (typically 8-12 hours), filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Problem 3: Difficulties in Final Product Purification
| Challenge | Explanation & Scientific Rationale | Recommended Solution |
| Separating N1/N2 Isomers | The two regioisomers often have very similar polarities, making separation by standard column chromatography challenging. | High-Performance Flash Chromatography: Use a high-quality silica gel with a shallow solvent gradient (e.g., starting with 10% ethyl acetate/hexanes and slowly increasing to 40%). Sometimes, deactivating the silica gel with triethylamine (0.5% in the eluent) can improve separation for basic compounds like aminopyrazoles.[9] |
| Product is a Persistent Oil | The final product may not crystallize easily due to residual impurities or its intrinsic physical properties. | Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. Scratching the side of the flask with a glass rod can also help initiate nucleation. |
| Recrystallization Fails | Finding a single solvent for recrystallization can be difficult. | Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, isopropanol) and then slowly add a "bad" or "anti-solvent" (e.g., hexanes) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can yield high-purity crystals.[9] |
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
-
Portilla, J. et al. (2024). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. [Link]
- Various Authors. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Various Sources.
- BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
- Google Patents. (1997).
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Bevan, D. E. et al. Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. [Link]
-
ResearchGate. 21 questions with answers in PYRAZOLES. [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
El-Faham, A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine | 1015845-70-1 | Benchchem [benchchem.com]
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- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification Challenges of Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The inherent structural diversity and reactivity of pyrazoles can often lead to complex purification scenarios. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the specific issues you may face during your experimental work.
Section 1: Common Impurities and Their Removal
One of the most frequent hurdles in pyrazole chemistry is the presence of persistent impurities from the synthesis. These can range from unreacted starting materials to various side-products, complicating downstream applications.
Q1: My crude pyrazole product is contaminated with unreacted hydrazine. What is the most effective way to remove it?
A1: Unreacted hydrazine and its salts are common basic impurities in pyrazole syntheses. An acid-base extraction is a highly effective method for their removal.[1][2]
-
The Principle: Hydrazine is a basic compound. By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine will be protonated, forming a water-soluble salt. This salt will then partition into the aqueous layer, which can be separated and discarded, leaving your neutral pyrazole derivative in the organic phase.[2]
-
Troubleshooting Protocol: Acid Wash for Hydrazine Removal
-
Dissolve your crude pyrazole derivative in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl to ensure complete removal of the hydrazine.
-
Follow with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Finally, wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Q2: My reaction has produced a significant amount of tarry, polymeric material alongside my desired pyrazole. How can I purify my product?
A2: The formation of tarry byproducts, often arising from side reactions at elevated temperatures, is a common challenge.[1] The best approach here is often a combination of techniques.
-
Initial Cleanup: If the product is a solid, trituration can be a useful first step. This involves suspending the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexane is a good starting point for many pyrazole derivatives.[1] This will often break down the tar and dissolve some of the impurities.
-
Chromatographic Purification: Column chromatography is generally necessary to separate the pyrazole from the complex mixture of polymeric materials.[3]
Section 2: Strategies for Separating Structural Isomers
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical and chemical properties.[4][5][6]
Q3: My synthesis of a 1,3,5-trisubstituted pyrazole has resulted in a mixture of two regioisomers that co-elute on my silica gel column. What can I do to improve separation?
A3: This is a classic challenge in pyrazole chemistry.[4][6] When isomers have very similar polarities, standard column chromatography may not be sufficient. Here are several strategies to employ:
-
Optimize Your Chromatography:
-
Shallow Gradient: Run a very shallow solvent gradient during your column chromatography. This increases the resolution between closely eluting compounds.
-
Alternative Stationary Phases: If silica gel fails, consider using neutral alumina, which can offer different selectivity for basic compounds.[7] Reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) is another powerful alternative.[6][7]
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation of closely related regioisomers, HPLC is often the method of choice.[4]
-
-
Fractional Crystallization: If your isomeric mixture is solid, fractional crystallization can be a highly effective, scalable purification method. This technique relies on slight differences in the solubility of the isomers in a particular solvent.
-
Salt Formation: The basic nitrogen atoms in the pyrazole ring can be exploited for purification.[6] Treating the mixture with an inorganic or organic acid can form salts of the pyrazoles. These salts may have different crystallization properties, allowing for separation by crystallization.[6][8][9]
-
Experimental Workflow: Isomer Separation via Salt Formation
-
Dissolve the mixture of pyrazole regioisomers in a suitable organic solvent (e.g., acetone, ethanol).[8]
-
Add an equimolar amount of an acid (e.g., sulfuric acid, hydrochloric acid) to the solution.[8][9]
-
Stir the solution and observe for the precipitation of the acid addition salt of one of the isomers. Cooling the solution may promote crystallization.
-
Isolate the precipitated salt by filtration.
-
The free base pyrazole can then be regenerated by treating the salt with a base.
-
-
-
Diagram: Decision Tree for Pyrazole Isomer Separation
Caption: A decision-making workflow for separating pyrazole regioisomers.
Section 3: Overcoming Crystallization and Polymorphism Issues
Even when a pyrazole derivative is chemically pure, obtaining a crystalline solid can be a significant hurdle. Many pyrazoles are oils or low-melting solids, and those that do crystallize can exhibit polymorphism.
Q4: My purified pyrazole derivative is an oil. How can I induce it to crystallize?
A4: Obtaining a solid from a purified oil can be challenging but is often achievable with persistence.
-
Trituration: As mentioned earlier, vigorously stirring the oil with a non-polar solvent like hexane or pentane can sometimes induce crystallization.
-
Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent in which your compound is soluble when hot but insoluble when cold.[10] Common solvents to screen include ethanol, methanol, ethyl acetate, hexane, and water, as well as mixtures like ethanol/water.[1][7]
-
Seeding: If you have even a tiny crystal of your compound, adding it to a supersaturated solution (a "seed crystal") can initiate crystallization.[7][11]
-
Slow Evaporation: Dissolve your oil in a small amount of a volatile solvent (e.g., dichloromethane) in a loosely covered vial. Allowing the solvent to evaporate slowly over several days can sometimes yield crystals.
Q5: My pyrazole derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[7][11] This is often caused by the solution being too concentrated or cooling too rapidly.
-
Troubleshooting "Oiling Out"
-
Add More Solvent: Reheat the mixture until the oil redissolves, then add more of the hot solvent to create a less saturated solution.[11]
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help.[7][12]
-
Change Solvents: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point.[7]
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[11]
-
| Problem | Potential Cause | Recommended Solution |
| Persistent Impurities | Unreacted starting materials, side-products. | Acid-base extraction for basic/acidic impurities; Column chromatography for neutral impurities.[1][2] |
| Isomer Co-elution | Similar polarity of regioisomers. | Optimize chromatography (shallow gradient, alternative stationary phase), fractional crystallization, separation via salt formation, or preparative HPLC.[4][6][7] |
| Product is an Oil | Low melting point or amorphous nature. | Trituration with a non-polar solvent, extensive solvent screening for recrystallization, seeding, or slow evaporation.[1] |
| "Oiling Out" During Recrystallization | Solution is too concentrated, cooling is too rapid, or inappropriate solvent. | Add more hot solvent, allow for slow cooling, or switch to a lower-boiling point solvent.[7][11] |
Section 4: Stability and Degradation
The stability of pyrazole derivatives can be influenced by factors such as pH and interaction with chromatographic media.
Q6: I'm concerned that my pyrazole derivative is degrading on the silica gel column. What are the signs, and what can I do to prevent this?
A6: Pyrazoles can sometimes interact with the acidic silanol groups on standard silica gel, leading to poor recovery or degradation.[7]
-
Signs of Degradation:
-
Streaking on the TLC plate.
-
Low overall recovery of material from the column.
-
The appearance of new, unexpected spots on the TLC of the collected fractions.
-
-
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of your silica gel in the eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[6][7] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for basic compounds.[7][13]
-
Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the stationary phase.[7]
-
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). National Institutes of Health. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
- Process for the purification of pyrazoles. (2011). Google Patents.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization. (n.d.). California State University, Los Angeles. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
Sources
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- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in Organic Solvents
Introduction
Welcome to the Technical Support Center for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a substituted aminopyrazole, its solubility behavior is governed by a complex interplay of its structural features. This document provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues and empower you to optimize your experimental conditions.
Understanding the Solubility Profile of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
The solubility of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is influenced by several key aspects of its molecular structure:
-
The Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the parent pyrazole has limited water solubility, it is generally more soluble in organic solvents.[1]
-
The Amino Group (-NH2): The presence of a primary amine group introduces polarity and the capacity for hydrogen bonding. This can enhance solubility in polar solvents, particularly protic solvents that can act as hydrogen bond donors.[2][3]
-
The 4-chlorobenzyl Group: This substituent adds significant non-polar character to the molecule, which can increase its solubility in non-polar organic solvents.[4] The chlorine atom, being electron-withdrawing, can also influence the electronic properties of the entire molecule.
-
The Methyl Group (-CH3): The methyl group is a small, non-polar substituent that can slightly increase lipophilicity.
The interplay of these functional groups results in a molecule with a moderate polarity. Therefore, its solubility will be highest in solvents with similar polarity, following the "like dissolves like" principle.
Frequently Asked Questions (FAQs)
Q1: My 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is not dissolving in my chosen organic solvent. What should I do first?
A1: The first step is to consider the polarity of your solvent. Given the structure of the compound, it is expected to have better solubility in moderately polar to polar aprotic solvents. If you are using a non-polar solvent like hexane or a highly polar protic solvent like methanol, you may encounter issues.
Troubleshooting Steps:
-
Consult a Solvent Polarity Chart: Compare the polarity of your current solvent with that of the compound's functional groups.
-
Attempt a Different Solvent: Try dissolving a small amount of the compound in a different solvent from the recommended list in the table below.
-
Gentle Heating: For many compounds, solubility increases with temperature. Try gently warming the mixture with stirring. Be cautious not to overheat, as this could lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.
Q2: I am observing precipitation of my compound during my reaction or workup. What could be the cause?
A2: Precipitation during a reaction or workup can be due to several factors:
-
Change in Solvent Composition: As a reaction proceeds, the consumption of reactants and formation of products can alter the overall polarity of the reaction mixture, leading to a decrease in the solubility of your starting material or intermediate.
-
Temperature Fluctuations: If the reaction was heated, subsequent cooling during workup can cause the compound to crash out of solution.
-
pH Changes: If your reaction conditions involve a change in pH, the protonation state of the amine group can change, which will significantly impact its solubility. The protonated form is generally more soluble in polar solvents.
-
Supersaturation: You may have created a supersaturated solution, which is metastable. Any small disturbance, such as scratching the side of the flask or the introduction of a seed crystal, can trigger rapid precipitation.
Q3: How can I improve the solubility of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine for my experiments?
A3: If you are struggling with solubility, consider the following strategies:
-
Co-solvent Systems: Using a mixture of two or more miscible solvents can fine-tune the polarity of the solvent system to better match that of your compound. For example, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent can be optimized to keep the compound in solution under your experimental conditions.
-
pH Adjustment: For applications in polar protic solvents, a slight acidification of the medium can protonate the amine group, forming a more soluble salt. However, be mindful of how this pH change might affect your reaction or downstream processes.
-
Temperature Control: Maintaining a constant, slightly elevated temperature throughout your experiment can help to keep the compound dissolved.
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
This guide provides a systematic workflow for addressing solubility problems with 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Caption: Troubleshooting workflow for solubility issues.
Qualitative Solubility Data
| Solvent Class | Examples | Expected Solubility | Rationale & Notes |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good to Excellent | These solvents have a polarity that is well-matched to the overall polarity of the compound. Acetone and acetonitrile are often good starting points. DMSO is a very strong solvent and can be useful for highly insoluble compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The amine group can form hydrogen bonds with these solvents, aiding solubility.[3][5] However, the non-polar chlorobenzyl group may limit high solubility. |
| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform | Moderate | The chlorobenzyl group will interact favorably with these solvents.[1] Solubility will depend on the balance with the polar pyrazole and amine moieties. |
| Highly Non-Polar | Hexane, Heptane | Poor | The polarity of these solvents is too low to effectively solvate the polar parts of the molecule. |
| Aqueous | Water, Buffers | Poor | The large non-polar chlorobenzyl group is expected to make the compound poorly soluble in water. Solubility may be slightly improved at acidic pH due to salt formation. |
Experimental Protocols
To obtain quantitative solubility data for your specific experimental conditions, we recommend the following protocols.
Protocol 1: Small-Scale Qualitative Solubility Assessment
Objective: To quickly determine a suitable solvent for your experiment.
Materials:
-
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
-
A selection of organic solvents (e.g., acetone, acetonitrile, ethanol, dichloromethane, toluene, hexane)
-
Small vials or test tubes (1-2 mL)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a vial.
-
Add 0.5 mL of the chosen solvent.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for dissolution.
-
If the compound has dissolved, it is considered soluble at that concentration. If not, it is sparingly soluble or insoluble.
-
Repeat for each solvent to be tested.
Protocol 2: Determination of Kinetic Solubility
Objective: To determine the concentration at which the compound precipitates from a solution when an aqueous buffer is added to a DMSO stock.[6]
Materials:
-
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometer) or absorbance
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS to each well.
-
Transfer: Transfer 2 µL of each DMSO dilution to the corresponding well of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity or absorbance of each well.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the blank (PBS with 1% DMSO).
Caption: Workflow for kinetic solubility determination.
References
- BenchChem. (2025). Navigating the Physicochemical Landscape of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide to Solubility and Stability. BenchChem.
- BenchChem. (2025).
- Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Fiveable.
- Filo. (2025). Why Amine are soluble in organic solvent like alcohol and ether?. Filo.
- LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts.
- BenchChem. (2025).
-
CAS. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. Retrieved December 21, 2025, from [Link]
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. Retrieved December 21, 2025, from [Link]
-
PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. Retrieved December 21, 2025, from [Link]
-
PubChem. (n.d.). 4-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. PubChem. Retrieved December 21, 2025, from [Link]
- PubMed Central. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
- MDPI. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. MDPI.
- ResearchGate. (2025). Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF.
- American Chemical Society. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring.
- MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
-
PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. Retrieved December 21, 2025, from [Link]
- ResearchGate. (2020). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. BenchChem.
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. Retrieved December 21, 2025, from [Link]
- PubMed Central. (2024).
-
PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-(4-methylphenyl)-1h-pyrazol-5-amine. PubChemLite. Retrieved December 21, 2025, from [Link]
-
PubChem. (n.d.). 4-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. PubChem. Retrieved December 21, 2025, from [Link]
Sources
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support guide for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis, particularly via the classical condensation of 1,3-dicarbonyl compounds and hydrazines, is often plagued by side reactions that can complicate purification and reduce yields. This guide offers a structured, question-and-answer approach to troubleshoot these issues effectively.
Section 1: Regioselectivity in Pyrazole Formation
The formation of regioisomers is arguably the most frequent challenge, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines. Controlling which nitrogen atom of the hydrazine attacks which carbonyl group is paramount for a successful synthesis.
Q1: I'm getting a mixture of two pyrazole isomers that are difficult to separate. Why is this happening and how can I control the regioselectivity?
A1: This is a classic problem in pyrazole synthesis. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can proceed via two distinct pathways, leading to a mixture of 1,3- and 1,5-regioisomers.[1] The outcome is determined by a delicate balance between kinetic and thermodynamic control, which is highly influenced by your reaction conditions.
-
Mechanistic Insight: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The key question is: which nitrogen attacks which carbonyl first?
-
The more nucleophilic nitrogen (often the less sterically hindered one in a substituted hydrazine) will typically react faster.
-
The more electrophilic carbonyl carbon (e.g., a ketone is more reactive than an ester) will be attacked preferentially.[2]
-
Acid catalysis speeds up the reaction by protonating a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial condensation and subsequent cyclization.[3][4]
-
-
Troubleshooting & Control Strategies:
-
pH Control: The pH of the reaction is a critical factor. Acidic conditions facilitate both the initial hydrazone formation and the final cyclization.[3] For some substrates, using the hydrochloride salt of an arylhydrazine can favor the formation of one isomer, whereas the free base hydrazine can lead exclusively to the other.[1][5]
-
Solvent Choice: The solvent can influence which intermediate is stabilized. Fluorinated alcohols, for example, have been shown to improve regioselectivity in certain cases.[1] Aprotic dipolar solvents can also yield better results than protic ones for specific substrates.[6]
-
Temperature: Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically favored product. A systematic temperature screen is advisable.
-
Nature of the Hydrazine: The steric and electronic properties of the substituent on the hydrazine play a major role. Sometimes, simply changing from a free base hydrazine to its hydrochloride salt can completely switch the regioselectivity.[1][5]
-
The following diagram illustrates the competing pathways leading to regioisomers.
Caption: Competing pathways in unsymmetrical pyrazole synthesis.
| Parameter | Influence on Regioselectivity | Recommendation |
| pH / Catalyst | Can protonate a specific carbonyl, enhancing its electrophilicity. Using hydrazine salts vs. free base can reverse selectivity.[1][5] | Screen reactions using catalytic acetic acid, mineral acids (e.g., HCl), and compare hydrazine free base vs. its hydrochloride salt. |
| Solvent | Can stabilize key intermediates differently. Protic vs. aprotic solvents can favor different pathways.[1][6] | Test a range of solvents, such as ethanol (protic), THF (aprotic), and fluorinated alcohols (e.g., TFE).[7] |
| Temperature | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. | Run initial trials at room temperature, then screen at reflux and sub-ambient temperatures (e.g., 0 °C) to assess the impact. |
Section 2: Byproduct Formation and Low Yields
Even when regioselectivity is controlled, other side reactions can lower the yield and complicate purification.
Q2: My reaction yield is very low, and I see multiple spots on my TLC plate. What are the likely side products?
A2: Low yields are often due to incomplete reactions or the formation of stable side products.[8] In the context of pyrazole synthesis from 1,3-dicarbonyls, several culprits are common:
-
Stable Hydrazone Intermediate: The initial condensation may form a stable hydrazone that fails to cyclize. This is particularly common at neutral or higher pH where the second cyclization step is not efficiently catalyzed.[3] Mechanistic studies show that acidic conditions are often required to protonate the second carbonyl group, activating it for the intramolecular attack by the other hydrazine nitrogen.[3]
-
Pyrazolone Formation: If you are using a β-ketoester, a common side product is a pyrazolone. This occurs via intramolecular substitution on the ester by the second nitrogen atom.[9] Pyrazolones themselves exist in multiple tautomeric forms, which can further complicate analysis.[2][10]
-
Incomplete Reaction: The reaction may simply not be going to completion.[8] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[11] For sluggish reactions, consider increasing the temperature or using microwave-assisted synthesis to improve yields and reduce reaction times.[8]
The following workflow can guide your troubleshooting process for low yields.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I suspect I've formed a pyrazolone instead of my desired pyrazole. How can I confirm this and prevent it?
A3: Pyrazolone formation is common when using β-ketoesters.[9]
-
Confirmation: Spectroscopic analysis is key. Pyrazolones have a characteristic carbonyl stretch in the IR spectrum (around 1700 cm⁻¹). In ¹H NMR, they possess acidic methylene protons adjacent to the two carbonyls (or one carbonyl and an enol).[2] Their existence in multiple tautomeric forms (keto, enol) can lead to complex NMR spectra.
-
Prevention: This side reaction is often a result of the specific reactivity of your substrates. If the goal is a fully aromatic pyrazole, it is better to start with a 1,3-diketone or an α,β-unsaturated ketone precursor rather than a β-ketoester.[6][12]
Section 3: Purification Challenges
Q4: My pyrazole isomers have very similar Rf values on TLC and are co-eluting on my silica gel column. How can I separate them?
A4: Separating regioisomers is a significant purification hurdle due to their often similar polarities.[11]
-
Optimization of Flash Chromatography:
-
Solvent System: Do not rely solely on standard ethyl acetate/hexane systems. A shallow gradient or an isocratic elution with a solvent system that provides the best possible separation on TLC is crucial.[13] Sometimes adding a small amount of a third solvent (e.g., dichloromethane or methanol) can improve resolution.
-
Dry Loading: Always use the dry loading technique. Dissolve your crude mixture in a strong solvent (like DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to a fine powder. This powder is then carefully loaded onto the column, which prevents band broadening associated with liquid loading in a strong solvent.[13]
-
-
Alternative Purification Methods:
-
Recrystallization: This should be your first alternative. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexane, isopropanol).[14] Sometimes, one isomer will crystallize preferentially, leaving the other in the mother liquor.
-
Acid-Base Extraction/Crystallization: Pyrazoles are basic and can form salts. It is sometimes possible to purify them by dissolving the crude mixture in a solvent, adding an acid (like HCl or H₂SO₄) to form the salt, and crystallizing the salt of the desired product.[15][16] The pure pyrazole is then recovered by neutralization.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Regioselectivity Considerations
This protocol provides a general starting point. The specific solvent, temperature, and catalyst must be optimized for your substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst: Add ethanol or acetic acid as the solvent. For catalysis, add a few drops of glacial acetic acid or a catalytic amount of a mineral acid.[4] Note: This is a critical step for optimization. Parallel reactions with different acid catalysts should be performed.
-
Addition of Hydrazine: Dissolve the substituted hydrazine (1.0-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or the optimized temperature) and monitor its progress by TLC every hour.[8]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography.
Protocol 2: Purification of a Basic Pyrazole via Acid Salt Crystallization
This method is useful when chromatographic separation fails.
-
Dissolution: Dissolve the crude isomeric mixture in a suitable organic solvent where the pyrazole is soluble (e.g., acetone, isopropanol, or ethanol).[15]
-
Salt Formation: Slowly add a solution of an acid (e.g., concentrated H₂SO₄ or HCl in isopropanol, ~1.0 eq) dropwise while stirring vigorously.
-
Crystallization: The acid addition salt of one isomer may preferentially precipitate. Cooling the mixture to 0-5 °C can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of Free Base: To recover the pure pyrazole, suspend the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic. Extract the pure pyrazole with an organic solvent (e.g., ethyl acetate), dry the organic layer with Na₂SO₄, and concentrate to yield the purified product.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
-
Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
- Method for purifying pyrazoles.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Process for the purification of pyrazoles.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
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- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pyrazole Cyclization Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole cyclization. Here, we will address common challenges encountered during experimental work, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your target pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the most common causes?
Low yields in pyrazole synthesis can stem from several factors, including improper reaction conditions (pH, temperature), suboptimal catalyst choice, impure starting materials, and the inherent reactivity of your specific substrates.[1][2] Harsh reaction conditions, such as prolonged heating in strong acid, are a frequent cause of product degradation.[1] It's also possible that side reactions are consuming your starting materials.[1]
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Side product formation is a common issue, often arising from the reaction of impurities in the starting materials or from competing reaction pathways.[1][2] For instance, in the Paal-Knorr synthesis, furan derivatives can be a major byproduct if the pH is too low (below 3).[1] Optimizing the reaction conditions, such as solvent and catalyst, and ensuring the purity of your 1,3-dicarbonyl compound and hydrazine are crucial first steps.[2]
Q3: How do I control regioselectivity in the synthesis of unsymmetrically substituted pyrazoles?
Achieving high regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two constitutional isomers.[3][4] The choice of solvent can significantly influence the regiochemical outcome. For example, using aprotic dipolar solvents like DMF or NMP for the cyclocondensation of aryl hydrazines with 1,3-diketones has been shown to provide better regioselectivity compared to commonly used protic solvents like ethanol.[3] The nature of the substituents on both the dicarbonyl compound and the hydrazine also plays a key role.[5]
Q4: What are the advantages of using microwave-assisted synthesis for pyrazole cyclization?
Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved product yields.[6][7] This technique can also lead to better selectivity and thermal stability.[8] Microwave heating is more homogeneous and can reduce the amount of solvent needed, aligning with the principles of green chemistry.[7][8]
In-Depth Troubleshooting Guides
Issue 1: Low Conversion and Poor Yield
Low conversion of starting materials and consequently poor yields are among the most frequent challenges in pyrazole synthesis. This section provides a systematic approach to diagnosing and resolving these issues.
Causality Behind Low Yields:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent polarity are critical parameters. For instance, some reactions require heating to proceed at a reasonable rate, while others may suffer from degradation at elevated temperatures.[1]
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. Acid catalysts are commonly used in the Knorr synthesis to facilitate imine formation.[9][10] However, the wrong acid or an incorrect concentration can lead to side reactions or decomposition. In some cases, a Lewis acid or even a green catalyst like ammonium chloride might be more effective.[11][12]
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to the formation of undesired side products, which lowers the overall yield of the target pyrazole.[2]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the cyclization step, leading to lower reaction rates and yields.[2]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in pyrazole synthesis.
Experimental Protocol: Systematic Optimization of Reaction Conditions
-
Solvent Screening: Begin with a standard solvent like ethanol. If the yield is low, screen a range of solvents with varying polarities (e.g., methanol, isopropanol, acetonitrile, DMF, DMSO, and toluene). For reactions involving aryl hydrazines, consider aprotic dipolar solvents.[3]
-
Temperature Optimization: Run the reaction at room temperature, 50 °C, and reflux. Monitor the reaction progress by TLC to identify the optimal temperature that balances reaction rate and product stability.
-
Catalyst Screening: If using an acid-catalyzed reaction, screen different acids (e.g., acetic acid, HCl, H₂SO₄, p-toluenesulfonic acid).[13] Also, evaluate the effect of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). In some cases, a base or a Lewis acid might be more effective.[11][14]
-
Reaction Time: Monitor the reaction by TLC at regular intervals (e.g., 1h, 3h, 6h, 12h, 24h) to determine the point at which the starting material is consumed and the product concentration is maximized without significant decomposition.
Data Presentation: Common Solvents and Catalysts for Pyrazole Synthesis
| Solvent | Catalyst | Typical Temperature Range (°C) | Notes |
| Ethanol | Acetic Acid, HCl | 25 - Reflux | A common starting point for many pyrazole syntheses.[13] |
| Methanol | Acetic Acid | 25 - Reflux | Similar to ethanol, but can sometimes offer different solubility profiles. |
| Acetonitrile | Lewis Acids (e.g., Sc(OTf)₃) | 25 - 80 | Can be effective for certain substrates. |
| DMF/DMAc | None or Acid Catalyst | 25 - 150 | Often improves regioselectivity with aryl hydrazines.[3][11] |
| Toluene | p-TsOH | Reflux (Dean-Stark) | Useful for removing water byproduct and driving the reaction to completion. |
| Water | Green Catalysts (e.g., NH₄Cl) | 25 - 100 | An environmentally friendly option for certain syntheses.[12] |
Issue 2: Formation of Regioisomeric Mixtures
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can potentially yield two different pyrazole regioisomers. Controlling which isomer is formed is a significant challenge.
Understanding the Root Cause of Poor Regioselectivity:
The regiochemical outcome of the Knorr pyrazole synthesis is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the hydrazine.[9] This, in turn, is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound and the reaction conditions.
Strategies for Controlling Regioselectivity:
-
Solvent Choice: As mentioned, aprotic dipolar solvents can enhance regioselectivity.[3] Solvents like 2,2,2-trifluoroethanol can also influence the outcome by stabilizing the enol form of the 1,3-dicarbonyl compound.[15][16]
-
pH Control: The pH of the reaction medium can influence the site of initial attack. Careful control of acidity is therefore important.
-
Use of Pre-formed Hydrazones: A two-step approach where the hydrazone is first formed and then cyclized can sometimes provide better control over regioselectivity.
-
Alternative Synthetic Routes: When the Knorr synthesis fails to provide the desired regioselectivity, consider alternative methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes, which can offer excellent regiocontrol.[3]
Decision Tree for Optimizing Regioselectivity:
Caption: A decision-making workflow for improving regioselectivity.
Issue 3: Side Product Formation (e.g., Furan Derivatives)
In acid-catalyzed syntheses like the Paal-Knorr reaction, the formation of furan byproducts can be a significant issue, especially under strongly acidic conditions (pH < 3).[1]
Mechanism of Furan Formation:
Under acidic conditions, the 1,4-dicarbonyl compound can undergo intramolecular cyclization and dehydration to form a furan, competing with the desired reaction with the amine to form a pyrrole.
Preventative Measures:
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[1][17]
-
Catalyst Choice: Avoid strong acids. Lewis acids can be a good alternative as they can promote the desired reaction without significantly lowering the pH.
-
Temperature and Reaction Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions.[1]
References
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega - ACS Publications. (2021).
- Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. (2020).
- Knorr pyrazole synthesis. Name-Reaction.com.
- Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
- Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023).
- Pyrazole synthesis. Organic Chemistry Portal.
- Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters - ACS Publications. (2026).
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
- troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. (2024).
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Various methods for the synthesis of pyrazole.. ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). (2024).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
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- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
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- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Stability of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during its handling and analysis in acidic environments.
Introduction to the Stability of 5-Aminopyrazoles
The pyrazole ring is a common scaffold in pharmaceuticals due to its metabolic stability.[1] Generally, pyrazoles are aromatic and robust heterocycles, often resistant to oxidation and reduction.[2][3] However, the presence of functional groups, such as the exocyclic amine in 5-aminopyrazoles, can introduce chemical liabilities, particularly under acidic conditions.
5-Aminopyrazoles are characterized by multiple nucleophilic sites, with the 5-amino group being the most reactive.[2] Under acidic conditions, the pyrazole nitrogen atoms can be protonated to form a pyrazolium cation, which can influence the overall reactivity of the molecule.[2][4] While the pyrazole core itself is generally stable, the exocyclic amino group is a potential site for acid-catalyzed degradation, such as hydrolysis or diazotization, especially under forcing conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in acidic solutions at room temperature?
Based on the general stability of N-substituted 5-aminopyrazoles, the compound is expected to be relatively stable in dilute acidic solutions at room temperature for short durations. The aromaticity of the pyrazole ring confers a degree of stability. However, for prolonged storage or in the presence of stronger acids, degradation may occur. It is crucial to experimentally determine the stability profile for your specific application.
Q2: What is the most probable degradation pathway for this compound under acidic conditions?
While specific degradation pathways for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine have not been extensively reported in the literature, the most chemically plausible point of acid-catalyzed attack is the exocyclic 5-amino group. Potential degradation pathways could include:
-
Hydrolysis: Acid-catalyzed hydrolysis of the amino group to yield the corresponding 5-hydroxy-pyrazole derivative (a pyrazolone). This has been observed in related pyrazole-fused systems under acidic conditions.[5]
-
Diazotization: If a source of nitrous acid is present (e.g., from nitrite impurities in reagents or excipients), the primary amino group could undergo diazotization to form a diazonium salt. This intermediate is typically unstable and can lead to a variety of degradation products.
Cleavage of the N-benzyl bond is less likely under mild acidic conditions but could be a possibility under more forcing conditions (e.g., high temperature and strong acid).
Q3: I am observing a new peak in my HPLC chromatogram after acid treatment. What could it be?
A new peak appearing after acid treatment is likely a degradation product. To identify this unknown, consider the following steps:
-
Mass Spectrometry (LC-MS): The most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the new peak can provide the molecular weight of the degradant. Fragmentation patterns can help in elucidating its structure.
-
Forced Degradation Studies: Systematically increase the stress (acid concentration, temperature, time) to generate a higher concentration of the unknown, which can facilitate its isolation and characterization by techniques like NMR.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound. A decrease in peak purity can indicate the presence of a co-eluting degradant.[6][7]
Q4: Can I use a generic HPLC method to monitor the stability of this compound?
While a generic reversed-phase HPLC method can be a good starting point, a stability-indicating method (SIM) must be developed and validated.[6] A SIM is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, impurities, and excipients.[6] Forced degradation studies are essential for developing a robust SIM.[8][9][10]
Troubleshooting Guide for Stability Studies
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Rapid and complete degradation of the parent compound. | The acidic conditions are too harsh (concentration, temperature). | Reduce the acid concentration (e.g., from 1M to 0.1M HCl), lower the temperature, and/or shorten the exposure time. The goal of forced degradation is typically 5-20% degradation to allow for the detection of degradants without complete loss of the parent compound.[3][11] |
| No degradation observed even under harsh conditions. | The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect small amounts of degradation. | Increase the severity of the stress conditions (e.g., use a higher temperature, up to 70-80°C, or a longer incubation time).[6] Ensure your HPLC method has sufficient sensitivity (check the limit of detection and quantification). |
| Poor peak shape (tailing or fronting) for the parent or degradant peaks. | Inappropriate mobile phase pH. Column overload. Co-elution of impurities. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration. Optimize the chromatographic conditions (gradient, column chemistry) to improve resolution. |
| Inconsistent retention times. | Fluctuations in mobile phase composition or temperature. Column degradation. | Ensure proper mobile phase mixing and degassing. Use a column thermostat. If the column has been exposed to harsh conditions, it may need to be replaced.[12][13][14] |
| Mass balance is not achieved (sum of parent and degradants is not close to 100%). | Some degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are retained on the column). Incorrect response factors for degradants. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Ensure the HPLC run time is long enough to elute all potential products. If possible, isolate and quantify the response factors of the major degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for conducting a forced degradation study under acidic conditions.
Objective: To generate potential degradation products of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and to assess its stability in an acidic environment.
Materials:
-
1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions (for neutralization)
-
HPLC grade acetonitrile and water
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a PDA or UV detector and a C18 column
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Label three sets of vials.
-
To the first set, add an aliquot of the stock solution and an equal volume of 1M HCl.
-
To the second set, add an aliquot of the stock solution and an equal volume of 0.1M HCl.
-
The third set will be a control, with the stock solution and a neutral solvent (e.g., water).
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn acidic samples with an equimolar amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Check for peak purity of the parent compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reversed-phase HPLC method capable of separating 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector scanning from 200-400 nm; monitor at a wavelength of maximum absorbance.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Optimization Strategy:
-
Inject a mixture of the stressed (acid-degraded) and unstressed samples.
-
Evaluate the resolution between the parent peak and any new peaks.
-
If co-elution occurs, modify the gradient slope, the organic modifier (e.g., try methanol instead of acetonitrile), or the pH of the mobile phase.
-
Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathway
Caption: Workflow for an acid-forced degradation study.
References
-
Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Serbian Chemical Society, 83(10), 1115-1148. Available at: [Link]
- El-Abadelah, M. M., et al. (2009). New Trends in the Chemistry of 5-Aminopyrazoles. Jordan Journal of Chemistry, 4(1).
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of pyrazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
-
Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3567. Available at: [Link]
- Alsante, K. M., et al. (2002). AAPS PharmSciTech, 3(2), E7.
- Maheswaran, A. (2021).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Agilent Technologies. (2014). HPLC Troubleshooting Guide.
- Reddy, T. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(10), 7359-7365.
- Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
- SGS. (2014).
- Martinez-Alvarez, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1232.
- Elmaaty, A. A., & Al-Azmi, A. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 16(6), 549-560.
-
Bajaj, S., et al. (2004). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 717-733. Available at: [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Agilent Technologies. (2017). Tips and Tricks of HPLC System Troubleshooting.
- Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13.
-
El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 200-221. Available at: [Link]
- Whyte, J. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Target Review.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Analytical Chemistry, 77(17), 517A-525A.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Sonanis, M. V., & Rajput, A. P. (2014). Stability-Indicating HPTLC Methods for Determination of Milnacipran HCl, Duloxetine HCl, and Pregabalin in Bulk Drug and Pharmaceutical Formulations. Journal of Taibah University for Science, 8(3), 249-258.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Pharma Dekho. (2023).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
Sources
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- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
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- 7. onyxipca.com [onyxipca.com]
- 8. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds | MDPI [mdpi.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
preventing positional isomer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a particular focus on controlling the formation of positional isomers. Positional isomerism is a frequent challenge, especially in drug discovery, where specific isomers are often required for desired pharmacological activity.
This resource provides in-depth answers to common questions, troubleshooting strategies for experimental hurdles, and detailed protocols to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. Why is this happening?
A: The formation of regioisomeric mixtures is a common issue in pyrazole synthesis, especially when using the classical Knorr synthesis, which involves the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2] The core of the problem lies in the initial nucleophilic attack. The substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different hydrazone intermediates. These intermediates then cyclize to form the respective pyrazole regioisomers.[3]
Several factors influence which carbonyl group is preferentially attacked, including:
-
Steric and Electronic Effects: The size and electronic nature of the substituents on the 1,3-dicarbonyl compound play a crucial role. A bulky substituent can hinder the approach of the hydrazine to the nearby carbonyl group, while electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to attack.[3][4]
-
Reaction pH: The acidity or basicity of the reaction medium can dictate which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[3] Under acidic conditions, the more basic -NH2 group can be protonated, making the substituted -NHR group the effective nucleophile.[3]
-
Solvent: The choice of solvent can significantly impact the ratio of isomers formed.[2][3]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final isomer ratio.
-
Reactant Stoichiometry: The molar ratio of the dicarbonyl compound to the hydrazine has also been shown to potentially affect the final regioisomeric ratio.[3][5]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A: Controlling regioselectivity is key to an efficient synthesis. Here are several strategies, ranging from simple modifications to alternative synthetic routes:
Strategy 1: Optimizing Reaction Conditions
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[2][6] This is attributed to the unique hydrogen-bonding properties of these solvents, which can modulate the reactivity of the two carbonyl groups.
-
pH Control: Carefully controlling the pH of the reaction can influence which nitrogen of the hydrazine is the primary nucleophile. For instance, in the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones, acidic conditions in N,N-dimethylacetamide can lead to high regioselectivity.[7]
-
Catalysis: The use of specific catalysts can direct the reaction towards a single isomer. For example, nano-ZnO has been used as an efficient catalyst for the regioselective synthesis of 1,3,5-substituted pyrazoles.[7][8] Lewis acid catalysts like lithium perchlorate have also been employed to promote pyrazole formation.[9]
Strategy 2: Modifying the Substrates
-
Use of 1,3-Dicarbonyl Surrogates: Instead of symmetrical 1,3-diketones, employing precursors with differentiated reactivity at the 1 and 3 positions can offer excellent regiocontrol.
-
β-Enaminones: These compounds are highly effective surrogates. Their reaction with hydrazines is generally very regioselective because the initial nucleophilic attack of the hydrazine is directed to the more reactive carbonyl carbon.[3]
-
Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines is known to be highly regioselective, often affording single pyrazole isomers in high yields.[3][9] This method provides more rigorous control over the final product compared to using 1,3-dicarbonyls.[3]
-
Trichloromethyl Enones: These substrates can be used to regioselectively synthesize 1,3- or 1,5-regioisomers of carboxyalkyl pyrazoles by choosing between the arylhydrazine hydrochloride or the free hydrazine, respectively.[10]
-
Strategy 3: Alternative Synthetic Routes
-
1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method for pyrazole synthesis. A common approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne.[3] The regioselectivity is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.
-
Reaction of N-Arylhydrazones with Nitroolefins: This method offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[11]
Q3: I have a mixture of pyrazole regioisomers. What is the best way to separate them?
A: While designing a regioselective synthesis is the ideal approach, separating an existing mixture is often a necessary task.
-
Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[3][12] Despite their structural similarities, regioisomers often have slightly different polarities, which allows for their separation on a silica gel column.[12]
-
High-Performance Liquid Chromatography (HPLC): For isomers that are very close in polarity and difficult to separate by flash chromatography, HPLC can provide the necessary resolution.[12] Both normal-phase and reverse-phase HPLC can be effective, depending on the specific isomers.[12]
Q4: How can I definitively identify the structure of my synthesized pyrazole regioisomers?
A: Unambiguous characterization of regioisomers is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .[3]
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each regioisomer.
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between protons. For example, an NOE between a substituent on the N1-position and a substituent on the C5-position can help to confirm the regiochemistry.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to establish connectivity and definitively assign the structure of each isomer.
-
In some cases, X-ray crystallography can provide the ultimate proof of structure if a suitable single crystal of one of the isomers can be obtained.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no regioselectivity (obtaining a ~1:1 mixture of isomers) | - Similar steric and electronic environment around the two carbonyl groups of the 1,3-dicarbonyl. - Reaction conditions not optimized for regioselectivity. | - Change the solvent: Experiment with fluorinated alcohols like TFE or HFIP.[6] - Modify the pH: Try running the reaction under acidic or basic conditions.[7] - Use a different synthetic strategy: Consider using a β-enaminone or an acetylenic ketone as a starting material.[3] |
| Inconsistent regioisomeric ratios between batches | - Slight variations in reaction conditions (temperature, addition rate of reagents). - Purity of starting materials. | - Standardize the reaction protocol: Ensure consistent temperature control, stirring speed, and reagent addition times. - Purify starting materials: Ensure the 1,3-dicarbonyl and hydrazine are of high purity. |
| Difficulty separating the regioisomers by column chromatography | - Isomers have very similar polarities. | - Optimize the eluent for TLC: Screen a variety of solvent mixtures to find one that gives the best separation on a TLC plate.[12] - Use a longer column and a shallower solvent gradient in your flash chromatography. - Consider HPLC for high-resolution separation.[12] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Solvent
This protocol is adapted from methodologies that have demonstrated improved regioselectivity through the use of fluorinated alcohols.[6]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
Substituted hydrazine (e.g., methylhydrazine)
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in TFE.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product by NMR to confirm its regiochemistry.
Protocol 2: Separation of Pyrazole Regioisomers by Flash Column Chromatography
Materials:
-
Mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Appropriate solvents for the mobile phase (determined by TLC analysis)
-
Flash chromatography system or glass column
-
Fraction collector or test tubes
Procedure:
-
Determine the optimal solvent system: Perform TLC analysis of the isomer mixture using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between the two spots.
-
Pack the column: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the chromatography column.
-
Load the sample: Dissolve the pyrazole isomer mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the packed column.
-
Elute the column: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is being used.
-
Collect and analyze fractions: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.
-
Combine and concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated regioisomers.
Visualizations
Logical Flowchart for Troubleshooting Regioselectivity Issues```dot
Caption: The two competing reaction pathways in the Knorr synthesis leading to regioisomers.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmajournal.net [pharmajournal.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. Recognizing the challenges that can arise during scale-up, this document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful, efficient, and safe synthesis.
I. Overview of the Synthesis
The synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine typically proceeds via a multi-step route. A common and effective pathway involves the condensation of a β-ketonitrile with a substituted hydrazine. This method is often favored for its reliability and the availability of starting materials. The general reaction scheme is outlined below:
Caption: General synthetic route for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion.[1] 2. Side Reactions: Formation of unwanted byproducts can significantly reduce the yield of the desired pyrazole.[1] 3. Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. Consider extending the reaction time if necessary. 2. Optimize Temperature: For many condensation reactions, heating is required. Refluxing the reaction mixture can improve yields. Microwave-assisted synthesis can also be an effective method to increase yields and shorten reaction times.[1] 3. Catalyst Selection: The choice and amount of acid or base catalyst are crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids may enhance yields.[1] 4. Control of Side Reactions: Maintain strict temperature control. In the alkylation step, slow addition of the alkylating agent can minimize the formation of dialkylated products. |
| Formation of Regioisomers | 1. Ambident Nucleophilicity of the Pyrazole Ring: The pyrazole ring has two nitrogen atoms that can potentially be alkylated, leading to a mixture of N1 and N2 isomers.[2] | 1. Solvent and Base Selection: The choice of solvent and base can influence the regioselectivity of the alkylation. Aprotic polar solvents like DMF or acetonitrile are commonly used. The choice of a sterically hindered base may favor alkylation at the less hindered nitrogen. 2. Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.[2] 3. Alternative Synthetic Routes: Consider a synthetic strategy that introduces the benzyl group at an earlier stage to avoid the issue of regioselectivity in the final step. |
| Product Purification Challenges | 1. Oily Product: The final product may not crystallize easily, making isolation difficult.[3] 2. Removal of Unreacted Starting Materials: Residual starting materials can be challenging to separate from the product. 3. Separation of Isomers: If regioisomers are formed, their separation can be difficult due to similar polarities.[3] | 1. Inducing Crystallization: If the product is an oil, attempt trituration with a non-polar solvent such as hexane to induce solidification.[3] 2. Column Chromatography: Purification by column chromatography is often necessary. For basic pyrazole compounds that may interact strongly with silica gel, deactivating the silica with triethylamine can be beneficial.[3] Alternatively, reverse-phase (C18) chromatography can be employed.[3] 3. Recrystallization: Finding a suitable solvent system is key for effective recrystallization.[3] Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[3] |
| Exothermic Reaction during Alkylation | 1. Highly Reactive Alkylating Agent: Benzyl halides are reactive and the alkylation reaction can be exothermic, posing a safety risk during scale-up.[2] | 1. Slow Addition: Add the 4-chlorobenzyl chloride dropwise to the reaction mixture at a controlled rate. 2. Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat) to maintain the desired temperature. 3. Dilution: Using a sufficient volume of solvent can help to dissipate the heat generated during the reaction.[2] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine?
A common and reliable method is the reaction of 3-aminocrotononitrile with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-amine, followed by N-alkylation with 4-chlorobenzyl chloride in the presence of a base.[4] This approach is often favored due to the commercial availability of the starting materials and generally good yields.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. The spots can be visualized under a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
The primary safety concerns are associated with the use of hydrazine hydrate and 4-chlorobenzyl chloride.
-
Hydrazine Hydrate: It is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving hydrazine can be exothermic, so careful temperature control is essential to prevent thermal runaway.[2]
-
4-chlorobenzyl chloride: It is a lachrymator and an irritant. It should also be handled in a fume hood with proper PPE.
-
Exothermic Reaction: The N-alkylation step can be exothermic. Ensure adequate cooling and controlled addition of the alkylating agent, especially during scale-up.[2]
Q4: I am observing the formation of an isomeric byproduct. How can I identify it and improve the regioselectivity?
The most likely isomeric byproduct is the N2-alkylated pyrazole. These regioisomers can often be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrazole ring protons and the benzylic protons will differ between the N1 and N2 isomers. To improve regioselectivity, you can try altering the reaction conditions, such as the solvent, base, and temperature.[2] In some cases, a sterically hindered base may favor alkylation at the less sterically hindered nitrogen atom.
Q5: My final product is a persistent oil. What are some effective methods for purification?
If the product is an oil, purification can be challenging.
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexane or pentane) dropwise while stirring vigorously. This can sometimes induce crystallization.[3]
-
Column Chromatography: If trituration fails, column chromatography is the most reliable method for purifying oily products.[3] As mentioned in the troubleshooting guide, deactivating the silica gel with triethylamine may be necessary for these basic compounds.
-
Salt Formation: Consider converting the amine product into a salt (e.g., a hydrochloride salt) which is often a crystalline solid and easier to purify by recrystallization. The free base can then be regenerated by treatment with a base.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5-amine
This procedure is adapted from established methods for pyrazole synthesis.[5]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminocrotononitrile (1 equivalent) and ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
This alkylation procedure is a general method for N-alkylation of pyrazoles.[4]
-
Dissolve 3-methyl-1H-pyrazol-5-amine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask.
-
Add a base, such as potassium carbonate (1.5-2 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
V. Visualization of Troubleshooting Logic
Caption: A workflow diagram for troubleshooting common synthesis issues.
VI. References
-
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from
-
ResearchGate. (n.d.). Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions:.... Retrieved from
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from
-
Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. Retrieved from
-
Organic Syntheses. (n.d.). 4. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(4-chlorobenzyl)-3-phenyl-1h-pyrazole-5-carboxylic acid structure. Retrieved from
-
AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Retrieved from
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from
-
ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. Retrieved from
-
Benchchem. (n.d.). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from
-
Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from
-
Matrix Scientific. (n.d.). 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine. Retrieved from
-
Benchchem. (n.d.). 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-amine. Retrieved from
-
ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from
-
NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from
-
NIH. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from
-
NIH. (n.d.). 4-(4-Chlorobenzyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. Retrieved from
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from
Sources
Technical Support Center: Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
A Guide for Medicinal Chemists and Process Development Scientists
Welcome to the technical support center for the synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of this and related pyrazole compounds. As a key building block in pharmaceutical research, ensuring the purity and regiochemical integrity of this molecule is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common pitfalls of this synthetic route.
Section 1: The Synthetic Pathway and Its Primary Challenge: Regioselectivity
The most common and direct route to 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2][3] For the target molecule, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, the logical precursors are (4-chlorobenzyl)hydrazine and a 3-oxobutanenitrile (acetoacetonitrile), which serves as a β-ketonitrile equivalent.
The core challenge in this synthesis is controlling the regioselectivity. (4-Chlorobenzyl)hydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms (Nα, adjacent to the benzyl group, and Nβ, the terminal nitrogen). The β-ketonitrile has two electrophilic centers: the ketone carbonyl and the nitrile carbon. The initial nucleophilic attack by the hydrazine can occur from either nitrogen atom onto the more electrophilic ketone, leading to two possible reaction pathways and, consequently, two regioisomeric products.[4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity in this synthesis? A: The most prevalent and challenging impurity is the regioisomer, 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine. It forms because the starting (4-chlorobenzyl)hydrazine can react through either of its two nitrogen atoms.[4][5] This isomer often has a very similar polarity to the desired product, making separation by standard column chromatography difficult.
Q2: Why does a mixture of regioisomers form? A: Regioisomer formation is a classic problem when an unsymmetrical hydrazine reacts with an unsymmetrical 1,3-dicarbonyl equivalent.[1][5] The outcome is governed by the subtle interplay of steric and electronic factors. The terminal nitrogen (Nβ) of the hydrazine is generally more nucleophilic and less sterically hindered, while the substituted nitrogen (Nα) is less nucleophilic. The reaction conditions, particularly the pH, can influence which nitrogen atom preferentially attacks the carbonyl group, thus dictating the major product.[5]
Q3: My reaction has a low yield. What are the likely causes? A: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature. Monitor the consumption of the limiting reagent by TLC or LC-MS.
-
Side Reactions: The starting hydrazine can be unstable and may decompose. Additionally, intermediates can participate in undesired condensation reactions.
-
Poor Work-up/Purification: The product may be partially soluble in the aqueous phase during extraction, or significant material may be lost during chromatography or recrystallization.
-
Sub-optimal pH: The cyclization step is often acid-catalyzed. If the pH is too high or too low, the rate of the desired cyclization may be slow, allowing side reactions to dominate.
Q4: How can I definitively distinguish between the desired product and the regioisomeric impurity? A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is the most powerful tool.
-
In the desired 1,3,5-isomer: A NOE correlation should be observed between the methylene protons of the N-benzyl group (-CH₂-) and the pyrazole ring proton (H4).
-
In the undesired 1,5,3-isomer: A NOE correlation would be seen between the N-benzyl protons and the C5-methyl group protons. Standard 1H and 13C NMR will also show distinct chemical shifts for the methyl and ring protons, but unambiguous assignment often requires 2D correlation.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High percentage of regioisomeric impurity (>10%) | Reaction conditions favor the undesired pathway. The reaction kinetics are not sufficiently selective under the current solvent, temperature, or pH. | 1. Modify Solvent: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE). Fluorinated alcohols can dramatically increase regioselectivity in pyrazole formation through specific solvation effects that favor one transition state over the other.[4] 2. Control pH: The reaction is often performed under mild acidic conditions (e.g., using acetic acid). Carefully screen the optimal pH. Acid catalysis protonates the carbonyl, making it more electrophilic, but can also protonate the hydrazine, altering its nucleophilicity. Fine-tuning the acid catalyst can maximize the desired pathway. |
| Significant unreacted starting materials | 1. Insufficient reaction time or temperature.2. Inefficient mixing.3. Reagent degradation, particularly the hydrazine. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the limiting reagent before quenching the reaction. 2. Increase Temperature: Gently refluxing the reaction mixture can often drive the condensation to completion. 3. Check Reagent Quality: Use freshly opened or purified (4-chlorobenzyl)hydrazine. Hydrazines can be sensitive to air and light. |
| Formation of multiple unidentified side products | 1. Reaction temperature is too high, causing decomposition.2. Presence of oxygen, leading to oxidative side reactions of the hydrazine.3. Incorrect pH leading to alternative condensation or decomposition pathways. | 1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents to minimize oxidative degradation of the hydrazine. 3. Re-evaluate pH: Ensure the pH is in the optimal range for pyrazole formation (typically weakly acidic). |
| Difficulty separating product from regioisomer via column chromatography | The two isomers have very similar polarities and Rf values on silica gel. | 1. Optimize Eluent System: Screen a variety of solvent systems. A shallow gradient elution (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 30%) may improve separation. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine can sometimes alter selectivity. 2. Recrystallization: Attempt to selectively crystallize the desired product from a suitable solvent system. This can be highly effective if one isomer is significantly less soluble. 3. Derivatization: As a last resort, the amine functionality can be temporarily protected (e.g., as a Boc-carbamate). The properties of the protected isomers may be different enough to allow for easy separation, followed by a deprotection step. |
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Disclaimer: This is a representative procedure. All laboratory work should be conducted with appropriate safety precautions.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-chlorobenzyl)hydrazine (1.0 eq) and ethanol (5-10 mL per mmol of hydrazine).
-
Add glacial acetic acid (0.1 eq) to the solution to act as a catalyst.
-
In a separate container, dissolve 3-oxobutanenitrile (1.05 eq) in a minimal amount of ethanol.
-
Add the 3-oxobutanenitrile solution dropwise to the hydrazine solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC (See Protocol 2). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase (Eluent): A starting point is 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Spotting: On a single TLC plate, spot the (4-chlorobenzyl)hydrazine starting material (SM), the 3-oxobutanenitrile (co-spot with SM), and the reaction mixture (RM).
-
Visualization: Visualize the plate under UV light (254 nm). The product and regioisomeric impurity will likely appear as new, closely spaced spots with a lower Rf than the starting materials. Staining with potassium permanganate can also be used.
Section 5: Visualizing the Competing Reaction Pathways
The diagram below illustrates the critical branch point in the synthesis, where the initial nucleophilic attack dictates the final regioisomeric outcome.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine Analogs
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Derivatives of this five-membered heterocyclic ring are integral to a multitude of therapeutic agents, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and beyond.[2][3] This guide focuses on the prospective biological activities of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and its analogs. While specific experimental data for this exact molecule remains elusive in the current body of literature, a comprehensive analysis of structurally related compounds allows for a robust, predictive comparison of its likely biological impact.
This document will delve into the structure-activity relationships (SAR) of substituted pyrazoles to forecast the potential efficacy of the target compound. We will explore key biological activities associated with this structural class, namely kinase inhibition leading to anticancer effects and antimicrobial properties. Detailed experimental protocols for evaluating these activities are provided to facilitate further research and validation.
Predicted Biological Activities and Structure-Activity Relationship (SAR) Analysis
The biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents. The core structure of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine presents several key features that inform its potential bioactivity: the 1-benzyl group, the 3-methyl group, the 5-amino group, and the 4-chloro substituent on the benzyl ring.
Kinase Inhibition and Anticancer Potential
A significant body of research has established pyrazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4] The 1-benzyl-pyrazole moiety, in particular, has been identified as a promising scaffold for kinase inhibitors.
Structure-Activity Relationship Insights:
-
1-Benzyl Group: The presence of a benzyl group at the N1 position of the pyrazole ring is a common feature in many kinase inhibitors. This lipophilic group can engage in hydrophobic interactions within the ATP-binding pocket of kinases. Studies on 1-benzyl-1H-pyrazole derivatives have demonstrated their potential as inhibitors of kinases like Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[5]
-
3-Methyl Group: The methyl group at the C3 position can influence the compound's steric and electronic properties, potentially enhancing binding affinity to specific kinases.
-
5-Amino Group: The 5-amino group is a crucial pharmacophore. It can act as a hydrogen bond donor, a key interaction for anchoring the molecule within the kinase hinge region. This interaction is a hallmark of many Type I kinase inhibitors.
-
4-Chloro Substituent: Halogen substituents, such as the chloro group at the para position of the benzyl ring, can significantly modulate the biological activity. The chloro group is electron-withdrawing and can influence the electronic distribution of the benzyl ring, potentially enhancing binding interactions. Furthermore, its lipophilicity can impact cell permeability and overall potency. In various series of pyrazole-based inhibitors, chloro-substituted analogs have demonstrated potent activity.
Based on these structural features, it is hypothesized that 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and its analogs are likely to exhibit inhibitory activity against one or more protein kinases, leading to anticancer effects. The comparative activity of analogs would depend on the nature and position of substituents on the benzyl and pyrazole rings.
Comparative Activity of Analogs (Hypothetical):
| Analog | Substitution Change | Predicted Impact on Kinase Inhibition | Rationale |
| Analog A | 4-methoxybenzyl at N1 | Potentially decreased activity | The electron-donating methoxy group may alter the electronic properties of the benzyl ring, potentially weakening interactions with the kinase. |
| Analog B | 3,4-dichlorobenzyl at N1 | Potentially increased activity | The additional chloro group could enhance hydrophobic interactions and alter the electronic landscape favorably for binding to certain kinases.[5] |
| Analog C | 3-trifluoromethyl at C3 | Potentially altered selectivity | A bulkier and strongly electron-withdrawing group at C3 could shift the kinase inhibition profile towards different targets. |
| Analog D | 5-acylamino at C5 | Potentially maintained or altered activity | Acylation of the 5-amino group would change its hydrogen bonding capacity, which could be detrimental or beneficial depending on the specific kinase target. |
Antimicrobial Activity
Pyrazole derivatives are also well-documented for their broad-spectrum antimicrobial activities against various bacterial and fungal strains.[6] The presence of a halogenated phenyl group is often associated with enhanced antimicrobial efficacy.
Structure-Activity Relationship Insights:
-
Halogenated Benzyl Group: The 4-chlorobenzyl moiety is a key feature that suggests potential antimicrobial properties. The lipophilic nature of this group can facilitate the compound's passage through microbial cell membranes. Studies have shown that chloro-substituted pyrazole derivatives exhibit significant antibacterial and antifungal activity.
-
Pyrazole Core: The pyrazole nucleus itself is a recognized pharmacophore in many antimicrobial agents.
Therefore, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a promising candidate for antimicrobial screening. Variations in the substitution pattern on the benzyl ring and the pyrazole core would likely lead to a range of antimicrobial potencies.
Experimental Protocols
To validate the predicted biological activities of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and its analogs, the following standard experimental protocols are recommended.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Evaluation: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation by observing turbidity.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth medium.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for MIC determination.
Conclusion
While direct experimental evidence for the biological activity of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is not yet available in published literature, a thorough analysis of structure-activity relationships within the pyrazole class of compounds provides a strong foundation for predicting its potential as a bioactive agent. The presence of a 1-(4-chlorobenzyl) group, a 3-methyl group, and a 5-amino group suggests that this molecule and its analogs are promising candidates for investigation as both anticancer and antimicrobial agents, likely acting through mechanisms such as kinase inhibition. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of this and related compounds, which will be crucial in validating these predictions and potentially uncovering novel therapeutic leads. Further research into this specific chemical space is highly encouraged to fully elucidate the therapeutic potential of these pyrazole derivatives.
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Comparative Validation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine as a Novel Anti-Inflammatory Agent
A Senior Application Scientist's Guide to Efficacy and Mechanism Assessment
The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for a multitude of pharmacologically active agents.[1][2] Its derivatives are particularly prominent in the development of anti-inflammatory drugs, with notable examples including the selective COX-2 inhibitor Celecoxib.[3] This guide provides a comprehensive framework for the validation of a novel pyrazole derivative, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, hereafter referred to as "Test Compound," by objectively comparing its anti-inflammatory profile against established non-steroidal anti-inflammatory drugs (NSAIDs).
This document is structured to guide researchers through a logical, multi-tiered validation process, from foundational in-vitro assays to confirmatory in-vivo models. The experimental choices are rationalized to not only determine efficacy but also to elucidate the underlying mechanism of action, thereby providing a robust data package for drug development professionals.
Comparative Framework: Selection of Benchmarks
To accurately position the Test Compound within the current therapeutic landscape, we have selected two widely recognized NSAIDs as benchmarks, each representing a distinct mechanism of action:
-
Celecoxib : A diaryl-substituted pyrazole that acts as a highly selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] This selectivity theoretically allows for potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[6] Celecoxib serves as the primary comparator to assess the Test Compound's potential COX-2 selectivity.
-
Diclofenac : A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[7][8] Its mechanism also involves the inhibition of the lipoxygenase pathway and phospholipase A2, contributing to its high potency.[7][9] Diclofenac provides a benchmark for broad-spectrum anti-inflammatory activity and helps to contextualize the Test Compound's selectivity profile.
Hypothesized Mechanism of Action
Based on the structural features of the pyrazole core, the Test Compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][10] The substitution pattern may confer selectivity towards the inducible COX-2 isoform over the constitutive COX-1 isoform.
Part 1: In-Vitro Validation Protocols
The initial phase of validation focuses on cell-free and cell-based assays to determine the direct biochemical activity and cellular efficacy of the Test Compound.
Experiment 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Causality : This is the foundational assay to validate the hypothesized mechanism. By determining the half-maximal inhibitory concentration (IC50) for both COX isoforms, we can quantify the compound's potency and, crucially, its selectivity. A high COX-1/COX-2 IC50 ratio suggests a favorable safety profile with reduced gastrointestinal risk.[11][12]
-
Protocol :
-
Preparation : Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit. Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Compound Dilution : Prepare a serial dilution of the Test Compound, Celecoxib, and Diclofenac in the provided assay buffer.
-
Reaction Initiation : In a 96-well plate, add the assay buffer, heme, the respective enzyme (COX-1 or COX-2), and the test compounds at various concentrations.
-
Substrate Addition : Initiate the enzymatic reaction by adding arachidonic acid. Incubate at 37°C for 10 minutes.
-
Detection : Stop the reaction and measure the absorbance or fluorescence. The signal is proportional to the amount of prostaglandin produced.
-
Calculation : Calculate the percentage of COX inhibition for each concentration relative to a vehicle control. Determine the IC50 values using non-linear regression analysis. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
-
Comparative Data (Hypothetical) :
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Test Compound | 15.2 | 0.18 | 84.4 |
| Celecoxib | >20 | 0.25 | >80 |
| Diclofenac | 0.8 | 0.5 | 1.6 |
Experiment 2: Cellular Anti-Inflammatory Activity in Macrophages
-
Causality : Moving from an isolated enzyme to a cellular model provides a more biologically relevant context. Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages mimics a bacterial inflammatory challenge, inducing the expression of COX-2 and the production of key inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6).[13][14][15] This assay assesses the compound's ability to suppress this inflammatory cascade within a cell.
-
Protocol :
-
Cell Culture : Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment : Pre-treat the cells with various concentrations of the Test Compound and comparators for 1 hour.
-
Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection : Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement : Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[16] Measure absorbance at 540 nm.
-
PGE2 and Cytokine Measurement : Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Comparative Data (Hypothetical) :
| Compound (at 10 µM) | % Inhibition of NO | % Inhibition of PGE2 | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Test Compound | 75.6% | 88.2% | 65.1% | 72.4% |
| Celecoxib | 45.3% | 90.5% | 30.8% | 35.2% |
| Diclofenac | 80.1% | 92.3% | 78.5% | 81.0% |
Part 2: In-Vivo Validation Protocols
Successful in-vitro results must be translated into a living system to account for pharmacokinetics and complex physiological responses. In-vivo models are essential for confirming efficacy.
Experiment 1: Carrageenan-Induced Paw Edema Model
-
Causality : This is the gold-standard model for evaluating acute inflammation.[17][18] Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins, involving the induction of COX-2.[19] Inhibition of paw edema in the second phase is a strong indicator of COX-2 inhibition.
-
Protocol :
-
Animal Grouping : Use Wistar rats (150-200g), divided into groups (n=6): Vehicle control, Test Compound (e.g., 10, 20, 40 mg/kg), Celecoxib (e.g., 10 mg/kg), and Diclofenac (e.g., 10 mg/kg).
-
Compound Administration : Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Edema Induction : Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region.
-
Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation : Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
-
-
Comparative Data (Hypothetical) :
| Treatment (10 mg/kg) | % Edema Inhibition at 3 hours | % Edema Inhibition at 5 hours |
| Test Compound | 62.5% | 58.1% |
| Celecoxib | 55.8% | 51.3% |
| Diclofenac | 68.2% | 63.7% |
Experiment 2: Acetic Acid-Induced Vascular Permeability
-
Causality : A key feature of inflammation is the increase in vascular permeability, which allows plasma to leak into the surrounding tissue.[20] This assay quantifies the ability of a compound to counteract this effect, which is largely mediated by prostaglandins and other inflammatory molecules.
-
Protocol :
-
Animal Grouping : Use Swiss albino mice (20-25g), grouped as in the paw edema model.
-
Compound Administration : Administer the compounds orally 1 hour prior to the experiment.
-
Dye Injection : Inject Evans blue dye (10 mg/kg) intravenously via the tail vein. The dye binds to serum albumin.
-
Permeability Induction : After 10 minutes, inject 0.6% acetic acid (10 ml/kg) intraperitoneally to induce vascular permeability.
-
Sample Collection : After 30 minutes, sacrifice the animals by cervical dislocation and collect the peritoneal fluid by washing the cavity with saline.
-
Quantification : Centrifuge the peritoneal washing and measure the absorbance of the supernatant at 620 nm to quantify the amount of leaked Evans blue dye.
-
-
Comparative Data (Hypothetical) :
| Treatment (10 mg/kg) | % Inhibition of Dye Leakage |
| Test Compound | 55.4% |
| Celecoxib | 48.9% |
| Diclofenac | 60.8% |
Synthesis and Conclusion
The validation pathway described provides a robust comparison of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine against both selective and non-selective anti-inflammatory standards. Based on the hypothetical data presented, the Test Compound demonstrates a compelling profile. Its high selectivity index for COX-2 in the enzymatic assay, coupled with potent inhibition of PGE2 in the cellular model, strongly suggests a mechanism of action similar to Celecoxib. However, its superior inhibition of NO and pro-inflammatory cytokines suggests a broader modulatory effect than Celecoxib alone.
The in-vivo data corroborates these findings, showing strong efficacy in the prostaglandin-driven carrageenan-induced paw edema model, with performance nearing that of the non-selective but highly potent Diclofenac. The collective evidence positions 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine as a promising anti-inflammatory candidate with a potentially favorable safety profile due to its high COX-2 selectivity. Further investigation into its pharmacokinetic properties and chronic inflammatory models is warranted.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of pyrazole-based kinase inhibitors. By synthesizing technical accuracy with field-proven insights, this document will detail the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.
Introduction: The Significance of Pyrazole Kinase Inhibitors and In Silico Screening
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. Pyrazole derivatives have emerged as a significant class of kinase inhibitors due to their versatile chemistry, which allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Several FDA-approved drugs, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring the clinical success of this scaffold.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] In the context of drug discovery, it is an indispensable tool for virtual screening, hit identification, and lead optimization.[5][6] By simulating the binding of pyrazole derivatives to the ATP-binding pocket of various kinases, we can gain insights into their potential inhibitory activity and selectivity, thereby prioritizing compounds for synthesis and biological evaluation.[5]
This guide will walk you through a comparative docking study, a crucial step in understanding the structure-activity relationship (SAR) of a series of pyrazole inhibitors against a panel of relevant kinases.
Selecting Pyrazole Inhibitors and Target Kinases for Comparative Analysis
A successful comparative docking study begins with a well-defined set of ligands and protein targets. The choice of pyrazole derivatives should ideally cover a range of structural diversity and known inhibitory activities to establish a meaningful comparison. Similarly, the selection of kinases should be guided by the therapeutic area of interest.
For the purpose of this guide, we will consider a representative set of pyrazole-based inhibitors with reported activity against various kinase families implicated in cancer.
Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Primary Targets
| Compound Name/Reference | Primary Target Kinase(s) | Reported IC50 (nM) | Key Structural Features |
| Afuresertib | Akt1 | 0.08 (Ki) | Pyrazole core with a flexible side chain.[7] |
| Compound 17 (Galal et al.) | Chk2 | 17.9 | Pyrazole-benzimidazole hybrid.[7] |
| Tozasertib (VX-680) | Aurora A, B, C | 0.6, 18, 4.6 | Aminopyrazole with a cyclopropane carboxamide.[3] |
| Ruxolitinib | JAK1/2 | 3.3, 2.8 | Pyrrolo[2,3-d]pyrimidine core with a pyrazole moiety. |
| Crizotinib | ALK/ROS1/MET | 24, 49, 8 | Aminopyridine core with a substituted pyrazole. |
| Compound 6 (Kinase Assay) | Multi-kinase inhibitor | - | 1,3,4-triarylpyrazole.[2] |
The selection of target kinases for the docking study should align with the known or desired inhibitory profile of the pyrazole series. For a broad-spectrum analysis, a panel of kinases representing different families (e.g., tyrosine kinases, serine/threonine kinases) is recommended. For this guide, we will focus on a subset of kinases frequently targeted by pyrazole inhibitors: Aurora A, CDK2, and VEGFR-2 .[8]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section details a rigorous and reproducible workflow for conducting a comparative docking study. The protocol is designed to be self-validating by incorporating steps for validating the docking software and parameters.
Software and Tools
A variety of molecular docking software is available, each with its own algorithms and scoring functions.[4][9] For this guide, we will reference AutoDock Vina , a widely used, open-source docking program known for its accuracy and speed.[10][11] For visualization and analysis of results, we will use BIOVIA Discovery Studio Visualizer or PyMOL.[12]
Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Protocol
Step 1: Protein Preparation
-
Retrieve Protein Structures: Download the 3D crystal structures of the target kinases (Aurora A, CDK2, VEGFR-2) from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand in the ATP-binding site.
-
Prepare the Protein:
-
Remove water molecules and any non-essential ions.
-
Add polar hydrogens and assign appropriate atom types and charges.
-
Separate the protein chain from the co-crystallized ligand (if present). The co-crystallized ligand will be used for docking validation.
-
Save the prepared protein in the PDBQT format required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Draw the 2D structures of the selected pyrazole inhibitors or obtain them from a chemical database.
-
Convert to 3D and Minimize Energy: Use a molecular modeling software to convert the 2D structures to 3D. Perform energy minimization to obtain a low-energy conformation of each ligand.
-
Prepare Ligands for Docking:
-
Assign appropriate atom types and charges.
-
Define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for the optimal ligand conformation.
-
Center the Grid: The grid box should be centered on the active site of the kinase. A reliable method is to center it on the co-crystallized ligand from the original PDB file.[12]
-
Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands being docked, with some extra space to allow for conformational flexibility.
Step 4: Docking Protocol Validation (Self-Validation)
-
Redocking: Before docking the pyrazole derivatives, it is essential to validate the docking protocol. This is achieved by docking the co-crystallized ligand back into the active site of its corresponding protein.
-
Calculate RMSD: The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[13]
Step 5: Molecular Docking
-
Run Docking Simulations: Use AutoDock Vina to dock each of the prepared pyrazole ligands into the active sites of the three prepared kinases.
-
Generate Multiple Poses: It is advisable to generate multiple binding poses for each ligand to explore different potential binding modes.
Step 6: Analysis of Results
-
Analyze Docking Scores: AutoDock Vina provides a binding affinity score (in kcal/mol) for each docked pose. A more negative score indicates a stronger predicted binding affinity.
-
Visualize and Analyze Interactions: Use a molecular visualization tool to analyze the interactions between the docked ligands and the amino acid residues in the kinase active site. Pay close attention to:
-
Hydrogen bonds: These are crucial for anchoring the ligand in the binding pocket.
-
Hydrophobic interactions: These contribute significantly to the overall binding affinity.
-
Pi-stacking and other non-covalent interactions.
-
-
Compare Binding Modes: Compare the binding poses and interaction patterns of the different pyrazole derivatives within the same kinase active site. Also, compare the binding of a single pyrazole derivative across the different kinases to understand its selectivity profile.
Data Presentation and Interpretation
Table 2: Comparative Docking Scores (Binding Affinity in kcal/mol) of Pyrazole Inhibitors against Selected Kinases
| Compound | Aurora A | CDK2 | VEGFR-2 |
| Afuresertib | -8.5 | -7.9 | -9.2 |
| Compound 17 | -9.1 | -8.3 | -9.8 |
| Tozasertib | -10.2 | -8.8 | -10.5 |
| Ruxolitinib | -9.5 | -8.1 | -10.1 |
| Crizotinib | -9.8 | -8.6 | -10.8 |
| Compound 6 | -10.5 | -9.2 | -11.2 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual docking scores will vary depending on the specific software, parameters, and protein-ligand structures used.
Table 3: Key Interacting Residues for a Hypothetical High-Affinity Pyrazole Inhibitor
| Kinase | Hinge Region (Hydrogen Bonds) | Hydrophobic Pocket | Other Key Interactions |
| Aurora A | Ala213, Leu210 | Val147, Leu263 | Asp274 (salt bridge) |
| CDK2 | Leu83, Glu81 | Ile10, Val18, Ala31 | Lys33 (hydrogen bond) |
| VEGFR-2 | Cys919, Ala881 | Val848, Leu840, Val916 | Asp1046 (salt bridge) |
Interpreting the Results: From Docking Scores to SAR Insights
The primary goal of a comparative docking study is to generate hypotheses about the structure-activity relationships of the inhibitors.
-
Correlation with Experimental Data: If experimental inhibitory data (e.g., IC50 values) are available, correlate the docking scores with these values. A good correlation strengthens the validity of the docking model.
-
Rationalizing Potency and Selectivity: Analyze the binding modes of the most potent inhibitors to identify key interactions that contribute to their high affinity. Similarly, compare the binding modes of a selective inhibitor across different kinases to understand the structural basis of its selectivity.
-
Guiding Future Design: The insights gained from the interaction analysis can guide the design of new pyrazole derivatives with improved potency and selectivity. For example, if a specific hydrogen bond is found to be crucial for activity, new analogs can be designed to optimize this interaction.
Signaling Pathway Context
Understanding the broader biological context of the target kinases is essential for interpreting the significance of the docking results.
Caption: A simplified diagram of signaling pathways involving key cancer-related kinases.
Conclusion and Future Directions
Comparative molecular docking is a valuable in silico tool for the study of pyrazole-based kinase inhibitors. A well-designed and validated docking study can provide significant insights into the binding mechanisms, structure-activity relationships, and selectivity profiles of these important therapeutic agents. The results from such studies can accelerate the drug discovery process by prioritizing promising candidates for synthesis and experimental testing.
Future work in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the protein-ligand complexes and obtain more accurate predictions of binding free energies.[6][14] Additionally, integrating machine learning models with docking data can further enhance the predictive power of in silico screening methods.[15]
References
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Shaaban, M., Mayhoub, A. S., & Abdel-Galil, F. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Makin, S. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 62. [Link]
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El-Sayed, M. A., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(18), 3249. [Link]
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IT Medical Team. (2017). Comparative Evaluation of Different Docking Tools for Kinases. International Journal of Advanced Research in Computer Science, 8(5). [Link]
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Cavasotto, C. N., & Palomer, A. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(23), 7549–7557. [Link]
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Ionescu, I. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12151. [Link]
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El-Fattah, M. F. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Molecules, 27(3), 675. [Link]
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Kumar, R. S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442–446. [Link]
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Cavasotto, C. N., & Palomer, A. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar. [Link]
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A Comparative Guide to Assessing the Cytotoxicity of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine Derivatives
Introduction: The Promise of Pyrazole Scaffolds in Oncology
In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold."[1] This five-membered heterocyclic ring is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical nature and broad spectrum of pharmacological activities.[2] Pyrazole-containing compounds have demonstrated antiviral, anti-inflammatory, and notably, anticancer properties.[1] Several FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance in modern oncology.[1]
The family of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine derivatives represents a promising, yet underexplored, class of compounds. The specific substitutions—a 4-chlorobenzyl group at the N1 position, a methyl group at C3, and an amine at C5—are designed to modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities, all of which are critical for target interaction and biological activity. Preliminary studies on analogous structures, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have shown potent antiproliferative activity, suggesting this scaffold is a fertile ground for discovering novel anticancer agents.[3][4]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxicity of this specific pyrazole family. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity profiling. We will compare the performance of these novel derivatives against established chemotherapeutic agents, providing the necessary context for their potential clinical translation.
Pillar 1: Assessing Cell Viability and Metabolism – The MTT Assay
The initial step in cytotoxicity screening is to determine a compound's effect on cell viability and metabolic activity. The MTT assay is the gold standard for this purpose, offering a quantitative measure of how a compound affects cell proliferation.
Scientific Principle: The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenases in metabolically active cells.[5] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, which can be quantified by measuring the absorbance of the solubilized crystals.[5]
Causality Behind Experimental Choices: We choose the MTT assay for primary screening due to its high sensitivity, reproducibility, and established use in determining the half-maximal inhibitory concentration (IC50) — a critical metric for comparing the potency of different compounds. It provides a holistic view of cellular health, as compromised mitochondrial function is an early indicator of cytotoxicity.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: Optimal seeding density is crucial; too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and an "untreated control" (medium only).
-
Rationale: A wide concentration range is necessary to generate a complete dose-response curve. The vehicle control ensures that the solvent itself is not causing cytotoxicity.
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot the % Viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.
-
Pillar 2: Assessing Membrane Integrity – The Lactate Dehydrogenase (LDH) Assay
While the MTT assay measures metabolic compromise, the LDH assay provides a direct measure of cell membrane damage, a hallmark of necrosis.
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon the loss of plasma membrane integrity.[6] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released, and thus, to the number of lysed cells.[6]
Causality Behind Experimental Choices: This assay is a crucial secondary screen. If a compound shows a high IC50 in the MTT assay but significant LDH release, it suggests a necrotic, rather than apoptotic, mechanism of cell death. It helps differentiate between cytostatic (inhibiting proliferation) and cytotoxic (killing) effects.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as steps 1 and 2 of the MTT assay protocol. It is efficient to run this assay in parallel on a separate plate.
-
Crucially, include three additional controls for each condition:
-
Spontaneous LDH Release: Untreated cells to measure background LDH release.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation.
-
Medium Background: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Rationale: This step pellets any detached but intact cells, ensuring that only LDH from lysed cells in the supernatant is measured.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Reading:
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Pillar 3: Distinguishing Apoptosis from Necrosis – The Annexin V/PI Assay
Determining the mechanism of cell death is paramount in drug development. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the definitive method for differentiating between healthy, apoptotic, and necrotic cells.
Scientific Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[4]
Causality Behind Experimental Choices: This assay provides mechanistic insight. An ideal anticancer compound should primarily induce apoptosis, a controlled form of cell death that does not trigger an inflammatory response, unlike necrosis. This experiment validates whether the pyrazole derivatives act through this preferred pathway.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) to avoid membrane damage.
-
Centrifuge the collected cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Rationale: The calcium-containing binding buffer is essential for the Annexin V-PS interaction.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Controls: For setting up the flow cytometer compensation and quadrants, include three controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
-
Data Interpretation:
-
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
-
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
-
Experimental Workflow and Data Synthesis
A systematic approach ensures that the data from each assay is integrated to form a complete picture of the compound's cytotoxic profile.
Caption: Comprehensive workflow for assessing cytotoxicity.
Comparative Cytotoxicity Analysis
To contextualize the efficacy of a novel compound, its performance must be benchmarked against both standard chemotherapeutic drugs and structural analogs. The table below presents an illustrative dataset comparing the IC50 values of a hypothetical 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine derivative against relevant comparators.
| Compound | Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| Test Compound | MCF-7 | Breast Adenocarcinoma | 7.5 | 8.0 |
| 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | HepG2 | Hepatocellular Carcinoma | 12.1 | 5.0 |
| A549 | Lung Carcinoma | 15.3 | 3.9 | |
| HEK293 | Normal Kidney (Non-Cancer) | 60.0 | N/A | |
| Analog Comparator | MCF-7 | Breast Adenocarcinoma | >100 | N/A |
| 1-benzyl-3-methyl-1H-pyrazol-5-amine | HepG2 | Hepatocellular Carcinoma | >100 | N/A |
| Standard Drug | MCF-7 | Breast Adenocarcinoma | 2.50[7] | N/A |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18[7] | N/A |
| Standard Drug | A549 | Lung Carcinoma | 9.0[8] | N/A |
| Cisplatin | HCT116 | Colorectal Carcinoma | ~15.0² | N/A |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. ² IC50 for Cisplatin in HCT116 can vary; this is a representative value.[9]
Structure-Activity Relationship (SAR) Insights
The illustrative data highlights key SAR principles:
-
The 4-Chlorobenzyl Group: The dramatic increase in potency of the test compound compared to its non-chlorinated analog suggests that the electron-withdrawing chlorine atom and the overall lipophilicity of the benzyl group are critical for activity. This moiety may enhance binding to a hydrophobic pocket in the target protein.
-
The Pyrazole Core: As a rigid scaffold, it correctly orients the key substituents (benzyl and amine groups) for optimal interaction with the biological target.
-
The 5-Amine Group: The amine at position 5 can act as a hydrogen bond donor, which is often crucial for anchoring a ligand to its target enzyme or receptor.
Visualizing the Mechanism: The Apoptotic Pathway
Should the Annexin V/PI assay indicate apoptosis, it is valuable to visualize the potential signaling cascade involved. Pyrazole derivatives have been shown to interact with various targets, including cyclin-dependent kinases (CDKs) and growth factor receptors, which can feed into the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Caption: Potential apoptotic pathways induced by the compound.
Conclusion
A rigorous and multi-faceted assessment is essential to validate the cytotoxic potential of novel 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine derivatives. The integrated use of MTT, LDH, and Annexin V/PI assays provides a comprehensive profile of a compound's bioactivity, moving from a general measure of cell viability to a specific elucidation of the cell death mechanism. By comparing these findings to both structural analogs and established clinical drugs, researchers can make informed decisions about which candidates possess the potency and selectivity worthy of further preclinical development. The promising SAR insights from this pyrazole scaffold suggest that it is a valuable starting point for the rational design of next-generation anticancer therapeutics.
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A Comparative Guide to Pyrazole-Based Scaffolds: From Novel Aminopyrazoles to Marketed Drugs
Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," a framework that can provide ligands for diverse biological targets.[1][3] This unique status is evidenced by the numerous FDA-approved drugs incorporating this moiety, spanning a wide range of therapeutic areas from inflammation to cancer and erectile dysfunction.[4] The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic accessibility, allows for the creation of a vast chemical space for interaction with various biological macromolecules.[3][5]
This guide provides an in-depth comparison of a specific aminopyrazole derivative, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine , with other prominent pyrazole-based scaffolds found in well-established therapeutic agents. We will dissect their structural nuances, mechanisms of action, and therapeutic applications, supported by experimental data and protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: The 5-Aminopyrazole Scaffold: A Focus on 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
The 5-aminopyrazole (5-AP) framework is a highly versatile and valuable building block in medicinal chemistry, frequently employed in the development of kinase inhibitors, as well as anticancer, antibacterial, and anti-inflammatory agents.[2][6] The amino group at the C5 position is a critical pharmacophore, often engaging in key hydrogen-bonding interactions within the active sites of biological targets, particularly the hinge region of protein kinases.[3]
Structural Analysis of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine:
While specific experimental data for this exact molecule is not extensively published, we can infer its potential properties by analyzing its constituent parts based on established structure-activity relationships (SAR):
-
5-Amino Group: This is the primary anchor for potential biological activity, likely serving as a hydrogen bond donor to interact with target proteins.[2][3]
-
3-Methyl Group: The methyl group can influence the molecule's orientation within a binding pocket and can be crucial for selectivity against certain off-target proteins, such as cyclin-dependent kinase 2 (CDK2), by creating steric hindrance.[7]
-
1-(4-chlorobenzyl) Group: Substituents at the N1 position of the pyrazole ring significantly impact the compound's properties. A benzyl group can be explored for further modifications.[8] The 4-chloro substitution on the phenyl ring enhances lipophilicity, which can improve cell membrane permeability. This halogen atom may also participate in halogen bonding or occupy a hydrophobic pocket within a target protein, potentially increasing binding affinity.
Given its structural features, particularly the 5-aminopyrazole core, this compound represents a promising candidate for screening as a kinase inhibitor. Numerous aminopyrazole derivatives have shown potent inhibitory activity against a range of kinases, including FGFR, p38α, and JAK2.[6][7][9]
Section 2: Comparative Analysis of Diverse Pyrazole-Based Scaffolds
To understand the versatility of the pyrazole core, we will compare the 5-aminopyrazole scaffold with four distinct, clinically relevant pyrazole-based drugs.
Celecoxib (Celebrex): The Diaryl-Substituted Pyrazole for Anti-Inflammatory Action
-
Core Structure: 1,5-Diaryl-substituted pyrazole.
-
Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and swelling.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][13]
-
Therapeutic Application: Treatment of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[10]
-
Structural Distinction: Unlike the target aminopyrazole, Celecoxib lacks a free amino group. Its activity is derived from the specific arrangement of the two aryl groups (a 4-methylphenyl and a 4-sulfonamidophenyl) at positions 5 and 1, respectively, which allows it to fit into the active site of COX-2.[12]
Sildenafil (Viagra): The Fused Pyrazolopyrimidine for Vasodilation
-
Core Structure: Fused pyrazolo[4,3-d]pyrimidine ring system.
-
Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[14][15] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which increases levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation and vasodilation, leading to penile erection. PDE5 is the enzyme responsible for breaking down cGMP. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the vasodilatory effect of NO.[14][16][17]
-
Therapeutic Application: Treatment of erectile dysfunction and pulmonary arterial hypertension.[15]
-
Structural Distinction: Sildenafil's core is a bicyclic fused heterocycle, a significant departure from the monocyclic aminopyrazole. This rigid, fused-ring structure is specifically tailored to fit the active site of the PDE5 enzyme.
Rimonabant (Acomplia): The Diaryl-Pyrazole Antagonist (Withdrawn)
-
Core Structure: 1,5-diaryl-3-carboxamide pyrazole.
-
Mechanism of Action: Rimonabant was the first selective cannabinoid CB1 receptor antagonist (or inverse agonist).[18][19] The endocannabinoid system is involved in regulating appetite and energy balance. By blocking the CB1 receptor, Rimonabant was designed to decrease appetite and food intake.[20][21]
-
Therapeutic Application: Initially approved for the treatment of obesity, but was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[21]
-
Structural Distinction: Similar to Celecoxib, Rimonabant is a 1,5-diarylpyrazole.[18] However, it features a large carboxamide substituent at the C3 position, which is crucial for its interaction with the CB1 receptor. This highlights how different substituents on the same core scaffold can direct the molecule to entirely different biological targets.
CDPPB: The Pyrazole-based Positive Allosteric Modulator (PAM)
-
Core Structure: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide.
-
Mechanism of Action: CDPPB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[22][23] Unlike a direct agonist, a PAM binds to a different site on the receptor (an allosteric site) and enhances the response of the receptor to its endogenous ligand, glutamate.[24] This potentiation of mGluR5 function can indirectly increase NMDA receptor activity, which is crucial for synaptic plasticity and learning.[24][25]
-
Therapeutic Application: Investigated for neuropsychiatric disorders, including schizophrenia and Huntington's disease, due to its pro-cognitive and neuroprotective effects.[23][26]
-
Structural Distinction: CDPPB is a 1,3-diphenyl pyrazole with a complex benzamide substituent at the C5 position. This demonstrates that the pyrazole core can serve as a scaffold for molecules that modulate, rather than simply block or activate, receptor function.
Section 3: Data-Driven Comparison
The following table summarizes the key features of the discussed pyrazole scaffolds.
| Feature | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Celecoxib | Sildenafil | Rimonabant (Withdrawn) | CDPPB |
| Core Structure | Monocyclic 5-Aminopyrazole | 1,5-Diarylpyrazole | Fused Pyrazolo[4,3-d]pyrimidine | 1,5-Diaryl-3-carboxamide Pyrazole | 1,3-Diphenyl-5-benzamide Pyrazole |
| Biological Target | Hypothesized: Protein Kinases | Cyclooxygenase-2 (COX-2) | Phosphodiesterase-5 (PDE5) | Cannabinoid Receptor 1 (CB1) | Metabotropic Glutamate Receptor 5 (mGluR5) |
| Mechanism | Hypothesized: ATP-competitive Inhibitor | Selective Enzyme Inhibitor | Selective Enzyme Inhibitor | Receptor Antagonist / Inverse Agonist | Positive Allosteric Modulator (PAM) |
| Therapeutic Area | Hypothesized: Oncology, Inflammation | Anti-inflammatory, Analgesic | Erectile Dysfunction, Pulm. Hypertension | Anti-Obesity | Neuropsychiatric Disorders |
Section 4: Experimental Protocols
To evaluate the potential of novel pyrazole derivatives like 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, standardized experimental procedures are essential.
Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[27][28][29] This protocol is a plausible route for synthesizing the target compound.
Causality: This method is chosen for its robustness and versatility. The reaction proceeds through a condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[30][31] Acetic acid serves as a catalyst to facilitate both the initial condensation and the final dehydration step.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (e.g., acetoacetonitrile, 1.0 eq) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add the substituted hydrazine (e.g., 4-chlorobenzylhydrazine, 1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34] This is a crucial first step in evaluating the potential anticancer activity of a new compound.
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[35][36] The amount of formazan produced is directly proportional to the number of living cells.[32] A solubilizing agent (like DMSO) is then used to dissolve the formazan crystals, and the absorbance of the resulting solution is measured.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[36] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide, DMSO) to each well to dissolve the formazan crystals.[34] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[35]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[35]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. By comparing the novel aminopyrazole 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine with established drugs like Celecoxib, Sildenafil, Rimonabant, and CDPPB, we can appreciate the profound impact of substituent modifications on a core chemical framework. While Celecoxib and Rimonabant leverage a 1,5-diarylpyrazole core for COX-2 inhibition and CB1 antagonism respectively, Sildenafil's fused pyrazolopyrimidine system is optimized for PDE5 inhibition, and CDPPB's complex structure facilitates allosteric modulation of mGluR5.
The 5-aminopyrazole scaffold, as seen in our target compound, holds significant promise, particularly in the realm of kinase inhibition where the amino group can act as a crucial hinge-binding element.[3] The specific substitutions—a 3-methyl group for potential selectivity and a 1-(4-chlorobenzyl) group for enhanced membrane permeability and hydrophobic interactions—make this compound a rational starting point for discovery campaigns targeting ATP-binding sites. Future research should focus on synthesizing this compound and its analogs, followed by broad screening in kinase panels and cellular cytotoxicity assays to uncover its therapeutic potential. The continued exploration of the vast chemical space around the pyrazole nucleus will undoubtedly lead to the discovery of next-generation therapeutics.
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A Comparative Guide to Confirming Target Engagement of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, establishing that a novel compound binds to its intended molecular target within a complex biological system is a critical milestone. This guide provides an in-depth comparison of leading methodologies to confirm the target engagement of the pyrazole derivative, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine . The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, often targeting kinases and other ATP-binding proteins due to its ability to form key hydrogen bond interactions.[1][2] This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices to provide a robust, self-validating framework for your research.
Hypothesized Target Class: Protein Kinases
Given the structural motifs of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a primary hypothesized target class is the protein kinase family. The pyrazole ring can act as a bioisostere for other aromatic systems and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, crucial for interacting with the hinge region of a kinase active site.[1] Therefore, the experimental designs outlined below will focus on methods particularly well-suited for kinase inhibitors, while also being broadly applicable to other protein targets.
Part 1: In Vitro Biophysical & Biochemical Confirmation
The initial step in confirming target engagement is to demonstrate a direct, physical interaction between the compound and a purified protein target. These methods provide quantitative data on binding affinity and kinetics, forming the foundation for more complex cellular assays.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during the binding event between a compound and its target protein.[3] This technique is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization.[3][4][5]
Causality of Choice: ITC is invaluable in early-stage discovery. It not only confirms direct binding but also reveals the stoichiometry of the interaction (how many compound molecules bind to one protein molecule) and the primary forces driving the binding (enthalpic or entropic).[4][5] This information is crucial for structure-activity relationship (SAR) studies and lead optimization.[4]
-
Preparation:
-
Dialyze the purified target protein extensively against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO).
-
Prepare a 10-20 µM solution of the protein in the dialysis buffer.
-
Dissolve 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in the final dialysis buffer to a concentration of 100-200 µM. Ensure the final DMSO concentration is identical between the protein solution and the compound solution to minimize heat of dilution effects.
-
-
Instrumentation & Setup:
-
Equilibrate the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to 25°C.
-
Load the protein solution into the sample cell.
-
Load the compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 18-20 subsequent injections of 2 µL each.
-
Set the spacing between injections to 150 seconds to allow the signal to return to baseline.
-
Stir the sample cell at 750 rpm to ensure rapid mixing.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
| Parameter | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Known Kinase Inhibitor (e.g., Staurosporine) |
| Binding Affinity (KD) | 500 nM | 20 nM |
| Stoichiometry (n) | 1.1 | 0.98 |
| Enthalpy (ΔH) | -12.5 kcal/mol | -15.2 kcal/mol |
| Entropy (TΔS) | -3.8 kcal/mol | -4.1 kcal/mol |
Table 1: Representative ITC data comparing the test compound to a known kinase inhibitor against a purified kinase target.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[6][7] Its primary advantage over ITC is the ability to provide kinetic information, including the association rate (ka) and dissociation rate (kd).
Causality of Choice: The dissociation rate, or residence time, is increasingly recognized as a key predictor of in vivo efficacy. A compound with a slow dissociation rate may exhibit prolonged target inhibition even after systemic clearance. SPR is the premier tool for measuring this parameter during lead optimization.[8]
-
Surface Preparation:
-
Immobilize the purified target kinase onto a CM5 sensor chip via amine coupling to a density of ~10,000 Response Units (RU).
-
Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the protein (at 50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired density is reached.
-
Deactivate excess reactive groups with 1 M ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine in running buffer (e.g., HBS-EP+ with 5% DMSO) ranging from 10 nM to 10 µM.
-
Inject the compound solutions over the immobilized protein surface and a reference flow cell (deactivated) for 120 seconds (association phase).
-
Allow the buffer to flow for 300 seconds to monitor the dissociation phase.
-
Regenerate the surface between cycles with a short pulse of a mild acid/base solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Globally fit the kinetic data to a 1:1 Langmuir binding model to determine ka, kd, and the equilibrium dissociation constant (KD).
-
| Parameter | 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | Alternative Pyrazole Inhibitor |
| Association Rate (ka) | 1.2 x 105 M-1s-1 | 2.5 x 105 M-1s-1 |
| Dissociation Rate (kd) | 6.0 x 10-3 s-1 | 5.0 x 10-2 s-1 |
| Binding Affinity (KD) | 50 nM | 200 nM |
| Residence Time (1/kd) | 167 seconds | 20 seconds |
Table 2: Comparative kinetic data from SPR analysis. Note the longer residence time of the test compound despite a weaker affinity, which could be pharmacologically advantageous.
Part 2: Cellular Target Engagement Confirmation
Demonstrating direct binding in a purified system is essential, but it does not guarantee that the compound will engage its target in the complex milieu of a living cell. Cellular assays are required to bridge this gap.
Cellular Thermal Shift Assay (CETSA®): The In-Cell Touchstone
CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates.[9][10] The principle is that a protein, when bound by a ligand, becomes thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.[9][11]
Causality of Choice: CETSA is the most direct method to confirm that your compound can cross the cell membrane (if using intact cells) and bind to its target in its native, folded state, subject to all cellular regulatory mechanisms.[11][12] It provides incontrovertible evidence of target engagement in a physiological context.
Caption: CETSA workflow for confirming cellular target engagement.
-
Cell Treatment:
-
Seed cells (e.g., HCT116) and grow to 80% confluency.
-
Treat cells with 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (e.g., at 10 µM) or vehicle (DMSO) for 1 hour in culture media.
-
-
Heating Step:
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[13]
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[13]
-
-
Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot using a specific antibody.
-
Quantify band intensities and plot them as a percentage of the unheated control against temperature to generate melting curves.
-
| Treatment | Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5°C | - |
| 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (10 µM) | 57.0°C | +4.5°C |
| Known Inhibitor (1 µM) | 58.2°C | +5.7°C |
Table 3: Example CETSA results showing a clear thermal stabilization of the target protein upon compound treatment, confirming cellular engagement.
Part 3: Global Target Profiling & Selectivity
Confirming engagement with the intended target is one half of the equation. The other is understanding the compound's selectivity profile across the broader proteome. A highly selective compound is often safer and has a more predictable mechanism of action.
Kinome Profiling: Assessing Selectivity Across Kinases
Kinome profiling services offer screening of a compound against a large panel of purified kinases (often >400) to assess its potency and selectivity.[14] This is typically done via radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based methods.[15][16]
Causality of Choice: For a putative kinase inhibitor, this is a mandatory step. It provides a global view of selectivity, identifying both desired on-target activity and potential off-target liabilities that could lead to toxicity.[14][17] This data is critical for go/no-go decisions and for guiding medicinal chemistry efforts to improve selectivity.
Caption: General workflow for a kinome-wide selectivity profiling service.
Chemical Proteomics: Unbiased Target Identification
Chemical proteomics is a powerful, unbiased approach used to identify the full spectrum of protein targets a compound interacts with in a cellular context.[18][19] This can be done using either probe-based methods, where the compound is modified with a reactive group and a reporter tag, or probe-free methods like thermal proteome profiling (TPP), which combines CETSA with quantitative mass spectrometry.[20][21][22]
Causality of Choice: If the primary target of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is unknown, or if there is a need to comprehensively de-risk a compound for off-targets, chemical proteomics is the ultimate tool.[19][21] It can confirm the intended target while simultaneously revealing unexpected off-targets that would be missed by candidate-driven approaches.
Conclusion & Recommended Strategy
To rigorously confirm the target engagement of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine , a multi-pronged approach is essential for building a scientifically sound and compelling data package.
-
Initial Confirmation: Begin with ITC or SPR using the primary purified target protein to obtain quantitative binding affinity and kinetics. This provides foundational, unambiguous evidence of a direct interaction.
-
Cellular Validation: Proceed with CETSA to confirm that the compound engages the target within the complex cellular environment. A positive result here is a crucial link between biochemical activity and cellular function.
-
Selectivity Profiling: Concurrently, perform a broad kinome profiling screen to understand the compound's selectivity. This will identify potential off-target liabilities and inform the future development path of the molecule.
By integrating these orthogonal approaches, researchers can build a robust and self-validating case for the target engagement of their compound, paving the way for further mechanistic studies and preclinical development.
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Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL: [Link]
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Title: Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets Source: Oreate AI Blog URL: [Link]
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Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]
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Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
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Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]
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Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Royal Society of Chemistry URL: [Link]
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Title: Chemical Proteomics to Identify Molecular Targets of Small Compounds Source: PubMed URL: [Link]
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Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]
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Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: ACS Omega URL: [Link]
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Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]
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Title: Biacore SPR for small-molecule discovery Source: Cytiva URL: [Link]
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Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
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Title: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Source: Royal Society of Chemistry URL: [Link]
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Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Review of Biochemistry URL: [Link]
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Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole Inhibitors
Introduction: The Pyrazole Scaffold and the Double-Edged Sword of Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and versatile drug-like properties.[1][2][3] This five-membered heterocyclic ring is a key structural feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib (Celebrex) and the Janus kinase (JAK) inhibitor Ruxolitinib.[1][4] The pyrazole moiety is particularly prevalent in the design of protein kinase inhibitors (PKIs), where it serves as a versatile framework for targeting the ATP-binding pocket of kinases involved in cancer and inflammatory diseases.[3][5]
However, the very success of targeting the ATP-binding site presents a significant challenge. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural conservation in their ATP-binding pockets.[6][7] This conservation is the primary reason why achieving inhibitor selectivity is so difficult; a compound designed to inhibit one kinase may inadvertently inhibit dozens of others.[6][8]
This cross-reactivity, or "off-target" activity, can be a double-edged sword. In some cases, it leads to beneficial "polypharmacology," where inhibiting multiple nodes in a disease pathway enhances therapeutic efficacy. More often, however, it results in unforeseen toxicity and adverse drug reactions. The post-market discovery of cardiovascular risks associated with some COX-2 inhibitors underscored the critical need for comprehensive cross-reactivity profiling early in the drug discovery process.[9][10]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrazole-based inhibitors. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative data to equip researchers, scientists, and drug development professionals with the knowledge to design safer, more effective kinase inhibitors.
The Strategic Imperative: Why Comprehensive Profiling is Non-Negotiable
The goal of cross-reactivity profiling is to build a "selectivity profile" for a given inhibitor. This profile is a quantitative measure of an inhibitor's potency against its intended target versus its potency against a broad panel of other kinases. Failing to perform this analysis is not just a scientific oversight; it's a significant risk to the entire drug development pipeline. An apparently potent and effective compound in a primary assay may fail in later stages due to an off-target liability that could have been identified early on.
Here, we illustrate the fundamental concept of on-target versus off-target inhibition. A selective inhibitor primarily interacts with the intended target, leading to the desired therapeutic effect. A non-selective inhibitor binds to numerous off-targets, which can cause a range of unintended side effects or toxicities.
Figure 1: Conceptual model of selective vs. non-selective kinase inhibition.
Methodologies for Kinome-Wide Selectivity Profiling
A multi-faceted approach, combining direct biochemical assays with more physiologically relevant cell-based methods, is essential for a comprehensive understanding of an inhibitor's selectivity. Computational methods can further guide this process by predicting likely off-targets for focused screening.
Biochemical Assays: The Foundation of Potency Measurement
Biochemical assays provide the most direct measure of an inhibitor's potency against a purified kinase. They are ideal for high-throughput screening (HTS) to rapidly assess thousands of compounds against a large panel of kinases.
Causality of Experimental Choice: The primary reason for starting with biochemical assays is to obtain clean, reproducible IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). This allows for a direct comparison of potency across the kinome, free from the complexities of cellular uptake, efflux, or metabolism.[11]
| Technology | Principle | Pros | Cons |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. Considered the "gold standard".[7] | Direct detection, high sensitivity, no interference from compound fluorescence/absorbance. | Requires handling of radioactive materials, lower throughput. |
| Luminescence Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction using a luciferase-based system.[12] | Universal (detects ADP from any kinase reaction), high sensitivity, HTS-compatible. | Susceptible to ATP-competitive assay artifacts, potential for compound interference with luciferase. |
| Fluorescence Assays (e.g., FRET) | Uses a substrate peptide labeled with two fluorophores. Phosphorylation prevents cleavage by a protease, maintaining FRET signal.[7] | Homogeneous "mix-and-read" format, HTS-compatible. | Requires custom-labeled substrates, potential for compound interference with fluorescence or the coupling protease. |
| Binding Assays | Measures the displacement of a known ligand from the kinase active site by the test compound. | Does not require enzymatic activity, useful for inactive kinases. | Does not measure functional inhibition, only binding affinity. |
Cell-Based Assays: Validating Targets in a Physiological Context
While biochemical assays are essential for determining intrinsic potency, they don't tell the whole story. Cell-based assays are a critical next step to confirm that an inhibitor can engage its target within the complex environment of a living cell.[11]
Causality of Experimental Choice: A compound may be potent biochemically but fail in a cell due to poor membrane permeability or because it is a substrate for cellular efflux pumps.[8] Conversely, a compound may be metabolized into a more active form within the cell. Cell-based assays are therefore crucial for validating on-target activity and identifying off-target effects that manifest as changes in cellular signaling pathways.
| Technology | Principle | Pros | Cons |
| Target Engagement Assays (e.g., NanoBRET™) | Measures inhibitor binding to a specific kinase target in live cells using bioluminescence resonance energy transfer.[13] | Quantifies target occupancy in live cells, provides cellular EC50 values. | Requires genetic engineering of cells to express tagged kinases. |
| Phosphoproteomics (Mass Spec) | Quantitatively measures changes in the phosphorylation state of thousands of proteins in response to inhibitor treatment.[14] | Unbiased, provides a global view of signaling pathway modulation, discovers unexpected off-targets. | Technically complex, expensive, lower throughput. |
| Chemical Proteomics (e.g., Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors to capture and pull down kinases from a cell lysate. The inhibitor of interest competes for binding, and the unbound kinases are quantified by mass spectrometry.[15] | Identifies direct binding targets from a native proteome, does not require antibodies. | Competition-based, may miss low-affinity interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature. | Label-free, applicable to any protein target in cells or tissues. | Lower throughput, indirect measure of binding. |
A Typical Profiling Cascade
A logical, tiered approach is the most efficient way to profile a novel pyrazole inhibitor. This workflow ensures that resources are focused on the most promising compounds, with increasingly complex and physiologically relevant assays employed at each stage.
Figure 2: A tiered experimental workflow for inhibitor profiling.
Experimental Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol provides a self-validating system for determining the potency of a pyrazole inhibitor against a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase enzyme of interest
-
Kinase-specific substrate and cofactors
-
Test Pyrazole Inhibitor (dissolved in 100% DMSO)
-
Control Inhibitor (known potent inhibitor for the target kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation (Dose-Response Curve):
-
Prepare a 10-point, 3-fold serial dilution of the test pyrazole inhibitor in 100% DMSO. Start with a high concentration (e.g., 1 mM).
-
Prepare a similar dilution series for the positive control inhibitor.
-
Causality: A 10-point curve ensures sufficient data to accurately model the sigmoidal dose-response and calculate a precise IC50. Using 100% DMSO for serial dilutions prevents compound precipitation.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the 384-well plate.
-
Transfer a small volume (e.g., 25 nL) of the serially diluted compounds, positive control, and DMSO-only (negative control) to the appropriate wells.
-
Self-Validation: The positive control confirms the assay can detect inhibition. The negative control (DMSO only) represents 100% kinase activity and is used for data normalization.
-
-
Reaction Incubation:
-
Seal the plate and briefly centrifuge to mix the contents.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
ADP Detection:
-
Add 2.5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Causality: This step is critical. By removing unused ATP, the background for the subsequent luminescence step is minimized, dramatically increasing the assay's signal-to-noise ratio.[12]
-
Add 5 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Subtract the background (no enzyme control) from all wells. Set the average of the DMSO-only wells as 100% activity and the average of the highest concentration of control inhibitor as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Comparative Data Analysis: Case Studies of Pyrazole Inhibitors
Case Study 1: Celecoxib - The COX-2 Inhibitor with Off-Target Surprises
Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[4] While its primary mechanism reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs, broader profiling and post-market surveillance revealed significant off-target cardiovascular risks.[9][16]
-
On-Target: COX-2 (IC50 ~40 nM)
-
Key Off-Targets: Inhibition of COX-1 at higher doses, effects on prostacyclin (PGI2) synthesis in the endothelium.[9]
-
Clinical Implication: The disruption of the balance between COX-2-derived prostacyclin (vasodilatory, anti-platelet) and COX-1-derived thromboxane (vasoconstrictive, pro-platelet) is thought to contribute to an increased risk of myocardial infarction and stroke.[9][10] This classic example demonstrates that even a relatively selective drug can have profound off-target effects with serious clinical consequences, highlighting the need to look beyond the primary target family.
Case Study 2: JAK Inhibitors - Selectivity Within a Family
The Janus kinase (JAK) family comprises four members: JAK1, JAK2, JAK3, and TYK2. Pyrazole-based inhibitors like Ruxolitinib are approved for myelofibrosis due to their potent inhibition of JAK1 and JAK2.[1][17]
Table 1: Comparative Selectivity Profile of Pyrazole-Based JAK Inhibitors
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Key Off-Targets (>100-fold selectivity) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Minimal kinome off-targets at therapeutic doses | [1] |
| Gandotinib | >1000 | 43 | 1400 | >1000 | Selective for JAK2 over other JAKs | [1] |
| Compound 3f | 3.4 | 2.2 | 3.5 | - | Flt-3, VEGFR-2, PDGFRα | [5][18] |
| Compound 11b | - | - | - | - | Highly selective for JAK2/3 over a tested kinase panel | [5][18] |
This data illustrates how subtle modifications to the pyrazole scaffold can dramatically alter the selectivity profile. Ruxolitinib is a potent JAK1/2 inhibitor, while Gandotinib was specifically designed for greater selectivity towards JAK2.[1] Compound 3f, while a potent pan-JAK inhibitor, also shows significant activity against other tyrosine kinases like Flt-3 and VEGFR-2, an effect described as a potential off-target liability or a source of polypharmacology depending on the therapeutic context.[5] This underscores the importance of screening against a diverse kinome panel, not just the target family.
Conclusion and Future Directions
The cross-reactivity profiling of pyrazole inhibitors is a critical, multi-step process that is fundamental to modern drug discovery. A reliance on a single assay or a limited panel of kinases is insufficient to de-risk a development candidate. The strategic integration of high-throughput biochemical screens, orthogonal validation assays, and unbiased, cell-based proteomic approaches provides the most comprehensive and predictive assessment of an inhibitor's selectivity.
As our understanding of signaling networks grows, the distinction between "off-target" and "beneficial polypharmacology" will continue to evolve. Advanced computational tools, like machine learning algorithms trained on vast kinome screening datasets, will play an increasingly important role in predicting cross-reactivity and guiding the design of inhibitors with tailored selectivity profiles.[6] Ultimately, a deep and early understanding of a compound's full spectrum of biological activity is the surest path to developing safer and more effective pyrazole-based medicines.
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Preclinical Evaluation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine Derivatives: A Comparative Guide for Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile chemical nature allow for the generation of diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] This guide provides a comprehensive framework for the preclinical evaluation of a novel series of pyrazole derivatives, specifically focusing on 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine and its analogs. By synthesizing established methodologies and comparative data from existing literature, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the preclinical landscape for this promising class of compounds.
Rationale and Synthesis Strategy
The design of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine derivatives is predicated on the structure-activity relationships (SAR) of previously successful pyrazole-based therapeutic agents. The introduction of a 4-chlorobenzyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring is a rational design choice aimed at modulating lipophilicity and target engagement.
The synthesis of these derivatives typically follows established protocols for pyrazole ring formation. A common and efficient method involves the condensation of a β-keto-nitrile with a substituted hydrazine.
Exemplary Synthetic Protocol:
A general synthetic route is depicted below. The reaction of (4-chlorobenzyl)hydrazine with 2-cyano-2-butenenitrile would yield the target compound. Further derivatization can be achieved by modifying the starting materials.
Caption: General synthetic scheme for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Comparative In Vitro Evaluation
The initial phase of preclinical evaluation involves a battery of in vitro assays to determine the biological activity and preliminary safety profile of the synthesized derivatives. The choice of assays should be guided by the intended therapeutic application. Given the broad spectrum of activities associated with pyrazole derivatives, a tiered screening approach is recommended.
Anticancer Activity Screening
Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5] A primary screen against a panel of cancer cell lines is a crucial first step.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| 1a (unsubstituted) | MCF-7 (Breast) | 15.2 | 1.2 |
| 1b (4-chlorobenzyl) | MCF-7 (Breast) | 8.5 | 1.2 |
| 1c (3,4-dichlorobenzyl) | MCF-7 (Breast) | 4.1 | 1.2 |
| 1a (unsubstituted) | A549 (Lung) | 22.8 | 2.5 |
| 1b (4-chlorobenzyl) | A549 (Lung) | 12.3 | 2.5 |
| 1c (3,4-dichlorobenzyl) | A549 (Lung) | 7.9 | 2.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and a reference drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
The causality behind this experimental choice lies in its simplicity, reliability, and high-throughput nature, making it ideal for initial screening of a large number of compounds. The self-validating aspect of this protocol is the inclusion of a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells).
Antimicrobial Activity Screening
Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[6][7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives (Hypothetical Data)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference (Ciprofloxacin/Fluconazole) |
| 1a | 64 | >128 | 32 | 2 / 1 |
| 1b | 32 | 64 | 16 | 2 / 1 |
| 1c | 16 | 32 | 8 | 2 / 1 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method is a gold standard for determining antimicrobial susceptibility, providing quantitative data that is directly comparable across different compounds and organisms.
In Vivo Evaluation: Efficacy and Safety
Promising candidates from in vitro screening should advance to in vivo studies to assess their efficacy and safety in a whole-organism context.
Xenograft Models for Anticancer Efficacy
For compounds showing significant in vitro anticancer activity, xenograft models are the next logical step.
Caption: Workflow for a tumor xenograft efficacy study.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1x10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, reference drug, different doses of the test compound).
-
Treatment Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess for any signs of toxicity.
The rationale for using xenograft models is to evaluate the compound's ability to inhibit tumor growth in a physiological environment, providing a more clinically relevant assessment of efficacy than in vitro assays.
Pharmacokinetic (PK) and Acute Toxicity Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the acute toxicity of a compound, is critical for its development.
Table 3: Comparative Pharmacokinetic and Toxicity Profile (Hypothetical Data)
| Compound | Bioavailability (Oral, %) | Half-life (t1/2, h) | Cmax (ng/mL) | Acute Toxicity (LD50, mg/kg) |
| 1b | 45 | 6.2 | 850 | >2000 |
| Alternative Pyrazole | 30 | 4.8 | 620 | 1500 |
Experimental Protocol: Preliminary Pharmacokinetic Study
-
Animal Dosing: Administer a single dose of the compound to rodents (e.g., rats or mice) via intravenous and oral routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as bioavailability, half-life, maximum concentration (Cmax), and area under the curve (AUC).
Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)
-
Dose Administration: Administer a single dose of the compound to a small number of animals.
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Dose Adjustment: Based on the outcome, the dose for the next animal is adjusted up or down.
-
LD50 Estimation: The median lethal dose (LD50) is estimated from the results.
These studies are essential to determine if the compound has a desirable pharmacokinetic profile and an acceptable safety margin for further development.
Mechanistic Studies
For lead compounds, elucidating the mechanism of action is paramount. This involves identifying the molecular target and the signaling pathways affected.
Caption: Hypothetical signaling pathway for a pyrazole derivative inducing apoptosis.
Techniques such as Western blotting, kinase activity assays, and gene expression profiling can be employed to investigate the mechanism of action. For instance, if a compound is hypothesized to be a kinase inhibitor, its activity against a panel of kinases would be evaluated.
Conclusion and Future Directions
The preclinical evaluation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine derivatives requires a systematic and multi-faceted approach. This guide provides a framework for conducting these studies in a logical and scientifically rigorous manner. By comparing the performance of novel derivatives against established compounds and utilizing validated experimental protocols, researchers can effectively identify promising lead candidates for further development. The ultimate goal is to generate a comprehensive data package that supports the progression of these compounds into clinical trials, with the potential to address unmet medical needs.
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A Strategic Guide to the Pharmacological Profiling of Novel Pyrazole Derivatives, Exemplified by 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CMPA)
Introduction: The Rationale for Benchmarking
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of over 40 FDA-approved drugs targeting a wide array of clinical conditions.[1][2] A significant portion of these drugs, particularly those approved in the last decade, are kinase inhibitors for oncology, such as Crizotinib and Asciminib.[3][4][5] This precedent strongly suggests that novel pyrazole derivatives, such as the compound of interest 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (herein designated as CMPA), are promising candidates for development as kinase inhibitors.
This guide provides a comprehensive framework for the pharmacological benchmarking of CMPA. Our objective is to systematically evaluate its potency, selectivity, cellular activity, and fundamental drug-like properties against established benchmarks. This process is not merely about data collection; it is a strategic workflow designed to rapidly assess the compound's therapeutic potential and identify its key differentiators.
For this guide, we have selected two FDA-approved tyrosine kinase inhibitors (TKIs) as comparators:
-
Dasatinib : A potent, multi-targeted inhibitor of the BCR-ABL and SRC family kinases, representing a benchmark for broad-spectrum activity and potency.[6][7]
-
Crizotinib : A targeted inhibitor of ALK, ROS1, and MET kinases, serving as a benchmark for selectivity and as a relevant structural analog.[1][8][9]
The following sections detail the experimental cascade, from initial biochemical profiling to cell-based target validation and early ADME assessment, providing both the "how" and the "why" for each critical step.
Part 1: Biochemical Potency and Selectivity Profiling
The first step is to determine the direct inhibitory effect of CMPA on a panel of purified kinases and establish its intrinsic potency (IC50) and selectivity profile.
Rationale for Experimental Choice
A successful kinase inhibitor must be potent against its intended target and, ideally, selective against off-target kinases to minimize toxicity. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen®, for its high sensitivity, robustness, and suitability for high-throughput screening.[10][11] This assay format measures the phosphorylation of a substrate by the kinase; inhibition of this process by a compound results in a loss of the FRET signal.[12][13]
Experimental Workflow: Kinase Inhibition Profiling
Caption: Workflow for biochemical kinase profiling.
Protocol: TR-FRET Kinase Inhibition Assay (LanthaScreen® Principle)
-
Reagent Preparation :
-
Prepare 3X final concentration of CMPA, Dasatinib, and Crizotinib by serial dilution in kinase buffer.
-
Prepare 3X final concentration of kinase and fluorescein-labeled substrate mixture in kinase buffer.
-
Prepare 3X final concentration of ATP in kinase buffer.
-
Prepare a stop solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[10]
-
-
Kinase Reaction :
-
To a 384-well assay plate, add 5 µL of the 3X compound solution.
-
Add 5 µL of the 3X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of the 3X ATP solution.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection :
-
Stop the reaction by adding 15 µL of the stop/detection solution.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition : Read the plate on a TR-FRET enabled microplate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein). The TR-FRET ratio (520nm/495nm) is calculated.
-
Data Analysis : Plot the TR-FRET ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Illustrative)
| Compound | Target Kinase | IC50 (nM) |
| CMPA | ABL1 | 15 |
| SRC | 25 | |
| ALK | >1000 | |
| c-MET | >1000 | |
| Dasatinib | ABL1 | 1.1[7] |
| SRC | 0.8[7] | |
| ALK | >1000 | |
| c-MET | >1000 | |
| Crizotinib | ABL1 | >1000 |
| SRC | >1000 | |
| ALK | 24[1] | |
| c-MET | 8[1] |
This illustrative data positions CMPA as a potent dual ABL/SRC inhibitor, similar in profile to Dasatinib, but less potent.
Part 2: Cell-Based Activity and Target Engagement
Biochemical activity must translate to a cellular context. This phase assesses the compound's ability to penetrate cells, inhibit its target kinase, and elicit a functional anti-proliferative response. We will use a cancer cell line known to be dependent on ABL kinase signaling, such as K-562 (Chronic Myeloid Leukemia).
Cellular Anti-Proliferative Activity
Rationale for Experimental Choice
The MTT assay is a robust, colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.
Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed K-562 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment : Add 100 µL of medium containing serial dilutions of CMPA, Dasatinib, or Crizotinib (2X final concentration) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[14]
-
Solubilization : Add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Cellular Target Engagement: Phospho-Kinase Levels
Rationale for Experimental Choice
To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, we must measure the phosphorylation status of that target within the cell. Western blotting provides a direct method to visualize and quantify the levels of a specific phosphorylated protein (e.g., phospho-CRKL, a downstream substrate of ABL) relative to the total amount of that protein.[16][17] A potent and on-target inhibitor should decrease the phospho-protein signal in a dose-dependent manner.
Signaling Pathway: BCR-ABL Downstream Signaling
Caption: Inhibition of BCR-ABL signaling by CMPA.
Protocol: Western Blot for Phospho-CRKL
-
Cell Treatment : Seed K-562 cells in a 6-well plate. Once they reach ~80% confluency, treat with varying concentrations of CMPA or Dasatinib for 2 hours.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[16]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CRKL (p-CRKL).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add an ECL chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Reprobing : Strip the membrane and reprobe with an antibody for total CRKL to serve as a loading control.
-
Analysis : Quantify band intensities using densitometry software. Normalize the p-CRKL signal to the total CRKL signal.
Comparative Cellular Data Summary (Illustrative)
| Compound | Cell Line | GI50 (nM) | p-CRKL Inhibition IC50 (nM) |
| CMPA | K-562 | 35 | 40 |
| Dasatinib | K-562 | 2.5 | 3.0 |
| Crizotinib | K-562 | >10,000 | >10,000 |
This illustrative data shows a good correlation between biochemical potency, cellular target inhibition, and anti-proliferative activity for CMPA, validating its mechanism of action.
Part 3: In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[19][20] These assays evaluate the fundamental "drug-likeness" of CMPA.
Rationale for Experimental Choice
Poor solubility, low permeability, and rapid metabolic breakdown are common reasons for the failure of drug candidates.[21] We will perform a standard panel of in vitro ADME assays to assess these key properties.
Key In Vitro ADME Assays
-
Kinetic Solubility : Measures the solubility of the compound in a buffered solution. Poor solubility can limit absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : Assesses the ability of a compound to passively diffuse across an artificial lipid membrane, predicting its intestinal absorption.[19]
-
Liver Microsomal Stability : Measures the rate at which the compound is metabolized by enzymes (primarily Cytochrome P450s) in liver microsomes. A high clearance rate suggests poor stability in the body.[22]
-
Plasma Protein Binding (PPB) : Determines the extent to which a compound binds to proteins in the plasma. Only the unbound fraction is free to exert a therapeutic effect.
Comparative ADME Data Summary (Illustrative)
| Parameter | CMPA | Dasatinib | Crizotinib | Desired Range |
| Kinetic Solubility (µM) at pH 7.4 | 45 | >100 | >100 | >20 µM |
| PAMPA Permeability (10⁻⁶ cm/s) | 8.5 | 10.2 | 12.1 | >5 (High) |
| Human Liver Microsome Clint (µL/min/mg) | 25 | 15 | 10 | <30 (Low-Med) |
| Human Plasma Protein Binding (%) | 92% | 96%[23] | 91%[9] | <99% |
This illustrative data suggests that CMPA possesses favorable, drug-like ADME properties, with good solubility, high permeability, and moderate metabolic stability, making it a viable candidate for further development.
Conclusion and Future Directions
This guide outlines a logical and efficient cascade for benchmarking the novel pyrazole derivative, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CMPA). The illustrative data presented positions CMPA as a potent dual ABL/SRC inhibitor with a validated cellular mechanism of action and a promising early ADME profile.
While less potent than the multi-kinase inhibitor Dasatinib, CMPA's profile warrants further investigation. The next logical steps would include:
-
Broader Kinome Screening : Profiling against a larger panel (>400 kinases) to fully understand its selectivity.
-
In Vivo Pharmacokinetics : Assessing the compound's half-life, exposure, and bioavailability in animal models.
-
In Vivo Efficacy Studies : Evaluating the anti-tumor activity of CMPA in a K-562 xenograft mouse model.
By following this structured, data-driven approach, researchers can efficiently evaluate novel chemical matter and make informed decisions to advance the most promising candidates toward clinical development.
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Singh, V., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-664.[2][9]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Introduction: Beyond the Benchtop
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. This molecule, with its pyrazole core and chlorinated benzyl group, holds potential in various research applications. However, our responsibility extends beyond its use in experiments; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to environmental and public health but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring a deep understanding that fosters a culture of safety and environmental stewardship in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Pyrazole Derivatives: Compounds containing a pyrazole ring can exhibit a range of biological activities.[1] While some have low acute toxicity, their long-term environmental effects are often not fully understood.[1] Therefore, a precautionary approach is essential to prevent the release of potentially active compounds into ecosystems.[1]
-
Chlorinated Organic Compounds: The presence of a chlorobenzyl group places this compound in the category of chlorinated hydrocarbons. These substances can be persistent in the environment and may form hazardous decomposition byproducts, such as dioxins, if not incinerated at appropriate temperatures. The U.S. Environmental Protection Agency (EPA) has specific regulations and guidelines for the manufacturing and disposal of chlorinated hydrocarbons due to their potential for environmental contamination.[2][3]
-
Amine Functional Group: The amine group can impart basic properties to the molecule and may be a skin and eye irritant.[4][5] Safety data sheets for similar amino-pyrazole compounds frequently list skin irritation, serious eye irritation, and potential respiratory irritation as hazards.[5][6][7][8][9]
Inferred Hazards: Based on its structure, 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][8][10] It should also be considered a potential environmental contaminant.
Pre-Disposal Protocol: Segregation and Waste Accumulation
Effective waste management begins at the point of generation. Never mix hazardous and non-hazardous waste streams.[1]
Step 1: Designate a Hazardous Waste Accumulation Area
-
Choose a location in the lab that is away from general traffic but accessible for waste addition and pickup.
-
Ensure secondary containment is in place for all liquid waste containers to mitigate spills.[11]
Step 2: Use Appropriate Waste Containers
-
Solid Waste: Use a sturdy, sealable container clearly labeled "Hazardous Waste." A polyethylene drum or pail is a suitable option.
-
Liquid Waste: Use a leak-proof, chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a screw-top cap.[1] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[11]
Step 3: Labeling is Critical
-
Immediately label the waste container upon its first use.[11]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine" and any solvents used. Do not use abbreviations.[11]
-
An approximate percentage of each component.
-
The date the first waste was added.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for different types of waste containing 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Containerization: Place the original, tightly sealed container into the designated solid hazardous waste container.
-
Labeling: Ensure the outer waste container's contents list includes the added chemical.
-
Documentation: Record the quantity and date of disposal in your laboratory's chemical inventory and waste logs.[1]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[12]
Protocol 3.2: Disposal of Contaminated Labware (Gloves, Weigh Boats, Wipes)
-
Segregation: Collect all solid materials that have come into direct contact with the chemical. This includes gloves, absorbent pads, and disposable labware.
-
Collection: Place these items into the designated solid hazardous waste container. Do not dispose of them in the regular trash.
-
Closure: Keep the hazardous waste container sealed when not in use.[11]
Protocol 3.3: Disposal of Liquid Waste (Solutions and Rinsate)
-
Collection: Pour all solutions containing 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine into the designated liquid hazardous waste container.
-
Solvent Compatibility: Do not mix incompatible waste streams. For instance, avoid mixing halogenated solvents with non-halogenated solvents unless your facility's waste program permits it.
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[1][4] Its chlorinated nature and potential bioactivity make it a threat to aquatic ecosystems.[1][13]
-
Final Steps: Once the container is full (no more than 90%), secure the cap tightly and arrange for pickup via your institution's EHS office.
Protocol 3.4: Decontamination and Disposal of Empty Containers
-
Triple Rinsing: An "empty" container of a hazardous chemical must be properly decontaminated. The standard procedure is a triple rinse.[1]
-
Procedure: a. Add a suitable solvent (e.g., ethanol or acetone) to the container, filling it to about 10% of its volume. b. Secure the cap and swirl vigorously to rinse all interior surfaces. c. Pour the rinsate into your designated liquid hazardous waste container.[1][11] d. Repeat this process two more times. The first rinse is considered hazardous waste and must be collected.[11] For a compound with unknown but inferred toxicity, it is best practice to collect all three rinses as hazardous waste.[11]
-
Final Disposal: After the triple rinse and air drying, deface or remove the original label.[1] The container can then typically be disposed of in the regular trash or glass recycling, depending on institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from the use of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine.
Caption: Disposal decision workflow for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine waste.
Personal Protective Equipment (PPE) Summary
Proper PPE is non-negotiable when handling both the pure compound and its waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA 29 CFR 1910.133 or European Standard EN166.[14] | Protects against splashes of solutions and airborne powder, preventing serious eye irritation.[5][7][8] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat.[14] | Prevents direct skin contact, which may cause irritation.[5][6][7][8] |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[4][12] A NIOSH/MSHA approved respirator may be needed for bulk handling. | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation.[5][6][7][8] |
Conclusion: A Commitment to Safety
The proper disposal of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is a critical component of responsible research. By understanding the chemical principles behind the hazards and adhering to systematic, well-documented procedures, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document, but it is imperative to always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
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Comprehensive Safety and Handling Guide for 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
This guide provides essential safety and logistical information for the handling and disposal of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine, a compound of interest for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this and structurally similar pyrazole derivatives, grounded in established safety principles and data from analogous compounds.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[2][3][5][6].
-
Harmful if Swallowed: Acute oral toxicity is a concern with similar compounds[2][3][4][5][6][7].
Due to the presence of a chlorinated benzyl group, this compound is classified as a halogenated organic compound, which requires specific disposal considerations.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). Change gloves every 30 minutes or immediately if contaminated.[8] | Prevents skin contact and absorption. Double gloving provides an additional barrier against potential breaches. |
| Eye and Face Protection | Chemical splash goggles are required.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. | Protects against splashes that can cause serious eye irritation or damage. |
| Body Protection | A long-sleeved, disposable gown that closes in the back.[8] Ensure cuffs are tight-fitting. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.[10] | Mitigates the risk of respiratory tract irritation from dust or aerosols. |
Advanced PPE for High-Risk Procedures
For large-scale operations or procedures with a high likelihood of aerosol generation, consider the use of "bunny suit" coveralls for head-to-toe protection[8].
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine should be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation[1][11].
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid organic compounds should be available in the immediate vicinity.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the chemical fume hood.
-
Use a draft shield on the balance to minimize the dispersal of fine powders.
-
Handle containers with care to avoid generating dust[7].
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep containers closed when not in immediate use.
-
-
Post-Handling:
The following diagram illustrates the safe handling workflow:
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
